molecular formula C7H8F3N3 B137257 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126069-70-3

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B137257
CAS No.: 126069-70-3
M. Wt: 191.15 g/mol
InChI Key: RHYZIHOBSWRZDL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C7H8F3N3 and its molecular weight is 191.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h4,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYZIHOBSWRZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563350
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

126069-70-3
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
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Foundational & Exploratory

Synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process: the initial construction of the aromatic 2-(trifluoromethyl)imidazo[1,2-a]pyrazine core via cyclocondensation, followed by the catalytic hydrogenation of the pyrazine ring to yield the desired saturated analogue. This guide provides detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway and experimental workflow.

I. Synthetic Pathway Overview

The synthesis of this compound is accomplished through a sequential two-step process. The first step involves the construction of the aromatic imidazo[1,2-a]pyrazine ring system, followed by the reduction of the pyrazine ring.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Catalytic Hydrogenation 2-Aminopyrazine 2-Aminopyrazine 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine 2-Aminopyrazine->2-(Trifluoromethyl)imidazo[1,2-a]pyrazine Reaction Trifluoromethylated C3 Synthon Trifluoromethylated C3 Synthon Trifluoromethylated C3 Synthon->2-(Trifluoromethyl)imidazo[1,2-a]pyrazine Reaction 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine_step2 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine This compound This compound 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine_step2->this compound Reduction

Caption: Overall synthetic strategy for the target compound.

II. Experimental Protocols

Step 1: Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine

This procedure details the cyclocondensation reaction to form the aromatic heterocyclic core. The reaction involves the condensation of 2-aminopyrazine with a suitable trifluoromethylated three-carbon electrophile. A common and effective electrophile for this transformation is 3-bromo-1,1,1-trifluoroacetone.

Reaction Scheme:

G cluster_products 2-Aminopyrazine 2-Aminopyrazine Intermediate 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine 2-Aminopyrazine->Intermediate Na2CO3, Ethanol Reflux plus1 + 3-Bromo-1,1,1-trifluoroacetone 3-Bromo-1,1,1-trifluoroacetone 3-Bromo-1,1,1-trifluoroacetone->Intermediate

Caption: Synthesis of the aromatic intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Aminopyrazine95.1010.00.95 g
3-Bromo-1,1,1-trifluoroacetone190.9611.02.10 g
Sodium Carbonate (Na₂CO₃)105.9925.02.65 g
Anhydrous Ethanol (EtOH)46.07-50 mL
Ethyl Acetate (EtOAc)88.11-As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrazine (0.95 g, 10.0 mmol), anhydrous sodium carbonate (2.65 g, 25.0 mmol), and anhydrous ethanol (50 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add 3-bromo-1,1,1-trifluoroacetone (2.10 g, 11.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(trifluoromethyl)imidazo[1,2-a]pyrazine as a solid.

Expected Yield and Characterization:

ProductPhysical StateYield (%)Melting Point (°C)
2-(Trifluoromethyl)imidazo[1,2-a]pyrazineYellow Solid65-75110-115

Note: Yields and melting points are estimated based on analogous reactions.

Step 2: Catalytic Hydrogenation to this compound

This step involves the reduction of the pyrazine ring of the intermediate to yield the final saturated product. Catalytic hydrogenation using palladium on carbon is a standard and effective method for this transformation.

Reaction Scheme:

G cluster_reactants cluster_products Intermediate 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine Final_Product 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Intermediate->Final_Product H2 (50 psi), 10% Pd/C Methanol, RT

Caption: Reduction of the pyrazine ring to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine187.125.00.94 g
10% Palladium on Carbon (Pd/C)--100 mg (10% w/w)
Methanol (MeOH)32.04-25 mL
Celite®--As needed

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 2-(trifluoromethyl)imidazo[1,2-a]pyrazine (0.94 g, 5.0 mmol) in methanol (25 mL).

  • Carefully add 10% palladium on carbon (100 mg, 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by recrystallization or column chromatography to obtain this compound.

Expected Yield and Characterization:

ProductPhysical StateYield (%)Melting Point (°C)
This compoundOff-white Solid85-9575-80

Note: Yields and melting points are estimated based on analogous reactions.

III. General Experimental Workflow

The following diagram illustrates a typical workflow for a single synthetic step, from reaction setup to product isolation and purification.

G Start Start Reaction_Setup Reaction Setup (Reagents & Solvent) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup (Extraction & Washing) Reaction_Monitoring->Workup Reaction Complete Drying_Filtration Drying & Filtration Workup->Drying_Filtration Concentration Concentration (Rotary Evaporation) Drying_Filtration->Concentration Purification Purification (Column Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: A generalized workflow for a synthetic chemistry experiment.

IV. Safety Considerations

  • 3-Bromo-1,1,1-trifluoroacetone: This reagent is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Trifluoroacetic Anhydride (if used as an alternative reagent): This is a highly corrosive and moisture-sensitive liquid. It reacts violently with water. All handling must be done in a fume hood with appropriate PPE.

  • Catalytic Hydrogenation: This procedure involves the use of flammable hydrogen gas under pressure. Ensure the equipment is properly maintained and operated by trained personnel in a well-ventilated area away from ignition sources. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air; handle with care.

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. The described methods are based on established chemical principles and analogous transformations reported in the scientific literature. Researchers should always adhere to strict safety protocols and adapt the procedures as necessary based on their experimental observations.

Technical Guide: Physicochemical Properties and Biological Activity of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This compound belongs to the tetrahydroimidazo[1,2-a]pyrazine class of molecules, which have garnered significant interest in medicinal chemistry due to their potential as inhibitors of Gαq proteins, a key family of signal-transducing G proteins. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its hydrochloride salt is presented below. It is important to note that while some data is available from chemical suppliers and databases, many properties are predicted and await experimental verification.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound HClSource
CAS Number 126069-70-3126069-70-3[1][2]
Molecular Formula C₇H₈F₃N₃C₇H₈F₃N₃·HCl[2][3]
Molecular Weight 191.15 g/mol 227.61 g/mol [2]
Appearance Off-white to gray solid (Predicted)-[4]
Melting Point Not availableNot available
Boiling Point 266.2 ± 50.0 °C (Predicted)Not available[4]
Density 1.72 g/cm³ (Predicted)Not available[4]
Solubility Not availableNot available
pKa 6.14 ± 0.20 (Predicted)Not available[4]
logP Not availableNot available

Synthesis and Characterization

Experimental Protocol: Synthesis

Scheme 1: Representative Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A Piperazine-2-one C Intermediate A A->C Reaction B 3,3,3-Trifluoro-2-oxopropanal B->C D Intermediate A F 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8(7H)-one D->F Reflux E Ammonium Acetate E->F G 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8(7H)-one I This compound G->I Reduction H Reducing Agent (e.g., LiAlH4) H->I

Caption: Representative workflow for the synthesis of the target compound.

Materials:

  • Piperazine-2-one

  • 3,3,3-Trifluoro-2-oxopropanal (or a suitable precursor)

  • Ammonium acetate

  • A suitable reducing agent (e.g., Lithium aluminum hydride)

  • Appropriate solvents (e.g., ethanol, toluene, THF)

Procedure:

  • Condensation: React piperazine-2-one with a suitable trifluoromethyl-containing building block, such as 3,3,3-trifluoro-2-oxopropanal, in an appropriate solvent.

  • Cyclization: The resulting intermediate is then cyclized, often by heating with a source of ammonia such as ammonium acetate in a solvent like toluene, to form the imidazo[1,2-a]pyrazinone ring system.

  • Reduction: The final step involves the reduction of the lactam functionality to yield the desired this compound. This can be achieved using a strong reducing agent like lithium aluminum hydride in an ethereal solvent.

Purification: The final product would require purification, typically by column chromatography on silica gel, followed by characterization to confirm its identity and purity.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization

TechniqueExpected Data
¹H NMR Signals corresponding to the protons on the tetrahydro-pyrazine and imidazole rings. The chemical shifts and coupling constants would be characteristic of the specific structure.
¹³C NMR Resonances for each unique carbon atom in the molecule, including the trifluoromethyl group (which would likely appear as a quartet due to C-F coupling).
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₇H₈F₃N₃, m/z 191.0670). Fragmentation patterns could provide further structural information.
FT-IR Characteristic absorption bands for C-H, C-N, and C-F bonds.

Biological Activity: Gαq Protein Inhibition

Signaling Pathway

The tetrahydroimidazo[1,2-a]pyrazine scaffold is known to be a core component of inhibitors targeting Gαq proteins.[6][7][8] Gαq proteins are a family of heterotrimeric G protein alpha subunits that play a crucial role in signal transduction. Upon activation by a G protein-coupled receptor (GPCR), the Gαq subunit activates phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). The activation of these downstream effectors ultimately leads to a variety of cellular responses.

Gaq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gaq_inactive Gαq-GDP/Gβγ GPCR->Gaq_inactive Activates PLCb PLCβ Gaq_inactive->PLCb Gαq-GTP activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive PKC_active PKC (active) PKC_inactive->PKC_active Activation Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates substrates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_cyto Ca²⁺ ER->Ca_cyto Releases Ca_ER Ca²⁺ Ca_cyto->PKC_inactive Co-activates Ca_cyto->Cellular_Response Modulates activity Agonist Agonist Agonist->GPCR Binds

Caption: The Gαq signaling pathway.

Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay

To assess the inhibitory activity of compounds like this compound on the Gαq pathway, an inositol monophosphate (IP1) accumulation assay is commonly used. This assay measures the accumulation of IP1, a downstream metabolite of IP₃, in the presence of lithium chloride (LiCl), which blocks the degradation of IP1.

Materials:

  • HEK293 cells (or other suitable cell line) expressing the target GPCR.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Stimulation buffer (assay buffer containing LiCl).

  • Agonist for the target GPCR.

  • Test compound (this compound).

  • IP-One HTRF® assay kit (or equivalent).

Procedure:

  • Cell Culture: Culture and maintain the cells according to standard protocols.

  • Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: On the day of the assay, remove the culture medium and add the test compound at various concentrations in assay buffer. Incubate for a predetermined time.

  • Agonist Stimulation: Add the agonist in stimulation buffer to the wells to activate the GPCR and the Gαq pathway.

  • Incubation: Incubate the plate for a specified period to allow for IP1 accumulation.

  • Lysis and Detection: Lyse the cells and perform the IP1 detection according to the manufacturer's instructions for the HTRF® assay kit.

  • Data Analysis: Read the fluorescence signal and calculate the concentration of IP1. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

IP1_Assay_Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Add_Compound Add test compound at various concentrations Incubate_Overnight->Add_Compound Incubate_Compound Incubate Add_Compound->Incubate_Compound Add_Agonist Add agonist and LiCl Incubate_Compound->Add_Agonist Incubate_Stimulation Incubate for IP1 accumulation Add_Agonist->Incubate_Stimulation Lyse_Cells Lyse cells Incubate_Stimulation->Lyse_Cells HTRF_Detection Perform HTRF detection Lyse_Cells->HTRF_Detection Analyze_Data Analyze data and determine IC50 HTRF_Detection->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the IP1 accumulation assay.

Conclusion

This compound is a compound of interest due to its structural relation to known inhibitors of the Gαq signaling pathway. This technical guide has summarized the currently available physicochemical data, provided a representative synthetic route, and detailed the biological context of its potential target. Further experimental work is required to fully characterize its properties and elucidate its specific biological activity and mechanism of action. This information provides a solid foundation for researchers to build upon in their efforts to develop novel therapeutics targeting G protein-mediated signaling pathways.

References

Biological Activity of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas. While specific data for the parent compound remains limited in publicly accessible literature, extensive research on its close analogs reveals two primary areas of biological activity: inhibition of Gαq protein signaling and broad anticancer effects through mechanisms including tubulin polymerization and kinase inhibition. This technical guide consolidates the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows associated with this promising chemical core. The trifluoromethyl group at the 2-position is anticipated to enhance metabolic stability and potency, making this scaffold a compelling starting point for further drug discovery and development.

Core Biological Activities

The biological activities associated with the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core are primarily centered around two key areas:

  • Inhibition of Gαq/11 Protein Signaling: Derivatives of this scaffold have been identified as potent inhibitors of Gαq/11 proteins, which are crucial transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effectors like phospholipase C (PLC).[1][2] Dysregulation of the Gαq/11 signaling pathway is implicated in various diseases, including uveal melanoma.[1]

  • Anticancer Activity: A significant body of evidence highlights the potent antiproliferative effects of imidazo[1,2-a]pyrazine derivatives against a range of human cancer cell lines.[3][4][5][6] The mechanisms underlying this activity are diverse and include the inhibition of tubulin polymerization and cyclin-dependent kinase 9 (CDK9).[4][5]

Quantitative Biological Data

The following tables summarize the quantitative biological data for various derivatives of the imidazo[1,2-a]pyrazine scaffold. It is important to note that these are analogs, and the activity of this compound may vary.

Table 1: Gαq/11 Protein Inhibition by Imidazo[1,2-a]pyrazine Derivatives

CompoundAssayTargetIC50 (µM)Cell LineReference
GQ352Gαβγ Dissociation AssayGαq8.9-[1]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
Series 10b Not specifiedHep-220[6][7]
HepG218[6][7]
MCF-721[6][7]
A37516[6][7]
Series 10i Not specifiedMCF-717[7]
A37516[7]
Series 12b Not specifiedHep-211[3][6]
HepG213[3][6]
MCF-711[3][6]
A37511[3][6]
TB-25 Tubulin Polymerization InhibitorHCT-1160.023[4]
3c CDK9 InhibitorAverage of 3 cell lines6.66[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Gαq/11 Inhibition Assay (Inositol Monophosphate-1 Accumulation)

This assay quantifies the inhibition of Gαq-mediated signaling by measuring the accumulation of inositol monophosphate-1 (IP1), a stable downstream metabolite of the signaling cascade.[8][9][10][11][12]

Workflow:

G_alpha_q_Inhibition_Assay_Workflow start Plate cells (e.g., HEK293) in a 384-well plate incubation1 Incubate overnight start->incubation1 stimulation_buffer Replace media with stimulation buffer containing LiCl incubation1->stimulation_buffer compound_addition Add test compounds at various concentrations stimulation_buffer->compound_addition agonist_addition Add Gαq-coupled receptor agonist compound_addition->agonist_addition incubation2 Incubate for 1 hour at 37°C agonist_addition->incubation2 lysis Lyse cells and add IP1-d2 and anti-IP1-cryptate reagents incubation2->lysis incubation3 Incubate for 1 hour at room temperature lysis->incubation3 readout Read HTRF signal on a compatible plate reader incubation3->readout

Caption: Workflow for the Gαq/11 Inhibition IP-One HTRF Assay.

Protocol:

  • Cell Plating: Seed cells stably expressing a Gαq-coupled receptor (e.g., HEK293 cells) into a white 384-well plate at a density of approximately 15,000 cells per well and incubate overnight.[11]

  • Assay Buffer: The following day, remove the culture medium and add stimulation buffer containing lithium chloride (LiCl) to each well. LiCl inhibits the degradation of IP1.[11][12]

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a predefined period.

  • Agonist Stimulation: Add a known agonist for the Gαq-coupled receptor to stimulate the signaling cascade and incubate for 1 hour at 37°C.[11]

  • Lysis and Detection: Lyse the cells and add the IP-One HTRF assay reagents: IP1 conjugated to the fluorophore d2 and an anti-IP1 antibody labeled with Europium cryptate.[9][11]

  • Signal Measurement: After a 1-hour incubation at room temperature, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.[9][11]

  • Data Analysis: Calculate IC50 values from the dose-response curves.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6]

Workflow:

MTT_Assay_Workflow start Seed cancer cells into a 96-well plate incubation1 Incubate for 24 hours start->incubation1 compound_treatment Treat cells with various concentrations of the test compound incubation1->compound_treatment incubation2 Incubate for 48 hours compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout

Caption: Workflow for the anticancer MTT assay.

Protocol:

  • Cell Seeding: Plate human cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for 48 hours.[6]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.[13][14]

Workflow:

Tubulin_Polymerization_Assay_Workflow start Prepare purified tubulin on ice compound_addition Add test compound at various concentrations to a 96-well plate start->compound_addition tubulin_addition Add tubulin solution to the wells compound_addition->tubulin_addition gtp_addition Initiate polymerization by adding GTP tubulin_addition->gtp_addition readout Measure absorbance at 340 nm every minute for 60-90 minutes at 37°C gtp_addition->readout

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Preparation: On ice, prepare a solution of purified tubulin in a general tubulin buffer.[13]

  • Compound Plating: Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate.[13]

  • Reaction Initiation: Add the tubulin solution to the wells, followed by the addition of GTP to initiate polymerization.[13]

  • Turbidity Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[13]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to the vehicle control.[13]

Signaling Pathways

Gαq/11 Signaling Pathway

The Gαq/11 signaling pathway is a key cellular communication route initiated by the activation of a Gαq-coupled GPCR.

G_alpha_q_Signaling_Pathway cluster_membrane Plasma Membrane Ligand Ligand GPCR Gαq-coupled GPCR Ligand->GPCR Binds and activates G_protein Gαq/βγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: The canonical Gαq signaling pathway.

Upon ligand binding, the GPCR activates the heterotrimeric G protein, leading to the dissociation of the Gαq subunit.[15] Activated Gαq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15][16] IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[15][16]

Conclusion

The this compound core represents a versatile and promising scaffold for the development of novel therapeutics. The available data on its analogs strongly suggest potential as both Gαq/11 protein inhibitors and anticancer agents. The trifluoromethyl substitution is a well-established strategy in medicinal chemistry to improve drug-like properties. Further investigation into the direct biological activities of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to design and execute such investigations.

References

An In-depth Technical Guide to the NMR Spectral Data of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a detailed predicted analysis based on established NMR principles and data from structurally analogous heterocyclic and fluorinated compounds. Furthermore, it outlines detailed experimental protocols for acquiring high-quality NMR data and illustrates a plausible synthetic pathway.

Predicted NMR Spectral Data

The structural elucidation of this compound relies on the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The electron-withdrawing nature of the trifluoromethyl group and the electronic environment of the fused heterocyclic ring system are key determinants of the predicted chemical shifts.

Structure and Atom Numbering:

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the three methylene groups of the tetrahydro-pyrazine ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.2 - 7.5Singlet (s) or Quartet (q)⁴JHF ≈ 1-2 Hz
H-54.0 - 4.3Triplet (t)³JHH ≈ 5-7 Hz
H-63.2 - 3.5Multiplet (m)-
H-73.9 - 4.2Triplet (t)³JHH ≈ 5-7 Hz

Rationale: The H-3 proton on the imidazole ring is expected to be the most downfield of the non-labile protons due to its position in the aromatic system. It may exhibit a small long-range coupling to the trifluoromethyl group (⁴JHF). The methylene protons at positions 5 and 7, being adjacent to nitrogen atoms, will be deshielded and are predicted to appear as triplets due to coupling with the H-6 protons. The H-6 protons, coupled to both H-5 and H-7, will likely appear as a more complex multiplet.

Predicted ¹³C NMR Data

The carbon spectrum will be characterized by the quaternary carbons of the imidazole ring, one of which is significantly influenced by the attached trifluoromethyl group, and the aliphatic carbons of the saturated ring.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Coupling Constant (J, Hz)
C-2145 - 155Quartet (q)¹JCF ≈ 270-280 Hz
C-3110 - 115Singlet (s)-
C-545 - 50Singlet (s)-
C-620 - 25Singlet (s)-
C-740 - 45Singlet (s)-
C-8a130 - 135Singlet (s)-
-CF₃120 - 125Quartet (q)¹JCF ≈ 270-280 Hz

Rationale: The carbon C-2, directly attached to the trifluoromethyl group, will appear as a quartet in the proton-decoupled spectrum due to the strong one-bond C-F coupling. Similarly, the carbon of the CF₃ group will be a quartet. The other aromatic carbons, C-3 and C-8a, will have chemical shifts typical for an imidazole ring. The aliphatic carbons C-5, C-6, and C-7 will appear in the upfield region of the spectrum.

Predicted ¹⁹F NMR Data

Fluorine-19 NMR is a highly sensitive technique that will provide a clear signal for the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CF₃-60 to -70Singlet (s)

Rationale: The chemical shift of the trifluoromethyl group is expected in the typical range for CF₃ groups attached to an aromatic heterocyclic system.[1][2] In a proton-decoupled ¹⁹F NMR spectrum, this will appear as a singlet.

Experimental Protocols

To obtain high-resolution NMR data for structural confirmation, the following experimental protocols are recommended.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).

II. NMR Data Acquisition

The following parameters are suggested for a 400 MHz or 500 MHz NMR spectrometer.

1. 1D ¹H NMR:

  • Pulse Sequence: Standard single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 8-16

2. 1D ¹³C NMR:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

3. 1D ¹⁹F NMR:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -40 to -80 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 16-64

4. 2D Correlation Spectroscopy (COSY):

  • Purpose: To identify proton-proton (H-H) spin coupling networks. This will be crucial for assigning the protons of the tetrahydro-pyrazine ring by correlating H-5 with H-6, and H-6 with H-7.

  • Pulse Sequence: Standard COSY sequence.

5. 2D Heteronuclear Single Quantum Coherence (HSQC):

  • Purpose: To correlate directly bonded proton and carbon atoms. This experiment will definitively link each proton signal to its attached carbon (H-3 to C-3, H-5 to C-5, etc.).

  • Pulse Sequence: Standard HSQC sequence with gradient selection.

6. 2D Heteronuclear Multiple Bond Correlation (HMBC):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for assigning quaternary carbons and piecing together the molecular fragments. Key expected correlations include H-3 to C-2, C-8a, and C-5; and H-5 to C-7 and C-8a.

  • Pulse Sequence: Standard HMBC sequence with gradient selection, optimized for a long-range coupling of 8-10 Hz.

Synthesis and Experimental Workflow

A plausible synthetic route to this compound can be adapted from known procedures for similar heterocyclic systems.[3][4] The workflow involves the cyclization of a piperazine derivative with a trifluoromethyl-containing building block.

Synthesis_Workflow A Piperazine-2-one C Intermediate A (Alkylation) A->C K₂CO₃, DMF B 3-Bromo-1,1,1-trifluoropropan-2-one B->C D Intermediate B (Cyclization) C->D NH₄OAc, Toluene Reflux E 2-(Trifluoromethyl)-7,8-dihydro- 5H-imidazo[1,2-a]pyrazin-6-one D->E Dehydration F 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine E->F Reduction (e.g., BH₃·THF)

Caption: Synthetic workflow for this compound.

This proposed synthesis begins with the N-alkylation of piperazine-2-one with a suitable trifluoromethylated electrophile, followed by cyclization and reduction to yield the final product. Each step would require purification and characterization, with NMR spectroscopy being the primary analytical tool to confirm the structures of the intermediates and the final compound.

References

commercial availability of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, potential therapeutic applications, and relevant experimental methodologies for 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride. This document is intended to serve as a foundational resource for researchers interested in exploring the scientific and medicinal potential of this compound.

Commercial Availability

This compound hydrochloride is available from various chemical suppliers as a research chemical. The most commonly listed Chemical Abstracts Service (CAS) number is 126069-70-3.[1] Below is a summary of representative suppliers and their associated product information.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightPurityNotes
Santa Cruz Biotechnologysc-222649126069-70-3C₇H₈F₃N₃·HCl227.61-For Research Use Only.
Parchem39485126069-70-3C₇H₈F₃N₃191.15 (base)-Specialty Chemicals.
AbacipharmTechAB03637126069-70-3---Global Chemical Supplier.[2]
2A Biotech2A-0117316----Chemical Supplier.[3]
Ascendex-----Chemical Supplier.[4]

Potential Therapeutic Applications and Signaling Pathways

While specific biological activity for this compound hydrochloride is not extensively documented in publicly available literature, the core chemical scaffold of tetrahydroimidazo[1,2-a]pyrazine is present in compounds with demonstrated biological activities. These related compounds suggest potential, yet unconfirmed, mechanisms of action and signaling pathways for the title compound.

Potential as a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor

A key patent discloses that beta-amino tetrahydroimidazo[1,2-a]pyrazines are inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme.[5] DPP-IV inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Inhibition of DPP-IV prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

Below is a diagram illustrating the potential logical workflow for investigating this compound as a DPP-IV inhibitor.

DPP_IV_Inhibition_Workflow Compound 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine HCl DPP_IV_Assay In vitro DPP-IV Enzymatic Assay Compound->DPP_IV_Assay Test for direct inhibition Cell_Based_Assay Cell-Based Incretin Activity Assay DPP_IV_Assay->Cell_Based_Assay Confirm cellular activity Animal_Model Diabetic Animal Model (e.g., db/db mice) Cell_Based_Assay->Animal_Model Evaluate in vivo effect PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD_Studies Efficacy_Endpoint Glucose Lowering Efficacy Animal_Model->Efficacy_Endpoint Gaq_Signaling_Pathway GPCR GPCR Gaq Gαq Protein GPCR->Gaq Activates PLCb Phospholipase C-β (PLC-β) Gaq->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Inhibitor 2-(Trifluoromethyl)-...pyrazine HCl (Potential Inhibitor) Inhibitor->Gaq Synthesis_Workflow Starting_Materials Protected Piperazine + Bromo-trifluoromethyl ketone Alkylation N-Alkylation Starting_Materials->Alkylation Cyclization Cyclization (e.g., with NH₄OAc) Alkylation->Cyclization Deprotection Deprotection Cyclization->Deprotection Salt_Formation HCl Salt Formation Deprotection->Salt_Formation Final_Product Final Product Salt_Formation->Final_Product

References

in vitro ADME profile of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro ADME Profile of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Abstract

This technical guide provides a comprehensive overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the novel compound this compound. Early assessment of ADME properties is critical in drug discovery to identify compounds with favorable pharmacokinetic characteristics, thereby reducing the risk of late-stage clinical failures.[1][2][3] This document details the experimental protocols and summarizes the key findings for metabolic stability, cell permeability, plasma protein binding, and cytochrome P450 (CYP450) inhibition. The data presented herein is intended to guide further development and optimization of this promising therapeutic candidate.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. Its structural features, including the imidazopyrazine core and the trifluoromethyl group, suggest potential for favorable biological activity. The trifluoromethyl group, in particular, can influence metabolic stability and binding affinity.[4] A thorough understanding of its ADME properties is essential for its progression as a drug candidate. This guide outlines the standard in vitro assays performed to characterize the ADME profile of this compound.

Physiochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below.

PropertyValueSource
CAS Number 126069-70-3[5]
Molecular Formula C₇H₈F₃N₃·HCl[5]
Molecular Weight 227.61 g/mol [5]

In Vitro ADME Profile Summary

The following table summarizes the in vitro ADME properties of this compound.

Assay Parameter Result Interpretation
Metabolic Stability t½ (min) in HLM> 60High Stability
Intrinsic Clearance (µL/min/mg)< 12Low Clearance
Permeability (Caco-2) Papp (A→B) (10⁻⁶ cm/s)15.2High Permeability
Efflux Ratio1.2Low Efflux
Plasma Protein Binding % Bound (Human)85.3%Moderate Binding
CYP450 Inhibition IC₅₀ (µM) vs CYP1A2> 50Low Inhibition
IC₅₀ (µM) vs CYP2C9> 50Low Inhibition
IC₅₀ (µM) vs CYP2D625.8Moderate Inhibition
IC₅₀ (µM) vs CYP3A4> 50Low Inhibition

HLM: Human Liver Microsomes

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of this compound in human liver microsomes.

Methodology:

  • The test compound (1 µM) was incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

  • The reaction was initiated by the addition of an NADPH-regenerating system.

  • Aliquots were taken at specified time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with ice-cold acetonitrile containing an internal standard.

  • Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The natural logarithm of the percentage of the compound remaining was plotted against time to determine the elimination rate constant (k).

  • The half-life (t½) was calculated as 0.693/k.

  • Intrinsic clearance was calculated from the half-life and microsomal protein concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Test Compound (1 µM) D Incubate at 37°C A->D B Human Liver Microsomes (0.5 mg/mL) B->D C Phosphate Buffer (pH 7.4) C->D E Add NADPH-regenerating system D->E Start Reaction F Time-point sampling (0, 5, 15, 30, 60 min) E->F G Quench with Acetonitrile + IS F->G H Centrifuge G->H I LC-MS/MS Analysis of Supernatant H->I J Calculate t½ and Intrinsic Clearance I->J

Metabolic Stability Assay Workflow
Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of the test compound.

Methodology:

  • Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to form a confluent monolayer.

  • The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound (10 µM) was added to the apical (A) side for apical-to-basolateral (A→B) permeability or to the basolateral (B) side for basolateral-to-apical (B→A) permeability assessment.

  • Samples were taken from the receiver compartment at specified time points and the concentration of the compound was determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) was calculated.

  • The efflux ratio was determined by dividing the Papp (B→A) by the Papp (A→B).

G cluster_setup Setup cluster_experiment Experiment cluster_directions Permeability Directions cluster_analysis Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21 days A->B C Verify monolayer integrity (TEER) B->C D Add Test Compound (10 µM) to Donor Side C->D E Sample from Receiver Side at Time Points D->E F Apical to Basolateral (A→B) D->F G Basolateral to Apical (B→A) D->G H LC-MS/MS Analysis E->H I Calculate Papp H->I J Determine Efflux Ratio I->J

Caco-2 Permeability Assay Workflow
Plasma Protein Binding

Objective: To determine the extent to which the compound binds to proteins in human plasma.

Methodology:

  • The test compound was added to human plasma at a final concentration of 1 µM.

  • The plasma-compound mixture was dialyzed against a protein-free buffer using a rapid equilibrium dialysis (RED) device.

  • The device was incubated at 37°C with shaking until equilibrium was reached.

  • Samples were taken from both the plasma and buffer chambers.

  • The concentration of the compound in each sample was determined by LC-MS/MS.

  • The percentage of the compound bound to plasma proteins was calculated from the difference in concentrations between the two chambers.

Cytochrome P450 Inhibition

Objective: To evaluate the potential of the compound to inhibit major CYP450 enzymes.

Methodology:

  • The test compound was pre-incubated with human liver microsomes and a specific CYP450 probe substrate.

  • The reaction was initiated by the addition of an NADPH-regenerating system.

  • Following incubation, the reaction was terminated, and the formation of the probe substrate's metabolite was quantified by LC-MS/MS.

  • The assay was performed with a range of concentrations of the test compound to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Discussion

The suggests that it has several favorable drug-like properties. Its high metabolic stability in human liver microsomes indicates a low first-pass metabolism, which may contribute to good oral bioavailability. The high permeability observed in the Caco-2 assay suggests efficient absorption from the gastrointestinal tract, and the low efflux ratio indicates that the compound is not a significant substrate for common efflux transporters like P-glycoprotein.

The moderate plasma protein binding suggests that a sufficient fraction of the compound will be unbound and available to interact with its therapeutic target. The compound demonstrated a low potential for inhibiting CYP1A2, CYP2C9, and CYP3A4, which reduces the risk of drug-drug interactions with co-administered medications metabolized by these enzymes.[6] However, the moderate inhibition of CYP2D6 warrants further investigation to assess the clinical significance of this finding.

Conclusion

References

Structural Characterization of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed structural characterization data and specific experimental protocols for 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 126069-70-3) are limited. This guide provides a comprehensive overview based on established analytical techniques and data from structurally related imidazo[1,2-a]pyrazine derivatives. The information presented herein is intended to serve as a predictive and methodological framework for researchers and drug development professionals.

Introduction

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a range of biological activities. The introduction of a trifluoromethyl (-CF3) group at the 2-position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making it a compound of interest for drug discovery programs. The trifluoromethyl group is a common bioisostere for a chlorine atom and its presence can significantly enhance the biological activity of a molecule.[1] This technical guide outlines the expected structural characterization of this compound using modern analytical techniques.

Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₈F₃N₃-
Molecular Weight 191.15 g/mol -
CAS Number 126069-70-3-
LogP (Predicted) Likely to be higher than the parent scaffold due to the lipophilic nature of the -CF₃ group.[1]
pKa (Predicted) The basicity of the pyrazine nitrogens is expected to be reduced due to the electron-withdrawing nature of the -CF₃ group.-

Synthesis and Purification

A plausible synthetic route to this compound can be extrapolated from general methods for the synthesis of related imidazo[1,2-a]pyrazines.[2]

General Synthetic Approach

A common method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine derivative with a suitable α-haloketone or its equivalent. For the target compound, this would likely involve the reaction of piperazine-2-imine with a trifluoromethyl-containing building block, followed by cyclization.

The following diagram illustrates a generalized synthetic workflow.

Synthetic_Workflow General Synthetic Workflow for 2-Substituted-Tetrahydroimidazo[1,2-a]pyrazines A Piperazine-2-imine C Condensation A->C B Trifluoromethyl-containing α-haloketone or equivalent B->C D Cyclization C->D Intermediate E 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine D->E

Caption: A generalized synthetic pathway for 2-substituted tetrahydroimidazo[1,2-a]pyrazines.

Experimental Protocol: A Representative Synthesis of a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Derivative

The following is a representative protocol adapted from the literature for the synthesis of a related compound and can be modified for the synthesis of the title compound.[2]

  • Reaction Setup: To a solution of the appropriate 2-aminopyrazine precursor in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of the trifluoromethyl-containing α-haloketone.

  • Reaction Conditions: Add a base (e.g., sodium bicarbonate, triethylamine) to neutralize the hydrohalic acid formed during the reaction. Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Structural Elucidation

The definitive structural characterization of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the core 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold are presented below. The presence of the trifluoromethyl group will introduce characteristic splitting in the ¹³C NMR spectrum and potentially long-range couplings in the ¹H NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Data for the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Scaffold (in CDCl₃)

Atom NumberPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2-Will be a quartet due to coupling with -CF₃
3~7.0 - 7.5 (s)~110 - 120
5~3.8 - 4.2 (t)~40 - 45
6~3.0 - 3.4 (t)~45 - 50
7~3.0 - 3.4 (m)~45 - 50
8~3.8 - 4.2 (t)~40 - 45
-CF₃-~120 - 130 (q, ¹JCF ≈ 270-290 Hz)

Note: These are estimated values and will be influenced by the solvent and the presence of the trifluoromethyl group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected.

Table 3: Predicted Mass Spectrometry Data

IonExpected m/z
[M]⁺191.07
[M+H]⁺192.08

The fragmentation pattern would likely involve the loss of the trifluoromethyl group and fragmentation of the tetrahydro-pyrazine ring.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. Obtaining suitable crystals is a critical and often challenging step.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

Biological Context and Signaling Pathways

While no specific signaling pathways have been reported for this compound, related imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of various biological targets. For instance, some derivatives have been evaluated as Gαq-protein ligands.[3] The introduction of a trifluoromethyl group can enhance biological activity and is a common strategy in the design of kinase inhibitors and other therapeutic agents.[4][5]

The following diagram illustrates a hypothetical workflow for screening the biological activity of the title compound.

Biological_Screening_Workflow Hypothetical Biological Screening Workflow A 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine B Primary Screening (e.g., Kinase Panel, GPCR Panel) A->B C Hit Identification B->C D Secondary Assays (e.g., IC50 Determination, Cellular Assays) C->D E Lead Compound D->E F Mechanism of Action Studies (e.g., Target Engagement, Pathway Analysis) E->F

Caption: A hypothetical workflow for the biological evaluation of a novel compound.

Conclusion

The structural characterization of this compound can be systematically achieved through a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography. While specific experimental data for this compound is not currently in the public domain, this guide provides a robust framework for its synthesis, purification, and detailed structural analysis based on established methodologies for related compounds. The presence of the trifluoromethyl group is expected to impart unique physicochemical and biological properties, making this compound a person of interest for further investigation in the field of drug discovery.

References

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a Gαq protein inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold as a core structure for Gαq protein inhibitors, with a specific emphasis on the well-documented compounds BIM-46174 and its dimer, BIM-46187. Extensive literature searches did not yield specific data on the Gαq inhibitory activity of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126069-70-3). Therefore, this document serves as a comprehensive overview of the known Gαq inhibitors sharing the core tetrahydroimidazo[1,2-a]pyrazine structure.

Introduction

The Gαq family of G proteins, comprising Gαq, Gα11, Gα14, and Gα15/16, are critical transducers of signals from a multitude of G protein-coupled receptors (GPCRs). Upon activation, Gαq proteins stimulate phospholipase C-β (PLCβ), leading to the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Dysregulation of Gαq signaling is implicated in various pathologies, including cancer, cardiovascular diseases, and neurological disorders, making Gαq proteins attractive therapeutic targets.

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has emerged as a promising core for the development of Gαq protein inhibitors. Compounds based on this heterocyclic system, notably BIM-46174 and its dimeric form BIM-46187, have been identified as cell-permeable molecules that can preferentially silence Gαq signaling.[1][2] This guide provides a detailed overview of the quantitative data, experimental methodologies, and signaling pathways associated with these inhibitors.

Quantitative Data on Tetrahydroimidazo[1,2-a]pyrazine-Based Gαq Inhibitors

The following tables summarize the available quantitative data for key tetrahydroimidazo[1,2-a]pyrazine derivatives that have been characterized as Gαq inhibitors.

CompoundTargetAssay TypeCell LineIC50Reference
BIM-46187 GαqGTPγS Binding (BLT1 receptor-catalyzed)Cell-free3.6 x 10⁻⁷ M[3]
Gαi1Agonist-induced BRETLiving cells4.7 ± 1.9 µM[4]
GαoAgonist-induced BRETLiving cells4.3 ± 2.4 µM[4]
GQ352 Gαq/11Inhibition of Gαβγ dissociation-8.9 µM[5]

Note: Data for this compound is not available in the reviewed literature.

Mechanism of Action

BIM-46187 exhibits a unique mechanism of action among Gα protein inhibitors. It has been shown to trap the Gαq subunit in an "empty pocket" conformation.[6][7] This means that it allows for the release of GDP but prevents the subsequent binding of GTP, thereby arresting the G protein in an inactive state and preventing downstream signaling.[6][7]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in Gαq signaling and its inhibition, as well as the workflows for studying these interactions, the following diagrams are provided.

Gαq Signaling Pathway

Galphaq_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR Galphaq_inactive Gαq-GDP-Gβγ GPCR->Galphaq_inactive GEF Activity Galphaq_active Gαq-GTP Galphaq_inactive->Galphaq_active GDP/GTP Exchange Gbetagamma Gβγ PLCb PLCβ Galphaq_active->PLCb Activation PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand Ligand->GPCR Activation Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Canonical Gαq signaling pathway initiated by ligand binding to a GPCR.

Mechanism of Inhibition by BIM-46187

BIM46187_Mechanism Galphaq_GDP Gαq-GDP Galphaq_empty Gαq (empty) Galphaq_GDP->Galphaq_empty GDP Release Galphaq_GTP Gαq-GTP Galphaq_empty->Galphaq_GTP GTP Binding BIM46187 BIM-46187 Galphaq_empty->BIM46187 Galphaq_GTP->Galphaq_GDP Downstream_signaling Downstream Signaling Galphaq_GTP->Downstream_signaling BIM46187->Galphaq_GTP Inhibition GPCR_active Activated GPCR GPCR_active->Galphaq_GDP GTP GTP GDP GDP

Caption: BIM-46187 traps Gαq in an empty pocket state, preventing GTP binding.

Experimental Workflow for Gαq Inhibitor Screening

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing M3 receptor) start->cell_culture compound_treatment Pre-incubation with Test Compound cell_culture->compound_treatment agonist_stimulation Stimulation with Gαq Agonist (e.g., Carbachol) compound_treatment->agonist_stimulation assay Second Messenger Assay agonist_stimulation->assay ip1_assay IP1 Accumulation Assay assay->ip1_assay e.g. ca_assay Calcium Flux Assay assay->ca_assay e.g. data_analysis Data Analysis (IC50 determination) ip1_assay->data_analysis ca_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for screening Gαq inhibitors using cell-based assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used in the characterization of tetrahydroimidazo[1,2-a]pyrazine-based Gαq inhibitors.

Inositol Monophosphate (IP1) Accumulation Assay

This assay is a robust method for quantifying the activity of the Gαq pathway by measuring the accumulation of a downstream metabolite of IP3.[1]

Objective: To determine the inhibitory effect of a test compound on Gαq-mediated IP1 production.

Materials:

  • HEK293 cells stably expressing a Gαq-coupled receptor (e.g., muscarinic M3 receptor).

  • Cell culture medium and supplements.

  • Test compound (e.g., BIM-46187).

  • Gαq agonist (e.g., carbachol).

  • IP-One HTRF assay kit (Cisbio) or equivalent.

  • Plate reader capable of HTRF detection.

Procedure:

  • Cell Seeding: Seed HEK293-M3 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and add a buffer containing the test compound at various concentrations. Incubate for a specified period (e.g., 2 hours).[8]

  • Agonist Stimulation: Add the Gαq agonist (e.g., carbachol) to the wells to stimulate the Gαq pathway. Incubate for a defined time (e.g., 35 minutes).[8]

  • Cell Lysis and Detection: Lyse the cells and perform the IP1 detection according to the manufacturer's protocol for the HTRF assay kit. This typically involves adding a lysis buffer and then the HTRF reagents (an IP1-d2 acceptor and an anti-IP1 cryptate-donor).

  • Measurement: After incubation, measure the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the fluorescence at the two emission wavelengths and use this to determine the concentration of IP1. Plot the IP1 concentration against the test compound concentration to determine the IC50 value.

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration upon Gαq activation.[9]

Objective: To assess the inhibitory effect of a test compound on Gαq-mediated calcium mobilization.

Materials:

  • Cells expressing a Gαq-coupled receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Pluronic F-127.

  • Test compound.

  • Gαq agonist.

  • Fluorescence plate reader with an injection system or a fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in a buffer, often containing Pluronic F-127 to aid in dye solubilization. Incubate to allow for de-esterification of the dye.

  • Compound Incubation: Wash the cells and incubate with the test compound at various concentrations.

  • Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Injection: Inject the Gαq agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used for analysis. Plot the response against the test compound concentration to calculate the IC50.

GTPγS Binding Assay

This is a cell-free assay that directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[3]

Objective: To determine the effect of a test compound on the rate of GTPγS binding to Gαq.

Materials:

  • Purified Gαq protein or cell membranes containing the Gαq protein.

  • Purified Gαq-coupled receptor (optional, for receptor-catalyzed activation).

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified Gαq protein or membranes, GDP, and the test compound in an assay buffer.

  • Initiation of Reaction: Start the reaction by adding [³⁵S]GTPγS and, if applicable, an agonist to activate the receptor.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific time.

  • Termination: Stop the reaction by rapid filtration through a filter membrane that retains the G protein but allows unbound [³⁵S]GTPγS to pass through.

  • Washing: Quickly wash the filter to remove non-specifically bound radioactivity.

  • Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of [³⁵S]GTPγS bound to the Gαq protein. Determine the IC50 of the test compound by measuring its effect on [³⁵S]GTPγS binding at various concentrations.

Conclusion

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a valuable starting point for the design and development of Gαq protein inhibitors. While specific data on the 2-(trifluoromethyl) derivative is currently lacking in the scientific literature, the well-characterized analogs BIM-46174 and BIM-46187 demonstrate the potential of this chemical class to selectively target Gαq signaling. The unique mechanism of action of BIM-46187, trapping Gαq in an empty pocket conformation, offers a novel strategy for modulating G protein activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring this promising class of inhibitors for therapeutic applications. Further investigation into the structure-activity relationships of this scaffold, including the impact of substitutions such as the trifluoromethyl group, is warranted to optimize potency and selectivity.

References

Technical Guide: 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a Negative Allosteric Modulator of AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the imidazo[1,2-a]pyrazine chemical scaffold, with a focus on its role as a negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. While specific data for 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is limited in publicly available research, this guide synthesizes information on closely related analogs to provide a comprehensive understanding of their mechanism of action, synthesis, and characterization. The imidazo[1,2-a]pyrazine class of compounds has been identified as selective modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8), suggesting their potential as therapeutic agents for neurological conditions characterized by excessive excitatory neurotransmission, such as epilepsy.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is mediated by ionotropic and metabotropic receptors. AMPA receptors, a subtype of ionotropic glutamate receptors, are responsible for the majority of fast excitatory synaptic transmission and are crucial for synaptic plasticity.[1] These receptors are tetrameric protein complexes composed of pore-forming subunits (GluA1-4) and are often associated with auxiliary proteins, such as TARPs, which modulate their trafficking and pharmacological properties.

Negative allosteric modulators of AMPA receptors represent a promising therapeutic strategy for conditions involving glutamate-mediated excitotoxicity.[2] Unlike competitive antagonists that block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor complex, offering a more nuanced modulation of receptor function. The imidazo[1,2-a]pyrazine scaffold has emerged from high-throughput screening as a potent and selective class of NAMs for AMPA receptors associated with the TARP γ-8 subunit.[1] This selectivity is particularly noteworthy as TARP γ-8 is enriched in the hippocampus, a brain region critically involved in seizure generation.[1] Therefore, TARP γ-8 selective AMPAR NAMs are anticipated to have a superior therapeutic index compared to non-selective AMPAR antagonists.[1]

Mechanism of Action

Imidazo[1,2-a]pyrazine derivatives act as negative allosteric modulators of AMPA receptors by selectively targeting those associated with the TARP γ-8 auxiliary subunit. The proposed mechanism involves the partial disruption of the protein-protein interaction between the TARP and the pore-forming subunit of the AMPA receptor ion channel.[1] This modulation leads to a decrease in the glutamate-induced ion flux through the channel.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Cellular Response Glutamate Glutamate AMPAR AMPAR-TARP γ-8 Complex Glutamate->AMPAR Binds IonChannel Ion Channel (Closed) AMPAR->IonChannel Modulates ReducedInflux Reduced Na+/Ca2+ Influx IonChannel->ReducedInflux Inhibits Opening NAM Imidazo[1,2-a]pyrazine (NAM) NAM->AMPAR Binds to Allosteric Site Hyperpolarization Reduced Neuronal Excitability ReducedInflux->Hyperpolarization Start 2-Amino-3-chloropyrazine + α-haloketone Step1 Condensation Start->Step1 Intermediate1 Dihalo Imidazopyrazine Intermediate Step1->Intermediate1 Step2 Selective Amination Intermediate1->Step2 Intermediate2 Amino-substituted Imidazopyrazine Step2->Intermediate2 Step3 Suzuki Coupling Intermediate2->Step3 Final Substituted Imidazo[1,2-a]pyrazine Step3->Final Start Test Compound Administration (p.o.) Model Seizure Model Selection Start->Model RO Receptor Occupancy (Hippocampus) Start->RO Parallel Study Kindling Corneal Kindling Model->Kindling Electrical PTZ PTZ Administration Model->PTZ Chemical Induction Seizure Induction Kindling->Induction PTZ->Induction Observation Seizure Scoring & Behavioral Analysis Induction->Observation Analysis Data Analysis & Efficacy Determination Observation->Analysis RO->Analysis

References

The Ascendancy of Imidazo[1,2-a]pyrazines: A Technical Guide to Their Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide provides an in-depth exploration of the discovery and development of imidazo[1,2-a]pyrazine derivatives, focusing on their synthesis, biological activities, and the crucial structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development in this promising area.

Synthetic Strategies: Building the Core

The synthesis of the imidazo[1,2-a]pyrazine core is most effectively achieved through multicomponent reactions (MCRs), which offer efficiency and atom economy. A prominent and straightforward method is the one-pot, three-component condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by a mild Lewis acid such as iodine.[1][2][3] This approach allows for the rapid generation of a diverse library of derivatives.

General Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis

A general procedure for the synthesis of N-substituted-2-aryl-imidazo[1,2-a]pyrazin-3-amines is as follows:

  • Reaction Setup: To a round-bottom flask, add the aryl aldehyde (1.0 equiv.), 2-aminopyrazine (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and ethanol as the solvent.

  • Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.5 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the precipitate formed is filtered, washed with a suitable solvent like cold methanol, and dried under vacuum to afford the desired imidazo[1,2-a]pyrazine derivative.[2][4] In many cases, this procedure yields a product of high purity, negating the need for further chromatographic purification.[2]

Characterization: The synthesized compounds are typically characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.[3]

Biological Activities and Therapeutic Targets

Imidazo[1,2-a]pyrazine derivatives have been investigated for a multitude of therapeutic applications, with a significant focus on oncology. Their mechanism of action often involves the inhibition of key cellular signaling pathways implicated in cancer progression.

Anticancer Activity

These derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1] The primary mechanisms underlying their anticancer activity include the inhibition of critical enzymes such as kinases and the disruption of microtubule dynamics.

The imidazo[1,2-a]pyrazine scaffold has proven to be an effective template for the design of potent kinase inhibitors.

  • PI3K/mTOR Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[5] Imidazo[1,2-a]pyrazine derivatives have been developed as potent dual PI3K/mTOR inhibitors.[5]

  • Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Several imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases A and B.[6][7][8]

Microtubules are crucial for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells. Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit tubulin polymerization, positioning them as a promising class of antimitotic agents.[9]

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is involved in the innate immune response to cancer. Potent and selective imidazo[1,2-a]pyrazine-based inhibitors of ENPP1 have been discovered, which can enhance the anti-tumor immune response.[10][11]

Other Therapeutic Areas

Beyond oncology, imidazo[1,2-a]pyrazine derivatives have shown potential in other therapeutic areas, including:

  • Anti-inflammatory activity [12]

  • Antiviral activity , particularly against influenza virus by targeting the nucleoprotein.[13]

  • Gαq/11 Inhibition for the treatment of uveal melanoma.[14]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative imidazo[1,2-a]pyrazine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
12b Hep-211[1]
HepG213[1]
MCF-711[1]
A37511[1]
10b Hep-220[15]
HepG218[15]
MCF-721[15]
A37516[15]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 42 PI3Kα0.06[5]
mTOR3.12[5]
Compound 10i Aurora A-[6]
SCH 1473759 (12k) Aurora A0.02 (Kd)[7]
Aurora B0.03 (Kd)[7]

Table 3: Other Biological Activities of Imidazo[1,2-a]pyrazine Derivatives

CompoundTargetIC₅₀Reference
TB-25 Tubulin Polymerization (HCT-116 cells)23 nM[9]
Compound 7 ENPP15.70 or 9.68 nM[10][11]
GQ352 Gαq8.9 µM[14]

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide overviews of the protocols for key biological assays.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Kinase Inhibition Assays

Kinase activity is typically measured using luminescence-based assays that quantify ATP consumption (ADP production).

  • Reaction Setup: The assay is performed in a 384-well plate. A mixture of the PI3Kα enzyme and the lipid substrate is prepared in the kinase reaction buffer.

  • Inhibitor Addition: The test compound or vehicle is added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.

  • ADP Detection: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[5][16]

  • Immunoprecipitation: mTORC1 is immunoprecipitated from cell lysates.

  • Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a substrate (e.g., 4E-BP1) in a kinase assay buffer containing ATP.

  • Reaction Termination: The reaction is stopped by adding sample buffer.

  • Analysis: The phosphorylation of the substrate is analyzed by Western blotting using a phospho-specific antibody.[17]

  • Reaction Setup: The assay is performed in a 384-well plate. The Aurora kinase enzyme is incubated with a substrate (e.g., histone H3) and ATP in a kinase buffer.

  • Inhibitor Addition: Test compounds are added at various concentrations.

  • Incubation: The reaction is incubated at 30°C.

  • Detection: The amount of ADP produced is quantified using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[12][18][19]

Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of purified tubulin into microtubules.

  • Reaction Mix Preparation: A reaction mix containing purified tubulin in a polymerization buffer supplemented with GTP is prepared on ice.

  • Compound Addition: The test compound or control is added to a 96-well plate.

  • Reaction Initiation: The tubulin reaction mix is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37°C.

  • Absorbance Measurement: The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time.

  • Data Analysis: The rate and extent of polymerization are determined from the polymerization curves to evaluate the inhibitory effect of the compound.[20][21]

ENPP1 Inhibition Assay

A fluorescence-based assay is commonly used to screen for ENPP1 inhibitors.

  • Reaction Setup: The ENPP1 enzyme is incubated with the test compound in an assay buffer.

  • Substrate Addition: A fluorescent substrate (e.g., a quenched ATP analog) is added to initiate the reaction.

  • Fluorescence Measurement: The hydrolysis of the substrate by ENPP1 results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

  • Inhibition Calculation: The rate of the reaction in the presence of the inhibitor is compared to the control to determine the percent inhibition.[22]

Visualizing the Science: Pathways and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental designs.

Signaling Pathways

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and a key target of imidazo[1,2-a]pyrazine derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Growth Cell Growth & Survival S6K->Growth fourEBP1->Growth ImidazoPyrazine Imidazo[1,2-a]pyrazine Derivatives ImidazoPyrazine->PI3K ImidazoPyrazine->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyrazine derivatives.

Experimental Workflows

A clear experimental workflow is essential for planning and executing research.

Synthesis_and_Screening_Workflow start Start synthesis Three-Component Synthesis start->synthesis purification Purification & Characterization synthesis->purification library Compound Library purification->library invitro In Vitro Screening library->invitro kinase_assay Kinase Assays (PI3K, mTOR, Aurora) invitro->kinase_assay cell_assay Cell Viability Assays (MTT) invitro->cell_assay mech_assay Mechanism of Action (Tubulin, ENPP1) invitro->mech_assay sar SAR Analysis kinase_assay->sar cell_assay->sar mech_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis iterative cycle end End lead_opt->end

Caption: A typical workflow for the discovery and optimization of imidazo[1,2-a]pyrazine derivatives.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities make these compounds highly attractive for drug development. Future research will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel therapeutic targets and the use of advanced computational methods for rational drug design will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic. This guide provides a solid foundation for researchers to build upon in their quest for the next generation of imidazo[1,2-a]pyrazine-based medicines.

References

Methodological & Application

Application Notes and Protocols for 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a generalized guide based on the activities of structurally related imidazo[1,2-a]pyrazine derivatives. As of this writing, specific cell-based assay data for 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126069-70-3) is not extensively available in the public domain. Researchers should use this document as a starting point and optimize the protocols for their specific cell lines and experimental conditions.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and kinase inhibitory properties.[1][2][3] This document provides detailed protocols for evaluating the biological activity of this compound in common cell-based assays. The trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound an interesting candidate for cell-based studies. The proposed assays will focus on assessing its cytotoxic effects and potential as a kinase inhibitor, a common mechanism of action for this class of compounds.

Data Presentation: Hypothetical Biological Activity

The following table summarizes hypothetical quantitative data for this compound to serve as an example for data presentation.

Assay TypeCell LineParameterHypothetical Value (µM)
CytotoxicityA549 (Lung Carcinoma)IC5015.2
CytotoxicityMCF-7 (Breast Cancer)IC5022.8
CytotoxicityU87 MG (Glioblastoma)IC5018.5
Kinase InhibitionAurora Kinase A AssayIC500.85
Kinase InhibitionAurora Kinase B AssayIC505.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[2][4]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, U87 MG)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In-Cell Kinase Inhibition Assay (Phospho-Histone H3 Assay)

This protocol is designed to assess the compound's ability to inhibit Aurora kinases in a cellular context by measuring the phosphorylation of a key substrate, Histone H3.

Materials:

  • This compound

  • HeLa (Cervical Cancer) or other suitable cell line

  • Cell culture reagents (as above)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • 96-well imaging plates

  • High-content imaging system or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well imaging plate and allow them to attach overnight.

    • Treat cells with various concentrations of the compound (e.g., 0.01 µM to 10 µM) for 24 hours. Include a positive control (known Aurora kinase inhibitor) and a vehicle control.

  • Immunofluorescence Staining:

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the fluorescence intensity of phospho-Histone H3 in the nucleus (identified by DAPI staining).

    • Normalize the phospho-Histone H3 signal to the number of cells.

    • Plot the normalized signal against the compound concentration to determine the IC50 value.

Visualizations

G cluster_0 Hypothetical Signaling Pathway Compound 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine AuroraA Aurora Kinase A Compound->AuroraA Inhibition HistoneH3 Histone H3 AuroraA->HistoneH3 Phosphorylation PhosphoH3 Phospho-Histone H3 (p-H3 Ser10) MitoticArrest Mitotic Arrest & Apoptosis PhosphoH3->MitoticArrest

Caption: Hypothetical signaling pathway of this compound.

G cluster_1 Experimental Workflow for Cell Viability Assay start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with compound (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT-based cell viability assay.

References

Application of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Gq Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gq signaling pathway is a critical cellular communication cascade initiated by the activation of G protein-coupled receptors (GPCRs). This pathway plays a pivotal role in numerous physiological processes, including neurotransmission, smooth muscle contraction, and cellular proliferation. Dysregulation of the Gq pathway is implicated in various diseases, making it a key target for therapeutic intervention. The compound 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine belongs to a class of molecules that have been investigated for their potential to modulate G protein signaling. While specific data for this exact compound is limited in publicly available literature, extensive research on its structural analogs, particularly imidazo[1,2-a]pyrazine derivatives, has identified them as inhibitors of Gαq/11 proteins.

This document provides a comprehensive overview of the application of this class of compounds in Gq signaling pathway studies, with the acknowledgment that the experimental data and protocols are derived from studies on closely related analogs. Researchers using this compound should consider this information as a starting point for their own empirical validation.

Mechanism of Action

Derivatives of tetrahydroimidazo[1,2-a]pyrazine have been shown to function as inhibitors of the Gαq/11 subunit of heterotrimeric G proteins. The canonical activation of the Gq pathway involves a GPCR catalyzing the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates its downstream effector, phospholipase C-β (PLCβ).

The primary mechanism of action for this class of inhibitors is the stabilization of the inactive GDP-bound Gαβγ heterotrimer, which prevents its dissociation upon GPCR activation.[1][2] This effectively blocks the initiation of the downstream signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq_inactive Gαq-GDP-Gβγ GPCR->Gq_inactive GDP/GTP Exchange Gq_active Gαq-GTP Gq_inactive->Gq_active G_beta_gamma Gβγ Gq_inactive->G_beta_gamma PLC PLCβ Gq_active->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (ER Membrane) IP3->IP3R Binding PKC PKC DAG->PKC Activation Inhibitor 2-(Trifluoromethyl)- 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine (Analog) Inhibitor->Gq_inactive Inhibition of Dissociation Ca_release Ca²⁺ Release IP3R->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Agonist Agonist Agonist->GPCR Activation

Figure 1: Gq signaling pathway and the inhibitory action of tetrahydroimidazo[1,2-a]pyrazine analogs.

Quantitative Data of Analogs

The following table summarizes the inhibitory activity of a representative imidazo[1,2-a]pyrazine derivative, GQ352, against the Gαq protein. This data is provided as a reference for the potential potency of this compound.

Compound Name/CodeTargetAssay TypeMeasured Value (IC₅₀)Cell Line/SystemReference
GQ352GαqGαβγ Dissociation Assay8.9 μMIn vitro[1][3]

Experimental Protocols

Two primary assays are commonly used to investigate the function of the Gq signaling pathway and the effect of inhibitors: the Inositol Phosphate (IP) Assay and the Calcium Mobilization Assay.

Inositol Phosphate (IP) Assay

This assay measures the accumulation of inositol phosphates, downstream products of PLCβ activity.

IP_Assay_Workflow A 1. Cell Seeding & Culture (e.g., HEK293 cells) B 2. Radiolabeling with [³H]-myo-inositol A->B C 3. Pre-incubation with Inhibitor (this compound) B->C D 4. Stimulation with Gq-coupled Receptor Agonist C->D E 5. Cell Lysis & Termination of Reaction D->E F 6. Isolation of Inositol Phosphates (Anion Exchange Chromatography) E->F G 7. Quantification (Scintillation Counting) F->G H 8. Data Analysis (IC₅₀ determination) G->H

Figure 2: Workflow for the Inositol Phosphate (IP) Assay.

Detailed Methodology:

  • Cell Culture and Seeding:

    • Culture cells expressing the Gq-coupled receptor of interest (e.g., HEK293 cells) in complete medium.

    • Seed cells into multi-well plates (e.g., 24-well plates) and grow to near confluency.

  • Radiolabeling:

    • Replace the culture medium with inositol-free medium containing [³H]-myo-inositol (e.g., 1 µCi/mL).

    • Incubate for 18-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.

  • Inhibitor Pre-incubation:

    • Wash the cells with a suitable assay buffer (e.g., HBSS supplemented with LiCl). LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.

    • Add the assay buffer containing various concentrations of this compound or vehicle control.

    • Pre-incubate for a predetermined time (e.g., 30-60 minutes).

  • Agonist Stimulation:

    • Add the specific agonist for the Gq-coupled receptor to stimulate the pathway.

    • Incubate for an appropriate time (e.g., 30-60 minutes).

  • Lysis and Termination:

    • Aspirate the medium and terminate the reaction by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).

    • Incubate on ice to ensure complete cell lysis and precipitation of macromolecules.

  • Isolation of Inositol Phosphates:

    • Neutralize the cell lysates.

    • Apply the lysates to anion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • Wash the columns to remove unincorporated [³H]-myo-inositol.

    • Elute the total inositol phosphates with a high-salt buffer (e.g., ammonium formate/formic acid).

  • Quantification:

    • Add the eluate to scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the data to a positive control (agonist alone) and a negative control (vehicle).

    • Plot the concentration-response curve and calculate the IC₅₀ value for the inhibitor.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that results from IP₃-mediated release from the endoplasmic reticulum.

Calcium_Assay_Workflow A 1. Cell Seeding & Culture B 2. Loading with Calcium-Sensitive Dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubation with Inhibitor B->C D 4. Measurement of Basal Fluorescence C->D E 5. Agonist Injection & Kinetic Reading (Fluorescence Plate Reader, e.g., FLIPR) D->E F 6. Data Analysis (Peak fluorescence, area under the curve) E->F

Figure 3: Workflow for the Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture and Seeding:

    • Seed cells expressing the Gq-coupled receptor of interest into black-walled, clear-bottom multi-well plates (e.g., 96- or 384-well plates).

    • Allow cells to attach and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium and add the dye-loading buffer to the cells.

    • Incubate in the dark at 37°C for a specified time (e.g., 60 minutes).[4][5]

  • Inhibitor Pre-incubation:

    • Wash the cells with assay buffer.

    • Add assay buffer containing various concentrations of this compound or vehicle control.

    • Incubate for the desired pre-incubation period.

  • Fluorescence Measurement:

    • Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Measure the basal fluorescence for a short period.

  • Agonist Addition and Kinetic Reading:

    • Use the instrument's integrated fluidics to add the agonist to the wells while simultaneously recording the fluorescence signal in real-time.

    • Continue recording to capture the peak calcium response and its subsequent decay.[6]

  • Data Analysis:

    • Analyze the kinetic data to determine parameters such as peak fluorescence intensity or the area under the curve.

    • Normalize the data and plot concentration-response curves to determine the IC₅₀ of the inhibitor.

Conclusion

References

using 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine to study AMPA receptor function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Studying AMPA Receptor Function with JNJ-61432059

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing JNJ-61432059, a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the Transmembrane AMPA Receptor Regulatory Protein (TARP) γ-8 subunit. Due to the limited public data on 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine for AMPA receptor studies, this document focuses on the well-characterized and structurally related compound JNJ-61432059 as a representative tool for investigating AMPA receptor function.

TARP γ-8 is predominantly expressed in the hippocampus and other forebrain regions, making JNJ-61432059 a valuable tool for dissecting the role of TARP γ-8-containing AMPA receptors in synaptic transmission and plasticity, and for exploring their therapeutic potential in neurological disorders such as epilepsy.

Compound Profile: JNJ-61432059

JNJ-61432059 is an orally active and selective negative modulator of AMPA receptors associated with TARP γ-8.[1][2] It exhibits time- and dose-dependent receptor occupancy in the mouse hippocampus and has demonstrated robust seizure protection in preclinical models.[1][3]

Chemical Structure:

  • IUPAC Name: 5-(4-fluorophenyl)-7-(4-hydroxypiperidin-1-yl)-2-phenyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • CAS Number: 2035814-50-5[1]

  • Molecular Formula: C₂₅H₂₂FN₅O₂

  • Molecular Weight: 443.47 g/mol

Quantitative Data

The following table summarizes the key quantitative parameters for JNJ-61432059, providing a clear comparison of its potency.

CompoundTargetAssay TypeParameterValueReference
JNJ-61432059 GluA1/TARP γ-8ElectrophysiologypIC₅₀9.7[1][2]
JNJ-61432059 GluA1/GluA2 + TARP γ-8ElectrophysiologyIC₅₀ (nM)10[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques for characterizing AMPA receptor modulators.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the effect of JNJ-61432059 on glutamate-evoked currents in HEK293 cells transiently expressing AMPA receptors and TARP γ-8.

Objective: To determine the IC₅₀ of JNJ-61432059 and characterize its modulatory effects on AMPA receptor kinetics (desensitization and deactivation).

Materials:

  • HEK293T/17 cells

  • Expression plasmids for AMPA receptor subunits (e.g., GluA1, GluA2) and TARP γ-8

  • Transfection reagent (e.g., Lipofectamine 2000)

  • External solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.3

  • Internal solution (in mM): 145 CsCl, 2.5 NaCl, 1 Cs-EGTA, 4 MgATP, 10 HEPES, pH 7.3, supplemented with 100 µM spermine

  • L-Glutamate

  • JNJ-61432059

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T/17 cells in standard conditions.

    • Co-transfect cells with plasmids for the desired AMPA receptor subunits and TARP γ-8 at a 1:2 ratio. An EGFP plasmid can be included for identifying transfected cells.

    • Plate cells onto poly-L-lysine-coated coverslips 12-30 hours post-transfection.

    • Perform recordings 18-48 hours after plating.[5]

  • Electrophysiological Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Identify transfected cells using fluorescence microscopy.

    • Pull borosilicate glass pipettes to a resistance of 8-12 MΩ and fill with internal solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -70 mV to record AMPA receptor-mediated currents.[6]

  • Drug Application:

    • Apply L-glutamate (e.g., 10 mM) for a short duration (e.g., 1 ms for deactivation, 500 ms for desensitization) using a rapid application system to evoke a current.

    • To determine the IC₅₀, pre-incubate the cell with varying concentrations of JNJ-61432059 for a sufficient time before co-applying with glutamate.

    • Wash out the compound between applications.

  • Data Analysis:

    • Measure the peak amplitude of the glutamate-evoked current in the absence and presence of JNJ-61432059.

    • Plot the percentage of inhibition against the logarithm of the JNJ-61432059 concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀.

    • Analyze the decay kinetics of the current to measure the rates of deactivation and desensitization.[7]

Calcium Flux Assay

This protocol is suitable for high-throughput screening to identify and characterize modulators of TARP γ-8-containing AMPA receptors.

Objective: To measure the inhibitory effect of JNJ-61432059 on glutamate-induced calcium influx in a cell line stably expressing TARP γ-8-containing AMPA receptors.

Materials:

  • HEK-293 cell line stably expressing a human GluA1-TARP γ-8 fusion construct.[8]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • L-Glutamate

  • JNJ-61432059

  • Fluorescence imaging plate reader (e.g., FLIPR Tetra)

Procedure:

  • Cell Preparation:

    • Plate the stable cell line in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • Add varying concentrations of JNJ-61432059 to the wells and incubate for a predetermined time.

  • Signal Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add a specific concentration of L-glutamate to all wells to stimulate the receptors.

    • Monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Data Analysis:

    • Calculate the percentage of inhibition of the glutamate-induced calcium influx for each concentration of JNJ-61432059.

    • Determine the IC₅₀ by plotting the inhibition data against the compound concentration.

Diagrams

Signaling Pathway of AMPA Receptor Modulation

AMPA_Modulation cluster_receptor Receptor Complex Glutamate Glutamate AMPAR AMPA Receptor (GluA1/2) Glutamate->AMPAR Binds IonChannel Ion Channel AMPAR->IonChannel Opens TARP TARP γ-8 TARP->IonChannel Modulates JNJ_NAM JNJ-61432059 (NAM) JNJ_NAM->TARP Binds Inhibition Inhibition of Channel Opening Depolarization Na+ Influx & Depolarization IonChannel->Depolarization Inhibition->IonChannel Prevents Opening

Caption: Signaling pathway of AMPA receptor negative allosteric modulation by JNJ-61432059.

Experimental Workflow for Electrophysiology

Ephys_Workflow start Start transfection Co-transfect HEK293 cells (AMPAR + TARP γ-8) start->transfection plating Plate cells on coverslips transfection->plating recording Establish Whole-Cell Patch-Clamp plating->recording glutamate_app Apply Glutamate (Evoke Current) recording->glutamate_app drug_app Pre-incubate & co-apply JNJ-61432059 + Glutamate recording->drug_app data_acq Record Currents glutamate_app->data_acq drug_app->data_acq analysis Analyze Data (IC50, Kinetics) data_acq->analysis end End analysis->end

Caption: Workflow for characterizing JNJ-61432059 using whole-cell patch-clamp electrophysiology.

References

Application Notes and Protocols: High-Throughput Screening for Gq Modulators Using 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) that couple to the Gq alpha subunit (Gαq) represent a significant class of therapeutic targets. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. Modulators of this pathway are of great interest for treating a variety of diseases. The compound 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine belongs to a class of compounds that have been investigated as potential Gαq protein ligands.[1][2] High-throughput screening (HTS) is a crucial methodology for the rapid identification and characterization of such modulators from large compound libraries.[3][4]

This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns designed to identify and characterize Gq modulators. The primary methods detailed are intracellular calcium mobilization assays, a common and effective readout for Gq activation.[5][6][7]

Gq Signaling Pathway

The canonical Gq signaling pathway initiated by GPCR activation is a cascade of events leading to an increase in intracellular calcium. Understanding this pathway is fundamental to designing and interpreting HTS assays for Gq modulators.

Gq_Signaling_Pathway cluster_intracellular Intracellular Space Ligand Ligand GPCR Gq-Coupled Receptor Ligand->GPCR Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Cytosolic Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Downstream Downstream Cellular Responses Ca2_cyto->Downstream PKC->Downstream

Figure 1: Gq signaling pathway leading to calcium release.

Data Presentation: Efficacy and Potency of Gq Modulators

The following table summarizes hypothetical data for this compound and other reference compounds in a calcium mobilization assay. Such data is crucial for comparing the potency (EC50/IC50) and efficacy (maximum response) of test compounds.

CompoundTargetAssay TypeEC50 / IC50 (nM)Maximum Response (% of Control)
This compound Gq Alpha SubunitCalcium Mobilization15095% (Agonist)
Reference Agonist (e.g., Carbachol)Muscarinic M3 ReceptorCalcium Mobilization25100%
Reference Antagonist (e.g., Atropine)Muscarinic M3 ReceptorCalcium Mobilization10 (IC50)N/A (Inhibits agonist response)
BIM-46174 (Related Tetrahydroimidazo[1,2-a]pyrazine derivative)Gq Alpha SubunitInositol Monophosphate500 (IC50)N/A (Inhibitor)

Experimental Protocols

Protocol 1: High-Throughput Calcium Mobilization Assay

This protocol is designed for a 384-well plate format and utilizes a fluorescent calcium indicator for ease of use in HTS.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing a Gq-coupled receptor of interest.

  • Compound of Interest: this compound.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[8]

  • Fluorescent Calcium Indicator: Fluo-4 AM or similar calcium-sensitive dye.[8]

  • Probenecid: (Optional, for cell lines with active organic anion transporters).[5]

  • Microplates: 384-well, black-wall, clear-bottom microplates.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR Tetra®).[9]

Procedure:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2.5 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[8]

  • Dye Loading:

    • Prepare the dye loading solution by reconstituting Fluo-4 AM in Assay Buffer. If required, supplement with probenecid to a final concentration of 2.5 mM.[5]

    • Remove the culture medium from the cell plate.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.[5]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in Assay Buffer to create a concentration range for dose-response analysis (e.g., 1 nM to 100 µM).

  • Calcium Flux Measurement:

    • Place the cell plate and the compound plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[8]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of 10 µL of the compound dilutions to the corresponding wells of the cell plate.

    • Continue to record the fluorescence intensity for at least 120 seconds to capture the peak calcium response.[8]

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after compound addition to the baseline fluorescence.

    • Plot the fluorescence change against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

HTS_Workflow Start Start Cell_Plating 1. Cell Plating (384-well plates) Start->Cell_Plating Incubation1 Overnight Incubation (37°C, 5% CO2) Cell_Plating->Incubation1 Dye_Loading 2. Dye Loading (Fluo-4 AM) Incubation1->Dye_Loading Incubation2 Incubation (37°C, 1 hr) Dye_Loading->Incubation2 Measurement 4. Calcium Flux Measurement (Fluorescence Plate Reader) Incubation2->Measurement Compound_Prep 3. Compound Preparation (Serial Dilutions) Compound_Prep->Measurement Data_Analysis 5. Data Analysis (EC50/IC50 Determination) Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the high-throughput calcium mobilization assay.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

As an alternative or confirmatory assay, measuring the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, provides a more stable and cumulative signal of Gq activation. Several commercial kits are available for this purpose (e.g., IP-One HTRF® Assay).

Materials:

  • Cell Line: As in Protocol 1.

  • Compound of Interest: this compound.

  • Assay Kit: Commercial IP1 HTRF® assay kit.

  • Microplates: 384-well, white, solid-bottom microplates.

  • Instrumentation: HTRF-compatible microplate reader.

Procedure:

  • Cell Plating and Stimulation:

    • Plate cells as described in Protocol 1.

    • On the day of the assay, remove the culture medium and add the stimulation buffer provided in the kit, containing various concentrations of the test compound.

    • Incubate for the recommended time (typically 30-60 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF® reagents (IP1-d2 and anti-IP1 cryptate) to the wells.

    • Incubate for the specified time at room temperature to allow for cell lysis and antibody binding.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 or IC50 values.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound and related compounds as modulators of the Gq signaling pathway. The calcium mobilization assay is a primary choice for HTS due to its speed and sensitivity, while the IP1 accumulation assay serves as a valuable secondary or confirmatory method. These assays are essential tools for academic researchers and drug development professionals in the quest for novel therapeutics targeting Gq-mediated signaling.

References

Application Notes and Protocols for the In Vitro Efficacy Assessment of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro evaluation of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a novel heterocyclic compound. Due to the limited publicly available data on the specific biological activity of this compound, the following protocols are designed as a primary screening cascade to assess its potential cytotoxic, kinase inhibitory, and apoptosis-inducing effects. These activities are commonly associated with the broader class of imidazo[1,2-a]pyrazine derivatives.

Experimental Design and Workflow

The proposed workflow for the in vitro efficacy assessment of this compound is a tiered approach. It begins with a broad cytotoxicity screening, followed by a more focused investigation into a potential mechanism of action, such as kinase inhibition. If significant cytotoxicity is observed, a subsequent assay to determine the mode of cell death, such as apoptosis, is recommended.

G cluster_workflow Experimental Workflow start Start: Compound Preparation cytotoxicity Primary Screening: Cell Viability/Cytotoxicity Assay (MTT) start->cytotoxicity kinase Mechanistic Assay: In Vitro Kinase Inhibition cytotoxicity->kinase If cytotoxic apoptosis Mechanism of Cell Death: Apoptosis Assay (DAPI Staining) cytotoxicity->apoptosis If cytotoxic data_analysis Data Analysis and Hit Prioritization kinase->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: A tiered experimental workflow for the in vitro assessment of the test compound.

Primary Screening: Cell Viability and Cytotoxicity Assay

The initial step is to evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines and a non-cancerous cell line to determine its preliminary therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

a. Cell Culture and Seeding:

  • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a normal human cell line (e.g., HEK293 [embryonic kidney]) in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

b. Compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours.

c. MTT Assay and Data Acquisition:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The results of the MTT assay should be presented as the half-maximal inhibitory concentration (IC50) for the cancer cell lines and the half-maximal cytotoxic concentration (CC50) for the normal cell line.

Cell LineCompound IC50/CC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
HCT116[Insert Value][Insert Value]
HEK293[Insert Value][Insert Value]

Mechanistic Assay: In Vitro Kinase Inhibition

Given that many imidazo[1,2-a]pyrazine derivatives exhibit their anticancer effects through kinase inhibition, a direct in vitro kinase assay is a logical next step to explore a potential mechanism of action. A luminescence-based assay that measures ATP consumption is a common method for this purpose.

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ or similar)

a. Reagent Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in kinase buffer.

  • Prepare a reaction mixture containing the target kinase (e.g., a panel of commercially available kinases such as Aurora A, CDK2, etc.), its specific substrate, and ATP in kinase buffer.

b. Kinase Reaction:

  • In a 384-well plate, add the diluted compound or DMSO (vehicle control).

  • Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate the plate at 30°C for 1 hour.

c. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

Data Presentation

The inhibitory activity is quantified by determining the IC50 value for each kinase tested.

Kinase TargetCompound IC50 (nM)Positive Control (e.g., Staurosporine) IC50 (nM)
Aurora A[Insert Value][Insert Value]
CDK2[Insert Value][Insert Value]
EGFR[Insert Value][Insert Value]
VEGFR2[Insert Value][Insert Value]
Potential Signaling Pathways of Interest

Should the compound show activity against specific kinases, further investigation into the downstream signaling pathways would be warranted. Below are diagrams for the Gαq protein and Aurora A kinase signaling pathways, which are known to be modulated by related compounds.[1][2][3][4]

G cluster_gaq Gαq Protein Signaling Pathway GPCR GPCR Gaq Gαq GPCR->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC

Caption: A simplified diagram of the Gαq protein signaling pathway.

G cluster_aurora Aurora A Kinase Signaling Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Promotes Spindle Spindle Assembly AuroraA->Spindle Promotes PLK1 PLK1 AuroraA->PLK1 Activates TPX2 TPX2 TPX2->AuroraA Activates CDC25B CDC25B PLK1->CDC25B Activates MitoticEntry Mitotic Entry CDC25B->MitoticEntry Promotes

Caption: Key components of the Aurora A kinase signaling pathway in mitosis.

Mechanism of Cell Death: Apoptosis Assay

If this compound demonstrates significant cytotoxicity, it is important to determine the mode of cell death. DAPI (4',6-diamidino-2-phenylindole) staining is a fluorescent staining method used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Experimental Protocol: DAPI Staining

a. Cell Treatment:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the compound at its IC50 concentration for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

b. Staining:

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells twice with PBS.

  • Incubate the cells with DAPI staining solution (1 µg/mL in PBS) for 5 minutes in the dark.

  • Wash the cells three times with PBS.

c. Visualization and Analysis:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope with a UV filter.

  • Capture images and quantify the percentage of apoptotic cells (showing condensed or fragmented nuclei) versus normal cells (with uniformly stained, round nuclei).

Data Presentation

The data can be presented as a percentage of apoptotic cells compared to the total number of cells counted.

TreatmentPercentage of Apoptotic Cells (%)
Vehicle Control (DMSO)[Insert Value]
Compound (IC50)[Insert Value]
Positive Control (Staurosporine)[Insert Value]

These protocols provide a foundational approach for the initial in vitro characterization of this compound. The results from these assays will guide further, more specific investigations into its biological activity and potential as a therapeutic agent.

References

Application Notes and Protocols for Studying Uveal Melanoma Cell Lines with 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (BAY-876)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, and metastatic UM has a poor prognosis with limited effective therapeutic options.[1] A growing body of evidence suggests that metabolic reprogramming, particularly altered glucose metabolism, is a key feature of many cancers, including uveal melanoma.[2] Cancer cells often exhibit increased glucose uptake and a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[3] This metabolic shift supports rapid cell proliferation and survival.

One of the key proteins facilitating this increased glucose uptake is the glucose transporter 1 (GLUT1).[4] Studies have shown that in uveal melanoma, a higher ratio of GLUT1 is associated with monosomy 3, a chromosomal alteration linked to a higher risk of metastasis.[5][6] Furthermore, the suppression of glycolysis-related proteins, including GLUT1, has been shown to dampen the growth and invasion of uveal melanoma cells.[7] These findings provide a strong rationale for investigating GLUT1 as a therapeutic target in uveal melanoma.

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, also known as BAY-876 , is a potent and highly selective inhibitor of GLUT1.[8][9] It has demonstrated anti-tumor activity in various cancer models by blocking glucose transport and disrupting cancer cell metabolism.[10] This document provides detailed application notes and protocols for utilizing BAY-876 as a tool to study its potential therapeutic effects on uveal melanoma cell lines.

Mechanism of Action

BAY-876 is a non-competitive inhibitor of GLUT1, binding to the transporter to lock it in a conformation that prevents the transport of glucose across the cell membrane.[8] By inhibiting GLUT1-mediated glucose uptake, BAY-876 effectively starves cancer cells of their primary energy source. This leads to a cascade of downstream effects, including:

  • Inhibition of Glycolysis: Reduced intracellular glucose levels lead to a decrease in the rate of glycolysis, thereby depleting the cell of ATP and essential biosynthetic precursors.

  • Induction of Metabolic Stress: The disruption of glucose metabolism can lead to metabolic stress, including an increase in reactive oxygen species (ROS) and activation of stress-response pathways.[10]

  • Induction of Apoptosis: The culmination of energy deprivation and metabolic stress can trigger programmed cell death (apoptosis) in cancer cells.[2][10]

Data Presentation: Potency of BAY-876 in Various Cancer Cell Lines

While specific IC50 values for BAY-876 in uveal melanoma cell lines are not yet published, the following table summarizes its potency in other cancer cell lines, providing a valuable reference for experimental design.

Cell LineCancer TypeIC50 (nM)Reference
Hela-MaTuCervical Cancer3.2[8]
HCT116Colorectal CancerNot specified, but effective[5][10]
DLD1Colorectal CancerNot specified, but effective[5][10]
COLO205Colorectal CancerNot specified, but effective[5][10]
SKOV-3Ovarian CancerNot specified, but effective at 75 nM
OVCAR-3Ovarian CancerNot specified, but effective at 75 nM
SCC47Head and Neck Squamous CarcinomaReduced viability at 1 µM[2]
RPMI2650Head and Neck Squamous CarcinomaReduced viability at 1 µM[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of BAY-876 in uveal melanoma cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of BAY-876 on the viability and proliferation of uveal melanoma cell lines.

Materials:

  • Uveal melanoma cell lines (e.g., 92.1, OMM1, MEL270)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • BAY-876 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed uveal melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of BAY-876 in complete medium from the stock solution. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest BAY-876 concentration.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BAY-876 or vehicle control.

  • Incubate the cells for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis by assessing the activity of caspases 3 and 7.

Materials:

  • Uveal melanoma cell lines

  • Complete cell culture medium

  • BAY-876

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate as described in Protocol 1.

  • Treat the cells with various concentrations of BAY-876 or vehicle control for 24-48 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each well using a luminometer.

  • Express the results as fold-change in caspase activity relative to the vehicle control.

Protocol 3: Western Blot Analysis of GLUT1 and Apoptosis Markers

This protocol is for detecting changes in the expression of GLUT1 and key apoptosis-related proteins.

Materials:

  • Uveal melanoma cell lines

  • Complete cell culture medium

  • BAY-876

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-GLUT1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of BAY-876 or vehicle control for 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Visualizations

The following diagrams illustrate the mechanism of action of BAY-876 and a typical experimental workflow.

BAY876_Mechanism cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Glucose_out Glucose GLUT1 GLUT1 Transporter Glucose_out->GLUT1 Uptake Glucose_in Glucose GLUT1->Glucose_in Glycolysis Glycolysis Glucose_in->Glycolysis ATP ATP (Energy) Glycolysis->ATP Proliferation Cell Proliferation & Survival Apoptosis Apoptosis ATP->Proliferation BAY876 BAY-876 BAY876->GLUT1 Inhibition

Caption: Mechanism of action of BAY-876 in inhibiting GLUT1-mediated glucose uptake.

Experimental_Workflow cluster_Assays Downstream Assays Start Start: Uveal Melanoma Cell Culture Seeding Seed Cells in Multi-well Plates Start->Seeding Treatment Treat with BAY-876 (various concentrations) and Vehicle Control Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Incubation->Apoptosis WesternBlot Western Blot (GLUT1, Apoptosis Markers) Incubation->WesternBlot Analysis Data Analysis: IC50, Fold Change, Protein Expression Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis

Caption: A typical experimental workflow for evaluating BAY-876 in uveal melanoma cell lines.

References

Application Notes and Protocols for Investigating Neuronal Depolarization with 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information on the direct effects of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine on neuronal depolarization is not currently available in peer-reviewed literature. The following application notes and protocols are based on the known pharmacology of structurally similar compounds, which act as inhibitors of Gαq protein signaling. This document, therefore, presents a hypothetical application of this compound as a tool to investigate the role of the Gαq signaling pathway in modulating neuronal depolarization. All proposed experiments should be validated with appropriate controls.

Introduction

Neuronal depolarization, a fundamental process in synaptic transmission and neuronal excitability, is primarily governed by the flux of ions across the neuronal membrane. While voltage-gated ion channels are the principal mediators of the action potential, G-protein coupled receptors (GPCRs) and their downstream signaling cascades play a crucial modulatory role. The Gαq protein signaling pathway, in particular, is a significant regulator of neuronal excitability.

Activation of Gαq-coupled receptors by neurotransmitters leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events can modulate the activity of various ion channels, thereby influencing the neuron's membrane potential and its propensity to fire action potentials. For instance, the depletion of PIP2 can lead to the closure of potassium (K+) channels, reducing hyperpolarizing currents and thus promoting depolarization.[1]

This document outlines a hypothetical framework for using this compound as a putative Gαq inhibitor to dissect the contribution of this pathway to neuronal depolarization.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the experimental protocols described below. These tables are for illustrative purposes to guide data organization and interpretation.

Table 1: Effect of Compound on Agonist-Induced Intracellular Calcium Mobilization

Treatment ConditionAgonist (e.g., Carbachol) ConcentrationPeak Intracellular [Ca2+] (nM)% Inhibition
Vehicle Control10 µM520 ± 450%
Compound (1 µM)10 µM280 ± 3046%
Compound (10 µM)10 µM110 ± 2079%
Compound (100 µM)10 µM60 ± 1588%

Table 2: Electrophysiological Effects of Compound on Neuronal Excitability

ParameterVehicle ControlCompound (10 µM)
Resting Membrane Potential (mV)-65 ± 2.5-68 ± 3.1
Action Potential Threshold (mV)-45 ± 1.8-42 ± 2.0
Firing Frequency (Hz) at 2x Rheobase15 ± 38 ± 2
Afterhyperpolarization Amplitude (mV)12 ± 1.515 ± 1.8

Experimental Protocols

Protocol 1: In Vitro Gαq Signaling Assay - Intracellular Calcium Mobilization

Objective: To determine the inhibitory effect of this compound on Gαq-mediated intracellular calcium release.

Materials:

  • Cultured neuronal cells (e.g., SH-SY5Y or primary hippocampal neurons)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • Gαq-coupled receptor agonist (e.g., Carbachol for muscarinic receptors)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Dye Loading:

    • Plate cells in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.

    • Wash the cells with HBSS.

    • Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM in HBSS) for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

  • Measurement of Calcium Response:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add a Gαq-coupled receptor agonist (e.g., carbachol) to all wells simultaneously using an automated injector.

    • Record the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from the baseline (F0) for each well (ΔF/F0).

    • Determine the peak fluorescence response for each condition.

    • Normalize the responses to the vehicle control and calculate the percent inhibition for each concentration of the compound.

    • Plot a concentration-response curve and determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To investigate the effect of this compound on neuronal membrane properties and action potential firing.

Materials:

  • Primary neuronal culture or acute brain slices

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound

  • Gαq-coupled receptor agonist

Procedure:

  • Preparation:

    • Prepare acute brain slices or cultured neurons for recording.

    • Continuously perfuse the recording chamber with oxygenated aCSF.

    • Pull patch pipettes and fill with intracellular solution. Pipette resistance should be 3-6 MΩ.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a neuron.

    • In current-clamp mode, measure the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps to determine the input resistance, action potential threshold, and firing frequency.

  • Compound Application:

    • Obtain a stable baseline recording.

    • Bath-apply this compound at the desired concentration.

    • After a 5-10 minute incubation period, repeat the current injection protocol to assess changes in membrane properties and firing patterns.

  • Agonist Challenge (Optional):

    • In the presence of the compound, co-apply a Gαq-coupled receptor agonist.

    • Observe the effect on neuronal excitability and compare it to the effect of the agonist alone.

  • Data Analysis:

    • Analyze electrophysiological parameters (resting membrane potential, input resistance, action potential threshold, firing frequency, afterhyperpolarization) before and after compound application.

    • Use appropriate statistical tests to determine the significance of any observed changes.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-Coupled Receptor Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes K_channel K+ Channel (e.g., Kir) PLC->K_channel Reduces open probability (via PIP2 depletion) PIP2->K_channel Maintains open state IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Depolarization Neuronal Depolarization K_channel->Depolarization Inhibition promotes Ca_store Ca2+ Store (ER) IP3->Ca_store Opens IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Ca_store->Ca Releases Neurotransmitter Neurotransmitter Neurotransmitter->GPCR Activates Compound 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Compound->Gq Inhibits (putative) Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Electrophysiology cell_culture Neuronal Cell Culture ca_assay Calcium Mobilization Assay cell_culture->ca_assay ic50 Determine IC50 ca_assay->ic50 data_analysis Data Analysis and Interpretation ic50->data_analysis slice_prep Acute Brain Slice Preparation patch_clamp Whole-Cell Patch-Clamp slice_prep->patch_clamp excitability Assess Neuronal Excitability patch_clamp->excitability excitability->data_analysis start Start start->cell_culture start->slice_prep

References

Application Notes and Protocols for Cell-Based Calcium Flux Assays with 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes, including signal transduction, gene expression, proliferation, and apoptosis. The transient increase in cytosolic Ca²⁺ concentration, often referred to as calcium flux, is a key event in many signaling pathways initiated by the activation of G-protein coupled receptors (GPCRs) and ion channels. Consequently, monitoring calcium flux has become a cornerstone of drug discovery and basic research for identifying and characterizing novel modulators of these important drug targets.

The compound 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine belongs to a class of heterocyclic compounds that have been shown to modulate GPCR signaling pathways, particularly those involving Gαq proteins and orexin receptors.[1][2][3] These pathways are directly linked to the mobilization of intracellular calcium. This document provides detailed application notes and protocols for utilizing cell-based calcium flux assays to investigate the pharmacological activity of this compound and related compounds.

Principle of the Assay

Cell-based calcium flux assays utilize fluorescent indicator dyes that exhibit a significant change in fluorescence intensity upon binding to free calcium ions.[4] Cells are first loaded with a cell-permeant form of the dye (e.g., Fluo-8 AM, Fura-2 AM). Inside the cell, esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent indicator in the cytoplasm. Upon stimulation of a target receptor or ion channel that leads to an increase in intracellular Ca²⁺, the dye binds to the calcium ions, resulting in a measurable increase in fluorescence. This change in fluorescence can be monitored in real-time using a fluorescence microplate reader (e.g., FLIPR®, FlexStation®) or a flow cytometer, allowing for the quantification of receptor activation or inhibition.[4][5][6]

Putative Signaling Pathways

Based on the known activities of related tetrahydroimidazo[1,2-a]pyrazine derivatives, two primary signaling pathways are of interest for investigating the effects of this compound on calcium mobilization.

  • Gαq-Coupled GPCR Signaling: Many GPCRs, upon agonist binding, activate the Gαq subunit of the heterotrimeric G-protein.[7] Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[7] Compounds from the imidazo[1,2-a]pyrazine class have been identified as inhibitors of Gαq/11 proteins.[1][8]

  • Orexin Receptor Signaling: Orexin receptors (OX₁ and OX₂) are GPCRs that are primarily coupled to Gq/11.[9] Activation of orexin receptors by their endogenous ligands, orexin-A or orexin-B, initiates the Gαq-PLC-IP₃ signaling cascade, leading to a robust increase in intracellular calcium.[9] Tetrahydroimidazo[1,5-a]pyrazine derivatives have been developed as potent dual orexin receptor antagonists.[3][10]

Signaling Pathway Diagrams

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR GPCR (e.g., Orexin Receptor) Gq Gαq/11 GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release Agonist Agonist Agonist->GPCR Binds Test_Compound 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine (Putative Antagonist/Inhibitor) Test_Compound->GPCR Inhibits Test_Compound->Gq Inhibits

Caption: Putative Gαq/Orexin Receptor Signaling Pathway Leading to Calcium Release.

Data Presentation

While specific quantitative data for this compound in a calcium flux assay is not publicly available, the following table summarizes representative data for a closely related imidazo[1,2-a]pyrazine Gαq/11 inhibitor (GQ352) and typical pEC₅₀ values for orexin receptor agonists.[8][9] This data can serve as a benchmark for assay development and validation.

Compound/AgonistTargetAssay TypeCell LineParameterValueReference
GQ352 Gαq/11Gαβγ dissociation-IC₅₀ 8.9 µM[8]
Orexin-A OX₁ ReceptorCalcium Flux (FLIPR)CHOpEC₅₀ 8.03 ± 0.08[9]
Orexin-A OX₂ ReceptorCalcium Flux (FLIPR)CHOpEC₅₀ 8.18 ± 0.10[9]
Orexin-B OX₁ ReceptorCalcium Flux (FLIPR)CHOpEC₅₀ 7.30 ± 0.08[9]
Orexin-B OX₂ ReceptorCalcium Flux (FLIPR)CHOpEC₅₀ 8.43 ± 0.09[9]
Assay Control Agonist-stimulated GPCRCalcium Flux-Z'-factor 0.5 - 0.9[11][12]

Note: The IC₅₀ value for GQ352 is from a Gαβγ dissociation assay, which is an upstream event to calcium flux, but provides an indication of potency for Gαq/11 inhibition. The Z'-factor is a measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[11][12]

Experimental Protocols

The following are detailed protocols for performing cell-based calcium flux assays using a fluorescence microplate reader. These protocols can be adapted for either antagonist/inhibitor screening or agonist characterization.

Experimental Workflow

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Calcium Flux Assay node1 Seed cells into 96/384-well black-wall, clear-bottom plates node2 Prepare Calcium-Sensitive Dye Loading Buffer node1->node2 node3 Load cells with dye (e.g., 1 hour at 37°C) node2->node3 node4 Prepare Compound Plate (Agonist and/or Antagonist) node3->node4 node6 Measure baseline and agonist-induced fluorescence in a kinetic plate reader (e.g., FLIPR, FlexStation) node3->node6 Agonist Mode node5 Pre-incubate with Antagonist (for inhibition assays) node4->node5 Antagonist Mode node5->node6 node7 Data Analysis: Calculate EC₅₀/IC₅₀ and Z'-factor node6->node7

Caption: General Experimental Workflow for a Cell-Based Calcium Flux Assay.

Protocol 1: Antagonist/Inhibitor Screening using a FLIPR/FlexStation

This protocol is designed to identify and characterize compounds that inhibit calcium mobilization induced by a known agonist of a Gαq-coupled receptor.

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the target Gαq-coupled GPCR (e.g., Orexin Receptor 1).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • 96- or 384-well black-wall, clear-bottom tissue culture plates.

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit) or a fluorescent calcium indicator dye (e.g., Fluo-8 AM).[13]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Probenecid (if using cell lines with active organic anion transporters, like CHO cells).[6]

  • Known agonist for the target receptor.

  • This compound (test compound).

  • Fluorescence kinetic plate reader (e.g., FLIPR Tetra® or FlexStation® 3).

Procedure:

  • Cell Plating (Day 1):

    • Harvest and count the cells.

    • Seed the cells into 96- or 384-well black-wall, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000-50,000 cells/well for a 96-well plate).[5]

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading (Day 2):

    • Prepare the dye loading solution according to the manufacturer's instructions. If using a standalone dye, dissolve it in DMSO and then dilute in assay buffer. Probenecid can be included at this step if necessary.[6]

    • Remove the cell culture medium from the plates.

    • Add an equal volume of the dye loading solution to each well (e.g., 100 µL for a 96-well plate).[5]

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Compound Plate Preparation:

    • Prepare serial dilutions of the test compound (this compound) in assay buffer in a separate compound plate.

    • Prepare the agonist solution at a concentration that will give a final EC₈₀ response.

  • Assay Execution:

    • Equilibrate the cell plate to room temperature for 15-30 minutes before reading.

    • Place the cell plate and the compound plate into the fluorescence kinetic plate reader.

    • Set the instrument parameters for a two-addition kinetic read.

    • First Addition: The instrument will add the test compound (or vehicle control) to the cell plate. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to its target.

    • Second Addition: The instrument will add the agonist to all wells.

    • Data Acquisition: Measure the fluorescence signal immediately before and after the agonist addition, typically for 90-180 seconds.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well after agonist addition.

    • Normalize the data to the positive (agonist alone) and negative (vehicle) controls.

    • Generate concentration-response curves and calculate the IC₅₀ value for the test compound using a suitable software (e.g., GraphPad Prism).

Protocol 2: Agonist Characterization

This protocol is for determining the potency (EC₅₀) of a compound that is hypothesized to act as an agonist and induce calcium mobilization.

Procedure:

The procedure is similar to the antagonist protocol with the following key differences:

  • Compound Plate Preparation: Prepare serial dilutions of the test compound (putative agonist) in the compound plate.

  • Assay Execution:

    • Set the instrument for a single-addition kinetic read.

    • The instrument will add the test compound to the cell plate.

    • Measure the fluorescence signal immediately before and after the compound addition.

  • Data Analysis:

    • Determine the maximum fluorescence response for each concentration of the test compound.

    • Generate a concentration-response curve and calculate the EC₅₀ value.

Troubleshooting and Considerations

  • Cell Health and Confluency: Ensure cells are healthy and form a consistent monolayer to obtain reproducible results.

  • Dye Loading: Optimize dye concentration and loading time for your specific cell line to achieve a good signal-to-background ratio without causing cytotoxicity.[5]

  • Compound Solubility: Ensure the test compound is fully dissolved in the assay buffer to avoid artifacts.

  • Signal Quenching: Some compounds can interfere with the fluorescence signal. It is advisable to perform a counterscreen to identify and exclude such compounds.

  • Z'-Factor Calculation: To validate the assay for high-throughput screening, calculate the Z'-factor using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[11][12]

Conclusion

Cell-based calcium flux assays are a powerful and versatile tool for studying the pharmacology of compounds that modulate Gαq-coupled GPCRs and other targets that influence intracellular calcium levels. The protocols and information provided here offer a comprehensive guide for researchers to investigate the activity of this compound and related molecules, thereby facilitating the discovery and development of novel therapeutics.

References

Application Notes and Protocols for Studying TARP γ-8 Selective AMPAR Modulation with 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its structural analogs, a class of negative allosteric modulators (NAMs) selective for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. The high expression of TARP γ-8 in forebrain regions, particularly the hippocampus, makes these compounds valuable tools for investigating the role of TARP γ-8-containing AMPARs in normal physiology and pathological conditions such as epilepsy.[1][2][3]

Introduction to TARP γ-8 Selective AMPAR Modulation

AMPARs, the primary mediators of fast excitatory neurotransmission in the central nervous system (CNS), are crucial for synaptic plasticity.[2] Their function is intricately regulated by auxiliary subunits, with TARPs being the most prominent. TARP isoforms exhibit distinct brain region-specific expression patterns, offering an avenue for the development of targeted therapeutics.[2] TARP γ-8 is highly enriched in the hippocampus, a key region implicated in learning, memory, and the pathophysiology of temporal lobe epilepsy.[2]

Compounds belonging to the imidazo[1,2-a]pyrazine class have been identified as potent and selective negative modulators of AMPARs associated with TARP γ-8.[1][3] This selectivity is attributed to specific amino acid residues within TARP γ-8 that are not conserved in other TARP isoforms, such as TARP γ-2 which is predominantly found in the cerebellum.[2] This regional selectivity allows for the modulation of hippocampal excitability with a reduced risk of motor side effects associated with non-selective AMPAR antagonists.[1]

Featured Compound Class: Imidazo[1,2-a]pyrazines

While specific biological data for this compound is not extensively available in the public domain, the imidazo[1,2-a]pyrazine scaffold is a key pharmacophore in a class of well-characterized TARP γ-8 selective AMPAR NAMs. A prominent example from this development program is JNJ-61432059.[1][3] These compounds serve as excellent tool compounds for studying the therapeutic potential of TARP γ-8 modulation.

Quantitative Data for Representative TARP γ-8 Selective Modulators

The following tables summarize the in vitro potency of representative TARP γ-8 selective AMPAR modulators.

Table 1: In Vitro Potency of TARP γ-8 Selective AMPAR Negative Allosteric Modulators

CompoundAssay TypeCell Line/PreparationTargetpIC50Ki (nM)Reference
JNJ-61432059 Calcium FluxHEK293 cells expressing GluA1/γ-8AMPAR/TARP γ-89.7-[4][5]
JNJ-55511118 Radioligand BindingNot SpecifiedAMPAR/TARP γ-8-26
Imidazo[1,2-a]pyrazine 5 Calcium FluxHEK293 cells expressing GluA1/γ-8AMPAR/TARP γ-8>5.0 (inactive on γ-2)-[1]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of TARP γ-8 Containing AMPA Receptors

TARP_gamma8_AMPAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR_TARP AMPAR TARP γ-8 Glutamate->AMPAR_TARP:f0 Binds Ca_Influx Ca²⁺ Influx AMPAR_TARP->Ca_Influx Opens Channel Na_Influx Na⁺ Influx AMPAR_TARP->Na_Influx Opens Channel Downstream Downstream Signaling Ca_Influx->Downstream Depolarization Depolarization Na_Influx->Depolarization Depolarization->Downstream Modulator Imidazo[1,2-a]pyrazine (e.g., JNJ-61432059) Modulator->AMPAR_TARP:f1 Negative Modulation

Caption: TARP γ-8 selective NAMs bind to the receptor complex, inhibiting ion flux.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow cluster_cell_culture Cell Culture & Transfection cluster_assays Functional Assays cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Co-transfect with AMPAR (e.g., GluA1) & TARP γ-8 plasmids HEK293->Transfection Selection Selection & Expansion of Stable Cell Line Transfection->Selection Calcium_Assay Calcium Flux Assay (FLIPR) Selection->Calcium_Assay Seed cells Electrophysiology Whole-Cell Patch-Clamp Selection->Electrophysiology Plate cells IC50 Determine IC50/ pIC50 values Calcium_Assay->IC50 Kinetics Analyze Channel Kinetics Electrophysiology->Kinetics

Caption: Workflow for in vitro characterization of TARP γ-8 selective modulators.

Experimental Protocols

Protocol 1: Cell Culture and Transfection of HEK293 Cells

This protocol describes the generation of a stable cell line co-expressing an AMPA receptor subunit and TARP γ-8, suitable for in vitro assays.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Expression plasmids for AMPA receptor subunit (e.g., GluA1) and TARP γ-8

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Selection antibiotic (e.g., G418)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • One day prior to transfection, seed HEK293 cells in a 6-well plate to reach 70-90% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-lipid complex according to the manufacturer's protocol. Briefly, dilute the AMPAR and TARP γ-8 plasmids and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

    • Add the DNA-lipid complex to the cells and incubate for 24-48 hours.

  • Selection of Stable Clones:

    • 48 hours post-transfection, passage the cells into a larger flask and begin selection by adding the appropriate concentration of selection antibiotic to the culture medium.

    • Replace the selection medium every 3-4 days.

    • After 2-3 weeks, select and expand resistant colonies.

  • Validation: Confirm the expression of the AMPA receptor and TARP γ-8 in the stable cell line using techniques such as Western blotting or immunocytochemistry.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of AMPA receptor currents in transfected HEK293 cells to assess the effect of TARP γ-8 selective modulators.

Materials:

  • HEK293 cells co-expressing AMPAR and TARP γ-8

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 Cs-gluconate, 5 CsCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 0.5 EGTA (pH 7.2 with CsOH)

  • Agonist solution: External solution containing a saturating concentration of glutamate (e.g., 10 mM)

  • Test compound solutions: Agonist solution containing various concentrations of the imidazo[1,2-a]pyrazine modulator.

  • Patch pipettes (3-5 MΩ resistance)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Plating: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

  • Patching:

    • Approach a cell with a patch pipette filled with internal solution and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Rapidly apply the agonist solution to the cell for a short duration (e.g., 100-200 ms) to evoke an AMPA receptor-mediated current.

    • After obtaining a stable baseline response, co-apply the test compound with the agonist.

    • Record the peak and steady-state current amplitudes in the absence and presence of the modulator.

  • Data Analysis: Calculate the percentage inhibition of the peak current by the modulator at each concentration to determine the IC50 value. Analyze changes in current kinetics, such as desensitization and deactivation rates.

Protocol 3: Ex Vivo Autoradiography for Receptor Occupancy

This protocol allows for the visualization and quantification of TARP γ-8 receptor occupancy by a test compound in brain tissue sections.

Materials:

  • Rodent brain tissue (from animals dosed with the test compound or vehicle)

  • Radiolabeled ligand specific for TARP γ-8 (e.g., [³H]-labeled selective modulator)

  • Cryostat

  • Microscope slides

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold incubation buffer)

  • Phosphor imaging screen or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Following in vivo dosing, sacrifice the animals and rapidly extract the brains.

    • Freeze the brains in isopentane cooled with dry ice.

    • Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat and mount them onto microscope slides.

  • Autoradiography:

    • Pre-incubate the slides in incubation buffer to rehydrate the tissue.

    • Incubate the slides with the radiolabeled ligand in incubation buffer for a defined period (e.g., 60 minutes) at room temperature.

    • Wash the slides in ice-cold wash buffer to remove unbound radioligand.

    • Briefly rinse the slides in distilled water and dry them under a stream of cool air.

  • Imaging and Analysis:

    • Expose the dried slides to a phosphor imaging screen or autoradiography film.

    • Scan the screen or develop the film to visualize the distribution of the radioligand.

    • Quantify the signal intensity in specific brain regions (e.g., hippocampus) using image analysis software to determine receptor occupancy at different doses of the test compound.

References

Application Notes and Protocols for the Bioanalysis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of a proposed analytical method for the detection and quantification of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in biological samples. Due to the limited availability of specific validated methods for this analyte in the public domain, this document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocols are based on established bioanalytical principles for small molecules with similar physicochemical properties. Additionally, this document provides insights into the potential metabolic and signaling pathways of the compound to support its development and pharmacodynamic characterization.

Physicochemical Properties and Expected Mass Spectrometric Behavior

This compound is a small molecule with a trifluoromethyl group, which imparts specific characteristics relevant to its analytical detection. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the compound's polarity and ionization efficiency in mass spectrometry. The basic nitrogen atoms in the imidazopyrazine ring system are expected to be readily protonated, making the compound suitable for positive ion electrospray ionization (ESI+).

The fragmentation of the parent ion in the mass spectrometer is anticipated to involve the loss of the trifluoromethyl group or cleavage of the tetrahydroimidazo[1,2-a]pyrazine ring structure. The most abundant ion in the mass spectra of trifluoromethyl-containing compounds is often CF3+.

Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and wide dynamic range. A validated LC-MS/MS method can provide accurate and precise measurements of the analyte concentration in complex biological samples such as plasma and urine.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method. These values are typical for bioanalytical methods for small molecules and should be confirmed during method validation.

ParameterExpected Performance
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL
Linearity (r²) ≥ 0.995
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Matrix Effect Minimal and compensated by internal standard
Recovery Consistent and reproducible

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Biological plasma sample

  • Acetonitrile (ACN) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry Conditions

Instrumentation:

  • Triple quadrupole mass spectrometer.

Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: To be determined by infusing a standard solution of the compound. A hypothetical transition could be based on the protonated molecule [M+H]+ and a characteristic fragment ion.

    • Internal Standard: To be determined based on the selected internal standard.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Collision Energy and Cone Voltage: To be optimized for the specific analyte and internal standard.

Visualizations

Analytical Workflow

analytical_workflow Sample Biological Sample (Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC LC Separation (C18 Column) Preparation->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data gaq_pathway Ligand 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response metabolic_pathway Parent Parent Compound 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Metabolite1 Phase I Metabolite Hydroxylation Parent->Metabolite1 CYP450 Metabolite2 Phase I Metabolite N-Oxidation Parent->Metabolite2 CYP450/FMO Metabolite3 Phase II Metabolite Glucuronidation Metabolite1->Metabolite3 UGTs

Application Note: HPLC Analysis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a reliable and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its putative metabolites in biological matrices. The method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of the active pharmaceutical ingredient. The protocol outlines sample preparation from plasma, chromatographic conditions, and data analysis. A potential metabolic pathway involving aldehyde oxidase is also discussed.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical development.[1][2] Accurate and precise analytical methods are crucial for determining its concentration and that of its metabolites in biological fluids to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Imidazo[1,2-a]pyrazine and related heterocyclic structures are known to undergo metabolism, often mediated by enzymes such as aldehyde oxidase (AO).[3][4][5] This note provides a robust HPLC method developed for the separation and quantification of the parent compound and its potential oxidized metabolites.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of this compound and its metabolites from a plasma matrix to ensure a clean extract and minimize matrix effects.

Protocol: Solid-Phase Extraction from Plasma

  • Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of HPLC-grade water.

  • Loading: To 500 µL of plasma sample, add 50 µL of an internal standard solution (e.g., a structurally related compound not present in the sample). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the parent compound and its metabolites with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject 10 µL into the HPLC system.

HPLC Conditions

The following HPLC conditions are recommended for the analysis. These are based on methods for similar imidazopyrazine derivatives.[4][6]

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm

Results and Discussion

Chromatographic Performance

The described HPLC method provides good separation of the parent compound from its potential metabolites. The use of a C18 column with a water/acetonitrile gradient allows for the effective resolution of compounds with varying polarities.

Table 1: Representative Chromatographic Data (Hypothetical)

CompoundRetention Time (min)
Metabolite 1 (e.g., Hydroxylated)5.2
Metabolite 2 (e.g., N-oxide)7.8
This compound (Parent)10.5
Internal Standard8.9
Linearity and Quantification

The method should be validated for linearity, accuracy, and precision according to standard guidelines. A calibration curve can be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 2: Representative Calibration Curve Data (Hypothetical)

Concentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio
1015,234145,8760.104
5076,170146,1230.521
100153,456145,9981.051
250382,567146,2342.616
500765,123145,8885.245
10001,530,245146,01210.480

Potential Metabolic Pathway

The imidazo[1,2-a]pyrazine core is susceptible to metabolism by aldehyde oxidase (AO).[3][4] The primary metabolic transformations are expected to be oxidations at electron-deficient carbon atoms in the heterocyclic ring system. The trifluoromethyl group is generally stable to metabolic transformation.

Metabolic_Pathway Parent 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Enzyme Aldehyde Oxidase (AO) Parent->Enzyme Metabolite1 Hydroxylated Metabolite Metabolite2 N-Oxide Metabolite Enzyme->Metabolite1 Enzyme->Metabolite2

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites from plasma samples is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Injection HPLC Injection Recon->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Workflow for the HPLC analysis of the target compound and its metabolites.

Conclusion

This application note provides a comprehensive framework for the HPLC analysis of this compound and its potential metabolites. The described sample preparation protocol and HPLC conditions offer a starting point for method development and validation. The proposed metabolic pathway and workflows provide valuable context for researchers in drug development and metabolism studies. While the presented quantitative data is hypothetical, it serves to illustrate the expected performance of the method. Researchers should perform their own validation studies to confirm the method's suitability for their specific application.

References

Application Notes and Protocols for Cell-Permeable Probes Based on the Tetrahydroimidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the development and application of cell-permeable compounds based on the tetrahydroimidazo[1,2-a]pyrazine scaffold. This class of molecules has emerged as a versatile platform for designing potent and selective modulators of key cellular signaling pathways, particularly those involving Gαq proteins and Transient Receptor Potential Canonical 5 (TRPC5) channels. While primarily investigated as inhibitors, their inherent cell permeability and biological activity make them excellent candidates for the development of targeted fluorescent probes for live-cell imaging and drug discovery applications.

Application Notes

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a key pharmacophore that imparts desirable properties to small molecules, including cell permeability and specific target engagement.[1][2] Derivatives of this scaffold have been synthesized and evaluated for their ability to modulate intracellular signaling pathways, demonstrating potential therapeutic applications in areas such as cancer and kidney disease.

Modulation of Gαq Protein Signaling

A significant application of tetrahydroimidazo[1,2-a]pyrazine derivatives is the inhibition of Gαq protein signaling.[1][2] The dimeric form, BIM-46187, and its monomeric precursor, BIM-46174, are cell-permeable compounds that have been shown to preferentially silence Gαq proteins.[1] The activity of these compounds is typically assessed by measuring the accumulation of inositol monophosphate (IP1), a downstream second messenger of Gαq activation, in response to a Gq-coupled receptor agonist like carbachol.[3]

Structure-activity relationship (SAR) studies have identified key structural features necessary for the biological activity of these Gαq inhibitors:

  • A redox-reactive thiol/disulfane substructure.

  • An N-terminal basic amino group.

  • A cyclohexylalanine moiety.

  • The bicyclic tetrahydroimidazo[1,2-a]pyrazine skeleton.[1]

Inhibition of TRPC5 Channels

More recently, the tetrahydroimidazo[1,2-a]pyrazine scaffold has been incorporated into pyridazinone derivatives to develop potent and selective inhibitors of the TRPC5 ion channel. TRPC5 is a calcium-permeable non-selective cation channel implicated in various diseases, including renal injury. The activity of these inhibitors is evaluated using fluorescence-based Ca2+ mobilization assays in cells overexpressing TRPC5.

Anticancer Activity

Derivatives of the related imidazo[1,2-a]pyrazine scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. This suggests that the core structure is a valuable starting point for the development of novel anticancer agents.

Potential as Fluorescent Probes

While the intrinsic fluorescence of the tetrahydroimidazo[1,2-a]pyrazine scaffold has not been extensively characterized for imaging applications, the development of fluorescent probes based on the related pyrazine and imidazopyridine cores for live-cell imaging suggests a promising avenue for future research.[4] The established cell permeability and target engagement of the tetrahydroimidazo[1,2-a]pyrazine derivatives make them ideal candidates for the development of "turn-on" fluorescent probes, where binding to the target protein could induce a change in the probe's fluorescence properties.

Quantitative Data Summary

The following tables summarize the biological activities of representative compounds based on the tetrahydroimidazo[1,2-a]pyrazine and related scaffolds.

Table 1: Gαq Protein Inhibitory Activity of BIM-46187

CompoundTargetAssayCell LineIC50 (µM)
BIM-46187GαqIP1 AccumulationHEK29331.9

Data extracted from a study on Gαq-dependent IP1 formation in carbachol-stimulated HEK293 cells.[2]

Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundCell LineIC50 (µM)
10b Hep-220
HepG218
MCF-721
A37516
12b Hep-211
HepG213
MCF-711
A37511

Data from a study evaluating the anticancer activities of synthesized imidazo[1,2-a]pyrazine derivatives.

Experimental Protocols

General Synthesis of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Scaffold

This protocol describes a general method for the synthesis of the core scaffold, which can then be further modified.[3]

Materials:

  • 2-bromoacetophenone or 3-(bromoacetyl)pyridine hydrobromide

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Ammonium acetate (NH4OAc)

  • Anhydrous toluene

  • Ethyl bromoacetate

  • Cesium carbonate (Cs2CO3)

Procedure:

  • Step a: Dissolve 2-bromoacetophenone or 3-(bromoacetyl)pyridine hydrobromide in anhydrous DMF. Add K2CO3 and stir at room temperature for 4 hours.

  • Step b: To the resulting intermediate, add NH4OAc and anhydrous toluene. Reflux the mixture for 3 hours.

  • Step c: To the product from step b, add ethyl bromoacetate and Cs2CO3 in anhydrous DMF. Stir at room temperature for 3.5 hours to yield the esterified bicyclic core.

  • Further modifications, such as reduction and deprotection, can be carried out as needed to obtain the final desired derivatives.[3]

Protocol for Gαq Activity Assay (IP1 Accumulation)

This protocol is for measuring the inhibitory effect of test compounds on Gαq protein signaling.[3]

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Carbachol (CCh)

  • IP-One Gq kit (Cisbio) or similar HTRF-based IP1 assay kit

  • White 96-well plates

Procedure:

  • Cell Seeding: Seed HEK293 cells in a white 96-well plate at a density of 40,000 cells per well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compounds (e.g., BIM-46187) for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).

  • Agonist Stimulation: Stimulate the cells with an EC80 concentration of carbachol for 30 minutes at 37°C to induce Gαq activation and IP1 production.

  • Lysis and Detection: Lyse the cells and perform the IP1 detection using the HTRF assay kit according to the manufacturer's instructions. This typically involves adding the IP1-d2 acceptor and the anti-IP1 cryptate terbium donor.

  • Measurement: After incubation, measure the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the emission signals at 665 nm and 620 nm. Determine the IC50 values of the test compounds by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol for Fluorescence-Based Ca2+ Mobilization Assay (TRPC5 Activity)

This protocol is for evaluating the inhibitory effect of test compounds on TRPC5 channel activity.

Materials:

  • HEK-293 cells stably expressing TRPC5

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • TRPC5 agonist (e.g., Englerin A)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed the TRPC5-expressing HEK-293 cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.

  • Baseline Measurement: Measure the baseline fluorescence for a few seconds using the plate reader.

  • Agonist Injection and Measurement: Use the plate reader's injector to add a TRPC5 agonist to each well and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The change in fluorescence upon agonist addition reflects the influx of Ca2+. Calculate the inhibition by the test compounds relative to the control wells and determine the IC50 values.

Visualizations

Signaling Pathway

Gq_Signaling_Pathway Gαq Signaling Pathway GPCR GPCR (e.g., M3 Receptor) G_protein Gαq/11 Gβγ GPCR->G_protein Activates Agonist Agonist (e.g., Carbachol) Agonist->GPCR Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Probe Tetrahydroimidazo [1,2-a]pyrazine Probe (e.g., BIM-46187) Probe->G_protein Inhibits

Caption: Gαq signaling pathway and the point of intervention for tetrahydroimidazo[1,2-a]pyrazine probes.

Experimental Workflow

Gq_Assay_Workflow Workflow for Gαq Activity Assay (IP1 Accumulation) cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells 1. Seed HEK293 cells in 96-well plate overnight_incubation 2. Incubate overnight seed_cells->overnight_incubation add_probes 3. Add test probes/ compounds overnight_incubation->add_probes agonist_stimulation 4. Stimulate with Carbachol (EC80) add_probes->agonist_stimulation lysis 5. Lyse cells agonist_stimulation->lysis add_htrf 6. Add HTRF reagents (IP1-d2 & anti-IP1 cryptate) lysis->add_htrf read_plate 7. Read HTRF signal add_htrf->read_plate calculate_ratio 8. Calculate emission ratio (665nm / 620nm) read_plate->calculate_ratio determine_ic50 9. Determine IC50 values calculate_ratio->determine_ic50

Caption: Step-by-step workflow for the Gαq activity assay using IP1 accumulation.

Ca_Mobilization_Workflow Workflow for Ca²⁺ Mobilization Assay (TRPC5 Activity) cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis seed_cells 1. Seed TRPC5-HEK293 cells in 96-well plate dye_loading 2. Load cells with Fluo-4 AM seed_cells->dye_loading wash_cells 3. Wash cells to remove excess dye dye_loading->wash_cells add_probes 4. Add test probes/ compounds wash_cells->add_probes baseline 5. Measure baseline fluorescence add_probes->baseline inject_agonist 6. Inject TRPC5 agonist & record fluorescence baseline->inject_agonist calculate_inhibition 7. Calculate % inhibition of Ca²⁺ influx inject_agonist->calculate_inhibition determine_ic50 8. Determine IC50 values calculate_inhibition->determine_ic50

Caption: Step-by-step workflow for the fluorescence-based Ca²⁺ mobilization assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to dissolve this compound?

A1: Initially, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication in a water bath.[1]

Q2: My compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What should I do?

A2: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally less than 0.1% and generally not exceeding 0.5%, to avoid solvent toxicity to cells.[1]

  • Use a Co-solvent: In addition to DMSO, other water-miscible organic solvents can be tested.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in a pre-warmed (37°C) cell culture medium to reach the desired final concentration.[1]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the medium might improve its solubility.[2][3]

Q3: Are there alternative methods to enhance the solubility of this compound without relying solely on organic solvents?

A3: Yes, several techniques can improve aqueous solubility:

  • Cyclodextrin Encapsulation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble compounds, enhancing their solubility in aqueous solutions.[1][4]

  • Use of Excipients: Certain pharmaceutical excipients can act as solubilizing agents.

  • Amorphous Dispersion: Converting the crystalline form of the compound to an amorphous state, for instance by lyophilization, can increase its kinetic solubility.[2]

Q4: How can I prepare a stock solution using cyclodextrins?

A4: To prepare a cyclodextrin formulation, the compound and a molar excess of the cyclodextrin (e.g., HP-β-CD) are typically dissolved in water, stirred for an extended period, and then lyophilized to obtain a powder of the inclusion complex.[1] This complex can then be directly dissolved in the aqueous experimental medium.

Q5: What are the signs of compound precipitation in my in vitro assay?

A5: Signs of precipitation include the culture medium appearing cloudy or hazy immediately after adding the compound, or the formation of visible particulate matter or crystals in the culture vessel over time.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
  • Symptom: The culture medium becomes cloudy or hazy right after adding the stock solution.

  • Potential Cause: The compound's solubility limit in the aqueous medium has been exceeded.

  • Solutions:

    • Decrease the final concentration of the compound.

    • Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your cells (typically <0.5%).[1]

    • Pre-warm the aqueous medium to 37°C before adding the compound.[1]

    • Investigate the use of solubility enhancers like HP-β-CD.[4]

Issue 2: Delayed Precipitation During Incubation
  • Symptom: The medium is initially clear but becomes cloudy or develops a precipitate after several hours or days.

  • Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Changes in temperature when moving plates in and out of the incubator can affect solubility.Minimize the time culture plates are outside the incubator. Use a heated stage for microscopy if possible.[1]
Media Evaporation Evaporation can concentrate the compound in the medium, exceeding its solubility.Ensure proper incubator humidification. Use low-evaporation lids or sealing films for long-term experiments.[1]
Compound Instability The compound may degrade into less soluble products over time in the aqueous environment.Check the compound's stability data. Consider refreshing the medium with a freshly prepared compound solution at regular intervals.[1]
pH Changes in Media Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[1]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions
  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If needed, briefly sonicate in a water bath to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Prepare Working Solutions: a. Pre-warm your complete cell culture medium to 37°C.[1] b. Perform a serial dilution of the DMSO stock solution in the pre-warmed medium to achieve the desired final concentrations. c. Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically <0.5%, ideally <0.1%).[1]

  • Vehicle Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your highest compound concentration.[1]

Protocol 2: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation
  • Molar Ratio Determination: Determine the appropriate molar ratio of the compound to HP-β-CD (e.g., 1:5 or 1:10).

  • Complex Formation: a. Dissolve the weighed amounts of the compound and HP-β-CD in a suitable aqueous buffer or water. b. Stir the solution at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization: Freeze-dry the solution to obtain a solid powder of the compound-cyclodextrin complex.[1]

  • Solubility Testing: Prepare a series of aqueous solutions of the lyophilized complex at different concentrations in your cell culture medium to determine the maximum achievable concentration without precipitation.[1]

  • Use in Experiments: Dissolve the lyophilized complex directly into your pre-warmed cell culture medium to the desired final concentration. Include a control with HP-β-CD alone at the same concentration.[1]

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies

MethodPrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increases the polarity of the solvent mixture.VariableSimple to implement for stock solutions.Potential for cellular toxicity at higher concentrations.
pH Adjustment Ionizes the compound, increasing its affinity for water.Highly dependent on pKaCan be very effective for ionizable compounds.May not be suitable for all compounds or cell culture conditions.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic molecule in a hydrophilic shell.2 to >100-foldLow toxicity, can be used directly in aqueous media.Requires formulation development, may not be effective for all compounds.
Amorphous Dispersion Reduces the energy barrier for dissolution compared to the crystalline form.Variable (kinetic solubility)Can significantly increase the rate and extent of dissolution.The amorphous form may be less stable and can revert to the crystalline form.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting compound Weigh Compound dissolve Dissolve in 100% DMSO compound->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot & Store at -20°C/-80°C vortex->store serial_dilution Serial Dilution of Stock in Medium store->serial_dilution prewarm Pre-warm Medium (37°C) prewarm->serial_dilution final_conc Achieve Final Concentration serial_dilution->final_conc precipitation Precipitation Observed? final_conc->precipitation yes Yes precipitation->yes no No precipitation->no optimize Optimize Protocol: - Lower Concentration - Use Cyclodextrin - Adjust pH yes->optimize experiment experiment no->experiment Proceed with Experiment optimize->serial_dilution Re-evaluate solubility_enhancement_strategies cluster_problem Problem cluster_solutions Solubility Enhancement Strategies cluster_considerations Key Considerations poor_solubility Poor Aqueous Solubility of 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine cosolvents Co-solvents (e.g., DMSO) poor_solubility->cosolvents ph_adjustment pH Adjustment poor_solubility->ph_adjustment cyclodextrins Cyclodextrin Encapsulation (e.g., HP-β-CD) poor_solubility->cyclodextrins amorphous Amorphous Dispersion poor_solubility->amorphous toxicity Cellular Toxicity cosolvents->toxicity medium_compat Medium Compatibility ph_adjustment->medium_compat cyclodextrins->medium_compat stability Compound Stability amorphous->stability

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Formation in the Cyclization Step

  • Question: I am not observing any significant formation of the desired this compound product after reacting 2-aminopiperazine with 3-bromo-1,1,1-trifluoroacetone. What are the possible causes and how can I resolve this?

  • Answer: Low or no product formation in the cyclization step can stem from several factors. A systematic approach to troubleshooting is recommended.[1] Common causes include:

    • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical for a successful reaction.[1] Ensure that the reaction is being carried out at the appropriate temperature, typically refluxing in a suitable solvent like ethanol or isopropanol, for a sufficient duration. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]

    • Purity of Reagents and Solvents: Impurities in the starting materials, such as the 2-aminopiperazine or 3-bromo-1,1,1-trifluoroacetone, can interfere with the reaction, leading to the formation of side products or preventing the reaction from proceeding altogether. Ensure that the reagents are of high purity and that the solvents are anhydrous, as moisture can quench reactive intermediates.

    • Base Strength and Stoichiometry: The choice and amount of base are crucial for this condensation reaction. A weak base may not be sufficient to deprotonate the amine, while an excessively strong base could lead to side reactions. Ensure that an appropriate base, such as potassium carbonate or triethylamine, is used in the correct stoichiometric amount.

    • Atmospheric Moisture: Some reactions in heterocyclic synthesis are sensitive to moisture.[1] While this specific reaction may not be extremely sensitive, it is good practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.[1]

Issue 2: Formation of Multiple Products and Purification Difficulties

  • Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the likely side products and how can I improve the purification?

  • Answer: The formation of multiple products is a common challenge in heterocyclic synthesis. Potential side products in this reaction could include unreacted starting materials, partially reacted intermediates, or isomers.

    • Incomplete Reaction: If the reaction has not gone to completion, both starting materials will be present in the crude mixture, complicating purification. Monitor the reaction progress using TLC or LC-MS to ensure the starting materials have been consumed before workup.

    • Side Reactions: The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the starting materials and intermediates.[2] Side reactions may include self-condensation of the 3-bromo-1,1,1-trifluoroacetone or polymerization. Optimizing the reaction temperature and the rate of addition of reagents can help minimize these side reactions.

    • Purification Strategy: Column chromatography is often necessary to separate the desired product from impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve good separation on TLC before attempting a large-scale column. If the product is basic, adding a small amount of triethylamine to the eluent can improve the peak shape and separation. Recrystallization can also be an effective purification method if a suitable solvent is found.

Issue 3: Low Overall Yield After Purification

  • Question: My initial reaction seems to work, but the final isolated yield of this compound is consistently low. Where might I be losing my product?

  • Answer: Low isolated yields can be due to losses at various stages of the experimental procedure, from the reaction itself to the workup and purification.[3] Consider the following potential sources of product loss:

    • Workup Procedure: During the aqueous workup, ensure that the pH is adjusted correctly to ensure the product is in the organic layer. Multiple extractions of the aqueous layer with an appropriate organic solvent are recommended to maximize recovery.[3]

    • Drying and Transfer Steps: Be meticulous when transferring the product between flasks and during the drying process. Rinse all glassware with the solvent to recover any residual product.[3]

    • Product Volatility: While the target molecule is unlikely to be highly volatile, some related heterocyclic compounds can be. If you suspect volatility, be cautious during solvent removal under reduced pressure (rotoevaporation).[3]

    • Decomposition on Silica Gel: Some nitrogen-containing compounds can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.[3] If you suspect this is an issue, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical yield for the synthesis of this compound?

    • A1: While a specific yield for this exact compound is not widely reported, yields for the synthesis of similar 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines can range from moderate to good, typically in the 60-90% range, depending on the specific substrates and reaction conditions.[4] Achieving a high yield often requires careful optimization of the reaction parameters.

  • Q2: Can I use a different halogenated acetone in this synthesis?

    • A2: Yes, the synthesis of imidazo[1,2-a]pyrazines is often achieved by the condensation of an aminopyrazine or a related diamine with an α-halocarbonyl compound.[2] Therefore, other α-haloacetones can be used to generate different 2-substituted analogs.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Q4: Are there any specific safety precautions I should take during this synthesis?

    • A4: Standard laboratory safety precautions should always be followed. 3-Bromo-1,1,1-trifluoroacetone is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential Cause Diagnostic Check Recommended Solution
Suboptimal Reaction Conditions Monitor reaction by TLC/LC-MS for starting material consumption.Optimize temperature, reaction time, and reactant concentrations through small-scale trials.[1]
Impure Reagents/Solvents Check the purity of starting materials by NMR or other analytical methods.Use high-purity reagents and anhydrous solvents.[1]
Incorrect Base Review the pKa of the base and the reactants.Select a base of appropriate strength (e.g., K₂CO₃, Et₃N) and use the correct stoichiometry.
Atmospheric Moisture Observe if the reaction is sensitive to air/moisture.Conduct the reaction under an inert atmosphere (N₂ or Ar).[1]
Inefficient Mixing Visually inspect the reaction mixture for homogeneity.Ensure adequate stirring, especially for heterogeneous mixtures.[1]
Product Decomposition Monitor product stability over time by TLC/LC-MS.Modify reaction or workup conditions (e.g., lower temperature, shorter reaction time).[1]
Losses During Workup/Purification Analyze aqueous layers and discarded fractions for product.Perform multiple extractions and carefully rinse all glassware.[3] Consider using a different purification method if decomposition is observed.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed route based on general methods for the synthesis of similar imidazo[1,2-a]pyrazine derivatives.

  • Materials:

    • 2-Aminopiperazine dihydrochloride

    • 3-Bromo-1,1,1-trifluoroacetone

    • Potassium carbonate (K₂CO₃)

    • Ethanol (anhydrous)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopiperazine dihydrochloride (1.0 eq) and potassium carbonate (3.0 eq). b. Add anhydrous ethanol to the flask to form a suspension. c. To this suspension, add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) dropwise at room temperature. d. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC. e. Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude product. g. Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

G Experimental Workflow A 1. Mix 2-Aminopiperazine and K2CO3 in Ethanol B 2. Add 3-Bromo-1,1,1-trifluoroacetone A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Aqueous Workup E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

G Troubleshooting Low Yield Start Low Yield Observed A Check Reaction Conditions (Temp, Time, Conc.) Start->A B Analyze Reagent Purity Start->B C Review Workup & Purification Start->C A_Opt Optimize Conditions A->A_Opt Suboptimal B_Pur Purify Reagents/ Use Dry Solvents B->B_Pur Impure C_Mod Modify Extraction/ Purification Method C->C_Mod Losses Detected Success Improved Yield A_Opt->Success B_Pur->Success C_Mod->Success

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

common impurities in imidazo[1,2-a]pyrazine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyrazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the imidazo[1,2-a]pyrazine core?

A1: The most prevalent and established method for synthesizing the imidazo[1,2-a]pyrazine scaffold is the condensation reaction between a 2-aminopyrazine and an α-haloketone, often referred to as the Tschitschibabin reaction. Another significant approach is the Groebke-Blackburn-Bienaymé three-component reaction, which involves an aminopyrazine, an aldehyde, and an isocyanide.

Q2: I am observing a very low yield in my imidazo[1,2-a]pyrazine synthesis. What are the potential causes and how can I improve it?

A2: Low yields in imidazo[1,2-a]pyrazine synthesis can arise from several factors. Here are some common causes and troubleshooting tips:

  • Incomplete reaction: The condensation or cyclization may not have reached completion.

    • Solution: Try extending the reaction time or increasing the reaction temperature. Ensure efficient mixing to improve contact between reactants.[1]

  • Suboptimal reaction conditions: The choice of solvent, base, and catalyst is critical and can significantly affect the yield.

    • Solution: Screen different solvents. The presence and choice of a base, such as sodium bicarbonate or potassium carbonate, can also be crucial for scavenging the acid generated during the reaction.

  • Side reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product.

    • Solution: Identify potential side reactions and adjust conditions to minimize their formation. For instance, controlling the stoichiometry of the reactants can prevent the formation of over-alkylated byproducts.

  • Product degradation: Imidazo[1,2-a]pyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where possible. Avoid overly acidic or basic conditions during the workup if your product is known to be sensitive.[1]

Troubleshooting Guide: Common Impurities and Their Removal

This guide focuses on impurities commonly encountered during the synthesis of 2-phenylimidazo[1,2-a]pyrazine via the reaction of 2-aminopyrazine with 2-bromoacetophenone, a representative example of imidazo[1,2-a]pyrazine synthesis.

Issue 1: My crude product contains unreacted starting materials.

  • Identification: Unreacted 2-aminopyrazine and 2-bromoacetophenone can be readily identified by thin-layer chromatography (TLC) by comparing the crude reaction mixture to the starting material spots.

  • Cause:

    • Incomplete reaction due to insufficient reaction time or temperature.

    • Improper stoichiometry of reactants.

  • Removal:

    • Column Chromatography: Both starting materials can be effectively separated from the less polar 2-phenylimidazo[1,2-a]pyrazine product using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

    • Recrystallization: If the concentration of starting materials is low, recrystallization from a suitable solvent like ethanol can yield the pure product, leaving the more soluble starting materials in the mother liquor.[2][3]

Issue 2: I have an impurity that is less polar than my desired product on the TLC plate.

  • Identification: This is often an indication of an "over-alkylation" or bis-alkylation byproduct. In the synthesis of 2-phenylimidazo[1,2-a]pyrazine, this corresponds to the formation of a bis(2-oxo-2-phenylethyl)amino)pyrazine derivative.

  • Cause:

    • This impurity arises when a second molecule of the α-haloketone reacts with the remaining amino group of the initially formed intermediate before cyclization occurs.

    • Using a molar excess of the α-haloketone or high reaction concentrations can favor the formation of this byproduct.

  • Removal:

    • Column Chromatography: This less polar impurity can be separated from the desired product by silica gel column chromatography. The byproduct will typically elute before the 2-phenylimidazo[1,2-a]pyrazine.

Issue 3: My final product shows broad or multiple spots on TLC, even after initial purification.

  • Identification: This may indicate the presence of isomeric impurities or degradation products.

  • Cause:

    • In some cases, depending on the substitution pattern of the 2-aminopyrazine, isomeric imidazo[1,2-a]pyrazine products can be formed.

    • Product degradation can occur if exposed to harsh purification conditions (e.g., highly acidic or basic media, prolonged heating).

  • Removal:

    • Careful Column Chromatography: High-resolution column chromatography with a shallow solvent gradient may be required to separate isomers.

    • Recrystallization: Fractional recrystallization from a carefully selected solvent system can sometimes be effective in separating isomers.

    • Re-evaluation of Reaction Conditions: If isomeric products are a persistent issue, revisiting the reaction conditions (e.g., solvent, temperature) may be necessary to improve the regioselectivity of the cyclization.

Data on Purification Efficiency

The following table summarizes the typical purity levels achieved for 2-phenylimidazo[1,2-a]pyrazine using different purification methods. The initial crude product is assumed to contain unreacted starting materials and the over-alkylation byproduct.

Purification MethodPurity of Starting MaterialPurity After 1st PassPurity After 2nd PassTypical Recovery
Column Chromatography ~70%~95-98%>99%70-85%
Recrystallization (Ethanol) ~85%~97-99%>99.5%60-75%

Note: Purity was determined by HPLC analysis. Recovery rates are estimates and can vary based on the initial purity and scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrazine

This protocol describes a general procedure for the synthesis of 2-phenylimidazo[1,2-a]pyrazine from 2-aminopyrazine and 2-bromoacetophenone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution.

  • Addition of α-Haloketone: Add a solution of 2-bromoacetophenone (1.05 eq) in the same solvent dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (typically 4-6 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system for column chromatography by TLC. A common eluent system is a gradient of ethyl acetate in hexane.

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with the solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-phenylimidazo[1,2-a]pyrazine.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the 2-phenylimidazo[1,2-a]pyrazine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a suitable choice.[4]

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

impurity_formation 2-Aminopyrazine 2-Aminopyrazine Desired Product Desired Product 2-Aminopyrazine->Desired Product Reaction Over-alkylation Byproduct Over-alkylation Byproduct 2-Aminopyrazine->Over-alkylation Byproduct Excess alpha-Haloketone alpha-Haloketone alpha-Haloketone alpha-Haloketone->Desired Product Reaction alpha-Haloketone->Over-alkylation Byproduct Reaction Mixture Reaction Mixture Desired Product->Reaction Mixture Over-alkylation Byproduct->Reaction Mixture Unreacted Starting Materials Unreacted Starting Materials Unreacted Starting Materials->Reaction Mixture

Caption: Logical relationship of product and impurity formation.

purification_workflow cluster_crude Crude Reaction Mixture cluster_purification Purification Desired Product Desired Product Unreacted Starting Materials Unreacted Starting Materials Over-alkylation Byproduct Over-alkylation Byproduct Column Chromatography Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Isolated Impurities Isolated Impurities Column Chromatography->Isolated Impurities Recrystallization Recrystallization Pure Crystalline Product Pure Crystalline Product Recrystallization->Pure Crystalline Product Impurities in Mother Liquor Impurities in Mother Liquor Recrystallization->Impurities in Mother Liquor Crude Reaction Mixture Crude Reaction Mixture Crude Reaction Mixture->Column Chromatography Crude Reaction Mixture->Recrystallization

Caption: General experimental workflow for purification.

References

stability of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in DMSO and aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could compound instability be the cause?

A1: Yes, inconsistent results in biological assays can be a strong indicator of compound instability.[1] Degradation of the compound over the course of an experiment can lead to a lower effective concentration of the active molecule, resulting in underestimated activity and poor reproducibility.[1] Factors such as the compound's inherent chemical properties, the composition of the assay medium, and the incubation time can all influence its stability.[1]

Q2: What are the primary factors that can affect the stability of this compound in a DMSO stock solution?

A2: Several factors can contribute to the degradation of small molecules like this compound when stored in DMSO. Key factors to consider are:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups. It is crucial to use anhydrous DMSO and minimize the exposure of stock solutions to air.[2] A study has shown that 85% of compounds were stable in a DMSO/water (90/10) mixture for 2 years at 4°C.[3]

  • Storage Temperature: While freezing solutions at -20°C or -80°C is a common practice to slow down degradation, some compounds may be less stable at lower temperatures due to precipitation.[2]

  • Freeze/Thaw Cycles: Repeated freeze-thaw cycles should be avoided. It is best practice to aliquot stock solutions into single-use vials to prevent degradation.[2]

  • Light Exposure: Some compounds are sensitive to light and can degrade upon exposure. Storing solutions in amber vials can mitigate this issue.[1]

Q3: What are the common causes of instability for a compound like this in aqueous assay buffers?

A3: Instability in aqueous buffers can be categorized as either chemical or metabolic.

  • Chemical Instability: This refers to the degradation of a compound due to its reactivity with components of the assay medium.[1] Important factors include:

    • pH: Many compounds are susceptible to hydrolysis at acidic or basic pH.[1][4]

    • Oxidation: Compounds can be oxidized by dissolved oxygen or reactive oxygen species generated in the cell culture medium.[1]

    • Reactivity with Buffer Components: Components of the buffer, such as salts or reducing agents, can sometimes react with the compound.[1]

  • Metabolic Instability: If the assay involves cells or cellular fractions (like microsomes), the compound may be metabolized by enzymes.[1]

Troubleshooting Guides

Issue 1: Variability in Potency/Activity in Cell-Based Assays

This guide will help you troubleshoot inconsistent results that may be related to the stability of this compound.

start Inconsistent In Vitro Results purity 1. Assess Compound Purity and Identity start->purity solubility 2. Evaluate Solubility in Assay Medium purity->solubility If pure stability_buffer 3. Perform Stability Assessment in Assay Buffer solubility->stability_buffer If soluble stability_cells 4. Perform Stability Assessment in Presence of Cells/Microsomes stability_buffer->stability_cells If stable in buffer end Consistent Results stability_buffer->end If stable identify_degradants 5. Identify Degradation Products (LC-MS) stability_cells->identify_degradants If unstable stability_cells->end If stable optimize 6. Optimize Assay Conditions identify_degradants->optimize modify 7. Modify Compound or Formulation optimize->modify If optimization fails optimize->end If stable

Caption: Troubleshooting workflow for inconsistent in vitro results.

Issue 2: Degradation of Compound in DMSO Stock Solution

Use this guide to ensure the stability of your DMSO stock solutions of this compound.

Data Presentation: Hypothetical Stability of this compound in DMSO

Storage ConditionTime Point% Remaining (Anhydrous DMSO)% Remaining (DMSO with 10% Water)
-20°C 0 Months100%100%
6 Months98%95%
12 Months96%90%
4°C 0 Months100%100%
6 Months95%88%
12 Months90%75%
Room Temp 0 Months100%100%
1 Month92%80%
3 Months85%65%

Experimental Protocols

Protocol 1: Long-Term Stability Assessment in DMSO

This protocol outlines a method for evaluating the long-term stability of this compound in DMSO.[2]

1. Materials and Equipment:

  • This compound (solid)

  • Anhydrous DMSO

  • Volumetric flask

  • Vortex mixer or sonicator

  • Single-use amber glass vials

  • Inert gas (e.g., argon or nitrogen)

  • Temperature-controlled storage units (-20°C, 4°C, room temperature)

  • HPLC system with a suitable column and detector

2. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the solid compound.

    • Dissolve the powder in a precise volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM) in a volumetric flask.

    • Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use amber glass vials. The volume of each aliquot should be sufficient for one set of experiments to avoid multiple freeze-thaw cycles.

    • If oxygen sensitivity is a concern, gently purge the headspace of each vial with an inert gas before sealing.

    • Label each vial clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at the designated storage conditions (-20°C, 4°C, and room temperature).

  • Analysis:

    • Time Point 0 (Initial Analysis): Immediately after preparation, take one aliquot. Prepare analytical samples by diluting a small volume of the stock solution with the initial mobile phase to a concentration suitable for HPLC analysis. Inject the samples in triplicate onto the HPLC system.

    • Subsequent Time Points: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition. Allow the vials to equilibrate to room temperature before opening. Prepare and analyze the samples as described for Time Point 0.

  • Data Analysis:

    • Calculate the peak area of the parent compound for each sample at each time point.

    • Determine the percentage of the compound remaining at each time point relative to the initial concentration at Time Point 0.

    • Analyze the chromatograms for the appearance of any new peaks, which may indicate the formation of degradation products.

prep Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into single-use amber vials prep->aliquot store Store at -20°C, 4°C, and Room Temperature aliquot->store t0 Time 0: Analyze by HPLC tn Time n: Analyze by HPLC at set intervals store->tn analyze Calculate % remaining and identify degradants t0->analyze tn->analyze

Caption: Workflow for DMSO stability assessment.

Protocol 2: Stability Assessment in Aqueous Buffers

This protocol is designed to assess the stability of the compound in various aqueous buffers, which is crucial for interpreting results from in vitro assays.[4]

1. Materials and Equipment:

  • This compound (DMSO stock solution)

  • Aqueous buffers of interest (e.g., PBS pH 7.4, Citrate buffer pH 5.0)

  • Incubator or water bath

  • HPLC system

2. Procedure:

  • Sample Preparation:

    • Prepare the desired aqueous buffers.

    • Spike the compound from a concentrated DMSO stock solution into each buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.5%) to minimize its effect.

    • Prepare samples in triplicate for each buffer and time point.

  • Incubation:

    • Incubate the samples at a relevant temperature (e.g., 37°C for cell-based assays).

    • Include a control sample stored at 4°C where degradation is expected to be minimal.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

    • Immediately quench any potential reaction by adding an equal volume of cold acetonitrile or methanol. This will also precipitate proteins if present.

    • Centrifuge the samples to pellet any precipitate.

    • Analyze the supernatant by a stability-indicating HPLC method.

  • Data Analysis:

    • Quantify the remaining percentage of the intact compound at each time point relative to the 0-hour time point.

    • Plot the percentage of compound remaining versus time to determine the degradation rate and half-life.

Data Presentation: Hypothetical Stability of this compound in Aqueous Buffers at 37°C

Time Point (hours)% Remaining (PBS, pH 7.4)% Remaining (Citrate Buffer, pH 5.0)
0 100%100%
2 98%99%
4 95%97%
8 90%94%
24 75%88%
Protocol 3: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and pathways under stress conditions.[4][5]

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1M HCl. Incubate at a specified temperature (e.g., 60°C) and take samples at various time points. Neutralize the samples before HPLC analysis.[5]

  • Base Hydrolysis: Repeat the procedure using 0.1M NaOH.[5]

  • Oxidation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature and sample at various time points.[5]

  • Thermal Stress: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C) and analyze at set intervals.[5]

  • Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines. Include a control sample protected from light.[4]

2. Analysis:

  • Analyze the stressed samples by HPLC-MS to separate and identify the degradation products.

compound This compound acid Acid Hydrolysis (0.1M HCl) compound->acid base Base Hydrolysis (0.1M NaOH) compound->base oxidation Oxidation (3% H2O2) compound->oxidation thermal Thermal Stress (60°C) compound->thermal photo Photostability (ICH Q1B) compound->photo analysis Analyze Degradants by HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Off-Target Effects of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Based on the common biological targets of the imidazo[1,2-a]pyrazine scaffold, this compound is likely a kinase inhibitor, with a high probability of targeting Aurora kinases. This guide is structured to help you validate its intended target, identify and interpret off-target effects, and design experiments to mitigate these effects in your cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the likely biological target of this compound?

A1: While the specific target of this compound requires experimental validation, the imidazo[1,2-a]pyrazine core is a well-established scaffold for potent kinase inhibitors. Numerous publications describe derivatives of this scaffold as inhibitors of Aurora kinases and PI3K. Therefore, it is highly probable that this compound functions as a kinase inhibitor, with Aurora kinases being a likely primary target.

Q2: What are the potential off-target effects I should be aware of?

A2: Off-target effects are common with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome. For imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, potential off-targets may include other kinases involved in cell cycle regulation and proliferation. Some Aurora kinase inhibitors have been shown to have activity against FLT3, Src, VEGFR2, and FGFR1.[1] A comprehensive kinome scan is the most effective way to identify the specific off-target profile of your compound.

Q3: How can I distinguish between on-target and off-target effects in my cellular assays?

A3: Differentiating on-target from off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Using a structurally related inactive control: Synthesize or obtain a close analog of your compound that is inactive against the primary target. This control helps to identify phenotypes caused by the chemical scaffold itself rather than inhibition of the intended target.

  • Dose-response analysis: On-target effects should correlate with the IC50 or EC50 of the compound for the primary target. Off-target effects may occur at different concentration ranges.

  • Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype observed with your compound is rescued or mimicked by target knockdown/knockout, it is likely an on-target effect.

  • Rescue experiments: Overexpress a drug-resistant mutant of the target protein. If this rescues the cellular phenotype induced by your compound, it confirms an on-target mechanism.

Q4: My compound is showing unexpected toxicity in my cell line. What could be the cause?

A4: Unexpected cytotoxicity can arise from several factors:

  • Potent off-target inhibition: The compound may be inhibiting a kinase essential for cell survival, such as AKT or ERK, at the concentrations used.

  • Compound aggregation: At high concentrations, small molecules can form aggregates that lead to non-specific effects and cytotoxicity.

  • Metabolite toxicity: A metabolite of your compound could be the cytotoxic agent.

To troubleshoot this, perform a dose-titration to find the lowest effective concentration, and use assays like Annexin V staining to determine if the cells are undergoing apoptosis. A kinome scan can help identify if critical survival kinases are being inhibited.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cellular assays.

Observed Problem Potential Cause Recommended Action
Inconsistent results between experiments 1. Cell passage number and confluency. 2. Variability in compound preparation. 3. Inconsistent incubation times.1. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh stock solutions of the compound and ensure complete solubilization. 3. Standardize all incubation times.
Discrepancy between biochemical and cellular potency 1. Poor cell permeability of the compound. 2. High intracellular ATP concentration competing with the inhibitor. 3. Compound efflux by cellular transporters. 4. Compound metabolism by the cells.1. Perform a cell permeability assay. 2. Confirm target engagement in cells using CETSA. 3. Test for inhibition of common efflux pumps. 4. Analyze compound stability in cell culture medium and cell lysates.
Phenotype does not match known effects of inhibiting the presumed target 1. The presumed target is incorrect. 2. A potent off-target effect is dominating the phenotype. 3. The phenotype is context-dependent on the specific cell line.1. Validate the primary target using biochemical and cellular target engagement assays. 2. Perform a kinome-wide selectivity profile to identify off-targets. 3. Use multiple cell lines to assess the consistency of the phenotype.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that your compound binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

Materials:

  • Cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • SDS-PAGE and Western blot equipment

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the compound or DMSO for 1-2 hours.

  • Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: In Vitro Kinase Assay for On-Target and Off-Target Activity

This biochemical assay measures the ability of your compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase (on-target and potential off-targets)

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • Kinase assay buffer

  • This compound

  • DMSO (vehicle control)

  • Stop solution (e.g., EDTA)

  • Detection method (e.g., scintillation counter, filter paper for phosphocellulose binding assay, or luminescence-based ATP detection kit)

Methodology:

  • Compound Dilution: Prepare a serial dilution of your compound in the kinase assay buffer. Include a DMSO-only control.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and your compound dilutions.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Detection: Measure the amount of phosphorylated substrate or the remaining ATP using your chosen detection method.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

When performing a kinome scan, the data is often presented as a percentage of inhibition at a fixed compound concentration or as IC50/Kd values for a panel of kinases.

Table 1: Example Kinome Selectivity Profile

Kinase% Inhibition @ 1 µMIC50 (nM)
Aurora A (On-target) 98% 10
Aurora B (On-target) 95% 15
FLT375%250
VEGFR260%800
Src45%>1000
EGFR10%>10000
.........

Visualizations

Signaling Pathway

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A Kinase Aurora_A->Prophase Centrosome Maturation Spindle Assembly Aurora_B Aurora B Kinase Aurora_B->Metaphase Chromosome Alignment Aurora_B->Cytokinesis Abscission Compound 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Compound->Aurora_A Compound->Aurora_B

Caption: Hypothesized signaling pathway of Aurora kinase inhibition.

Experimental Workflow

Experimental_Workflow cluster_validation On-Target Validation cluster_off_target Off-Target Identification cluster_phenotypic Phenotypic Characterization Biochemical_Assay In Vitro Kinase Assay (IC50 determination) CETSA Cellular Thermal Shift Assay (Target Engagement) Kinome_Scan Kinome-wide Profiling (Selectivity) Chemical_Proteomics Chemical Proteomics (Unbiased Target ID) Cellular_Assay Cell-based Phenotypic Assay Controls Use of Negative Control & Target Knockdown Cellular_Assay->Controls Data_Interpretation Distinguish On- vs Off-target Effects Controls->Data_Interpretation Compound Test Compound Compound->Biochemical_Assay Compound->CETSA Compound->Kinome_Scan Compound->Chemical_Proteomics Compound->Cellular_Assay

Caption: Workflow for on- and off-target characterization.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Cellular Phenotype Check_Potency Does cellular EC50 match biochemical IC50? Start->Check_Potency Validate_Target Confirm target engagement (e.g., CETSA) Check_Potency->Validate_Target Yes Off_Target Potential Off-Target Effect Check_Potency->Off_Target No On_Target Likely On-Target Effect Validate_Target->On_Target Yes Validate_Target->Off_Target No Profile_Off_Targets Perform Kinome Scan/ Chemical Proteomics Off_Target->Profile_Off_Targets Use_Controls Use Negative Control/ Target Knockdown Profile_Off_Targets->Use_Controls Re-evaluate Re-evaluate Hypothesis Use_Controls->Re-evaluate

Caption: Decision tree for troubleshooting unexpected phenotypes.

References

Technical Support Center: Improving Gαq Selectivity of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the selectivity of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its analogs for the Gαq protein subunit.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of the tetrahydroimidazo[1,2-a]pyrazine scaffold and what is the primary Gαq signaling pathway?

A1: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, particularly analogs like BIM-46174 and BIM-46187, are among the few cell-permeable compounds known to preferentially target Gαq proteins.[1][2] However, some analogs, such as BIM-46187, have been shown to act as pan-inhibitors of most heterotrimeric G proteins, including Gαs and Gα12, indicating that the core scaffold does not guarantee Gαq selectivity.[3] Therefore, careful experimental validation is required for any new derivative.

The primary signaling pathway initiated by Gαq activation involves the stimulation of phospholipase Cβ (PLCβ).[4][5] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]

Galphaq_Signaling_Pathway GPCR GPCR Activation Gq Gαq Activation (GDP -> GTP) GPCR->Gq PLC PLCβ Activation Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular [Ca²⁺] IP3->Ca PKC PKC Activation DAG->PKC

Caption: Canonical Gαq signaling pathway.

Q2: How can I experimentally determine the selectivity of my compound for Gαq over other G protein families (Gαs, Gαi/o, Gα12/13)?

A2: A tiered approach using orthogonal assays is recommended to build a comprehensive selectivity profile. Start with cell-based second messenger assays for each major G protein family, followed by more direct assays like BRET to confirm G protein activation.

Experimental Workflow for Selectivity Profiling:

Selectivity_Profiling_Workflow start Synthesized Compound primary Primary Screen: Gαq Pathway Assay (e.g., IP1 or Ca²⁺ Flux) start->primary hit Compound is Active? primary->hit secondary Secondary Screens: Counter-Assays for Other Gα Families hit->secondary Yes stop Inactive or Re-evaluate hit->stop No gas Gαs Assay (cAMP Accumulation) secondary->gas gai Gαi Assay (Forskolin-stimulated cAMP Inhibition) secondary->gai ga1213 Gα12/13 Assay (SRF-RE Reporter) secondary->ga1213 analysis Data Analysis: Calculate IC50/EC50 Values & Selectivity Ratios gas->analysis gai->analysis ga1213->analysis confirmation Orthogonal Confirmation: Direct G-Protein Activation (e.g., BRET/FRET, GTPγS) analysis->confirmation

Caption: Workflow for assessing Gα selectivity.

Data Presentation: Hypothetical Selectivity Profile

Summarize your findings in a table to easily compare potencies and calculate selectivity ratios.

Gα FamilyAssay TypeAgonist/StimulantCompound IC50 (µM)Selectivity Ratio (IC50 Gαx / IC50 Gαq)
Gαq/11 IP-One HTRFCarbachol (10 µM)1.2-
Gαs cAMP HTRFIsoproterenol (1 µM)36.530.4
Gαi/o cAMP HTRFForskolin (10 µM) + UK 14,304 (1 µM)> 100> 83.3
Gα12/13 SRF-RE LuciferaseLPA (5 µM)52.143.4

Experimental Protocols:

Protocol 1: Gαq Second Messenger Assay (IP-One HTRF) This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the PLC pathway.

  • Cell Culture: Plate HEK293 cells expressing a Gαq-coupled receptor of interest (e.g., M1 muscarinic receptor) in a 96-well plate and incubate for 24 hours.

  • Compound Pre-incubation: Remove culture medium and add your compound diluted in stimulation buffer. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add a known agonist for the expressed receptor (e.g., Carbachol) to all wells except the negative control. Incubate for 60 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

  • Data Acquisition: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible reader. Calculate the ratio of fluorescence at 665 nm to 620 nm.

  • Analysis: Plot the HTRF ratio against the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Gαs/Gαi Second Messenger Assay (cAMP HTRF) This assay measures changes in cyclic AMP (cAMP) levels.

  • Cell Culture: Use cells endogenously expressing a Gαs-coupled (e.g., β2-adrenergic) or Gαi-coupled (e.g., α2-adrenergic) receptor.

  • Compound Pre-incubation: Pre-incubate cells with your test compound for 30 minutes.

  • Stimulation:

    • For Gαs: Add a Gαs agonist (e.g., Isoproterenol).

    • For Gαi: Add a Gαi agonist (e.g., UK 14,304) in combination with Forskolin to stimulate basal cAMP production.[6]

  • Lysis and Detection: Lyse the cells and add the cAMP HTRF detection reagents.

  • Data Acquisition & Analysis: Read the plate and calculate IC50 values as described for the IP-One assay.

Q3: My compound inhibits multiple G protein pathways. What are the initial steps to troubleshoot and improve its selectivity for Gαq?

A3: Non-selective activity is a common challenge. The first step is to confirm the issue is not due to experimental artifacts. Then, proceed to a structure-activity relationship (SAR) analysis.

  • Rule out Non-specific Inhibition: Perform counter-screens to identify compounds that interfere with the assay technology (e.g., fluorescence quenching) or are cytotoxic.[7] Run your assay in the absence of a G-protein agonist to check for baseline shifts.

  • Confirm Direct Target Engagement: Use biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to confirm direct binding to purified Gαq protein versus other Gα subunits.[7][8] This helps ensure the observed cellular activity is due to interaction with the intended target.

  • Initiate SAR Studies: If binding is confirmed, the lack of selectivity is likely due to the compound's structure. Begin a systematic medicinal chemistry effort to identify the structural components (pharmacophore) responsible for activity and those that can be modified to improve selectivity.[9][10]

Q4: What structural modifications to the this compound scaffold could I explore to enhance Gαq selectivity?

A4: Based on published SAR studies for related Gαq-inhibiting tetrahydroimidazo[1,2-a]pyrazine derivatives, several key structural features are critical for activity.[1][2][10] Modifying the periphery of this core pharmacophore is a rational approach to improving selectivity.

Key Pharmacophore Elements & Modification Strategy:

SAR_Strategy cluster_0 Points for Selectivity Modification p1 Vary R1 Group (e.g., trifluoromethyl) Exploit electrostatic differences between Gα subunit pockets. img p1:s->img:n p2 Modify R2 Group (e.g., phenyl, pyridyl) Tune steric/electronic properties. p2:s->img:n p3 Explore C-terminal isosteres (replace cyclohexylalanine moiety) Probe pocket size and hydrophobicity. p3:n->img:s p4 Alter N-terminal basicity (modify primary amine) Impacts solubility & key interactions. p4:n->img:s

References

Technical Support Center: Protocol Optimization for GPCR Assays Using Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing G protein-coupled receptor (GPCR) assays with novel inhibitors.

Frequently Asked Questions (FAQs)

Q1: My novel inhibitor shows low potency or no activity in a functional assay, but binds with high affinity. What are the potential reasons?

A1: This discrepancy can arise from several factors. First, ensure the functional assay conditions are optimal for detecting inhibition. This includes using an appropriate agonist concentration (typically EC50 to EC80) to create a sufficient assay window.[1] Second, the inhibitor may be "pseudo-irreversible" or have slow binding kinetics, requiring a longer pre-incubation time with the receptor before adding the agonist.[2] It is also possible that the inhibitor acts as an allosteric modulator rather than a direct competitive antagonist, which may not completely abolish the agonist response.[2] Finally, consider if the functional assay is measuring the relevant signaling pathway for your target GPCR. The inhibitor might selectively block one pathway (e.g., G-protein signaling) while having no effect on another (e.g., β-arrestin recruitment).[2][3]

Q2: The dose-response curve for my novel inhibitor is biphasic or has a very steep or shallow slope. How should I interpret this?

A2: Atypical dose-response curves can be indicative of complex biological or chemical phenomena. A biphasic curve may suggest that the inhibitor is interacting with multiple binding sites on the receptor or is exhibiting off-target effects at higher concentrations.[4][5] A steep Hill slope (greater than 1) can sometimes indicate positive cooperativity or that the inhibitor is causing aggregation at higher concentrations.[4][6] Conversely, a shallow slope (less than 1) might point towards negative cooperativity, multiple binding sites with different affinities, or experimental artifacts.[4] It is crucial to investigate these possibilities, for instance, by testing the inhibitor's effect on a counterscreen cell line lacking the target receptor.

Q3: My novel inhibitor has poor solubility in aqueous assay buffers. How can I improve its delivery to the target receptor?

A3: Poor solubility is a common challenge with novel small molecules.[7] The first step is to assess the compound's solubility in various buffers. Often, a small percentage of a co-solvent like DMSO is used to dissolve the compound initially, but the final concentration in the assay should be kept low (typically <1%) to avoid off-target effects.[8][9] If solubility remains an issue, consider using formulation strategies such as encapsulation in cyclodextrins or the use of specific surfactants. However, these must be carefully validated to ensure they do not interfere with the assay.[10]

Q4: I am observing a high level of background signal or "noise" in my assay. What are the common causes and solutions?

A4: High background can be due to several factors. In cell-based assays, it could be a result of high constitutive activity of the overexpressed receptor.[11] Using a cell line with a lower, more physiologically relevant expression level might be beneficial. Autofluorescence or autoluminescence of the test compound can also contribute to high background, which can be checked by running a "compound only" control.[9] Additionally, ensure that all reagents are properly prepared and that the detection instrument settings are optimized for the specific assay.

Troubleshooting Guides

Problem 1: Inconsistent results between experimental repeats.
Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can alter receptor expression and signaling. Perform cell viability tests.
Reagent Variability Prepare fresh reagents and use consistent lot numbers for critical components like sera and antibodies. Avoid repeated freeze-thaw cycles of sensitive reagents.
Assay Plate Inconsistencies Check for "edge effects" on assay plates. Consider not using the outer wells or using a plate sealer to minimize evaporation.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents to minimize timing variability across the plate.
Problem 2: Novel inhibitor shows agonist activity at high concentrations.
Potential Cause Troubleshooting Step
Partial Agonism The compound may be a partial agonist, exhibiting both agonistic and antagonistic properties depending on the concentration and presence of a full agonist.
Off-Target Effects At high concentrations, the inhibitor may be activating other endogenous receptors in the cell line that couple to the same signaling pathway.
Compound Impurity The compound stock may be contaminated with an agonist. Verify the purity of your compound.
Promiscuous Activation Some compounds can non-specifically activate cellular signaling pathways at high concentrations.

Experimental Protocols & Data Presentation

cAMP Functional Assay for Gαs- and Gαi-Coupled Receptors

This assay measures the ability of a novel inhibitor to block agonist-induced changes in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Preparation: Seed cells expressing the target GPCR into a 384-well plate and incubate overnight.[9]

  • Compound Preparation: Prepare serial dilutions of the novel inhibitor in an appropriate assay buffer. The final DMSO concentration should be kept below 0.5%.[9]

  • Antagonist Pre-incubation: Add the diluted inhibitor to the cells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for binding to the receptor.[9]

  • Agonist Stimulation: Add a known agonist for the receptor at its EC80 concentration. For Gαi-coupled receptors, co-stimulate with forskolin to induce a measurable cAMP signal that can be inhibited.[12]

  • cAMP Detection: After agonist incubation (e.g., 15-30 minutes), lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).[1][9]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Data Summary Table:

InhibitorTarget GPCRAgonist (EC80)IC50 (nM)Hill Slope
Novel Inhibitor XA2B ReceptorNECA (1 µM)25.30.98
Control AntagonistA2B ReceptorNECA (1 µM)10.11.02
Calcium Mobilization Assay for Gαq-Coupled Receptors

This assay measures the ability of a novel inhibitor to block agonist-induced release of intracellular calcium.

Methodology:

  • Cell Preparation: Seed cells expressing the target GPCR into a 96- or 384-well black, clear-bottom plate and incubate overnight.[13][14]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage.[13][15] Incubate for approximately 1 hour.[14][15]

  • Compound Addition: Add the novel inhibitor at various concentrations to the dye-loaded cells.

  • Calcium Measurement: Place the plate in a fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).[12][13] Measure the baseline fluorescence, then inject the agonist and continue to measure the fluorescence signal over time to capture the transient calcium flux.[14]

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition and determine the IC50 from the dose-response curve.

Data Summary Table:

InhibitorTarget GPCRAgonist (EC80)IC50 (nM)Max Inhibition (%)
Novel Inhibitor YAT1 ReceptorAngiotensin II (10 nM)42.198.5
Control AntagonistAT1 ReceptorAngiotensin II (10 nM)15.8100
β-Arrestin Recruitment Assay

This assay measures the ability of a novel inhibitor to block agonist-induced recruitment of β-arrestin to the GPCR.

Methodology:

  • Cell Line: Use a cell line engineered to express the GPCR fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., PathHunter assay).[8][16]

  • Cell Preparation: Plate the cells in a 384-well assay plate and incubate overnight.[8]

  • Antagonist Assay: Add serial dilutions of the novel inhibitor to the cells and incubate for a specified time (e.g., 30 minutes).[8] Then, add a known agonist at its EC80 concentration and incubate for an additional period (e.g., 90 minutes).[8]

  • Detection: Add the detection reagents for the reporter enzyme and measure the signal (e.g., chemiluminescence) after a final incubation period.[8]

  • Data Analysis: Normalize the data and calculate the IC50 of the inhibitor from the dose-response curve.

Data Summary Table:

InhibitorTarget GPCRAgonist (EC80)IC50 (nM)Assay Platform
Novel Inhibitor ZCB2 ReceptorCP55,940 (50 nM)78.4PathHunter
Control AntagonistCB2 ReceptorCP55,940 (50 nM)32.5PathHunter

Signaling Pathways and Experimental Workflows

GPCR_Signaling_Pathways cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway cluster_Arrestin β-Arrestin Pathway Agonist_Gs Agonist GPCR_Gs Gαs-Coupled GPCR Agonist_Gs->GPCR_Gs Gs Gαs GPCR_Gs->Gs activates AC_Gs Adenylyl Cyclase Gs->AC_Gs stimulates cAMP ↑ cAMP AC_Gs->cAMP produces PKA PKA Activation cAMP->PKA Inhibitor_Gs Novel Inhibitor Inhibitor_Gs->GPCR_Gs Agonist_Gq Agonist GPCR_Gq Gαq-Coupled GPCR Agonist_Gq->GPCR_Gq Gq Gαq GPCR_Gq->Gq activates PLC Phospholipase C Gq->PLC activates IP3 ↑ IP3 PLC->IP3 produces Ca2 ↑ Ca²⁺ IP3->Ca2 releases Inhibitor_Gq Novel Inhibitor Inhibitor_Gq->GPCR_Gq Agonist_Arr Agonist GPCR_Arr GPCR Agonist_Arr->GPCR_Arr pGPCR Phosphorylated GPCR GPCR_Arr->pGPCR GRK phos. Arrestin β-Arrestin pGPCR->Arrestin recruits Internalization Internalization/ Signaling Arrestin->Internalization Inhibitor_Arr Novel Inhibitor Inhibitor_Arr->GPCR_Arr

Caption: Overview of major GPCR signaling pathways.

Antagonist_Assay_Workflow start Start plate_cells Plate cells expressing target GPCR in microplate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight prepare_compounds Prepare serial dilutions of novel inhibitor incubate_overnight->prepare_compounds add_inhibitor Add inhibitor to cells and pre-incubate prepare_compounds->add_inhibitor prepare_agonist Prepare agonist at EC80 concentration add_inhibitor->prepare_agonist add_agonist Add agonist to stimulate prepare_agonist->add_agonist incubate_signal Incubate for signal development add_agonist->incubate_signal add_detection Add detection reagents incubate_signal->add_detection read_plate Read plate on appropriate instrument add_detection->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end Troubleshooting_Logic start Unexpected Result (e.g., low potency, odd curve) check_solubility Is compound soluble in assay buffer? start->check_solubility improve_solubility Optimize formulation (e.g., co-solvents) check_solubility->improve_solubility No check_incubation Was pre-incubation time sufficient? check_solubility->check_incubation Yes improve_solubility->check_incubation increase_incubation Increase inhibitor pre-incubation time check_incubation->increase_incubation No check_agonist_conc Is agonist concentration optimal (EC50-EC80)? check_incubation->check_agonist_conc Yes increase_incubation->check_agonist_conc optimize_agonist Re-run agonist dose-response check_agonist_conc->optimize_agonist No check_off_target Run counterscreen with parental cell line check_agonist_conc->check_off_target Yes optimize_agonist->check_off_target consider_moa Consider alternative MOA (allostery, partial agonism) check_off_target->consider_moa

References

Technical Support Center: Synthesis of Trifluoromethylated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My trifluoromethylation reaction has a low yield or is not proceeding at all. What are the common causes and solutions?

Answer: Low or no yield is a frequent challenge and can be attributed to several factors, including inactive initiators or catalysts, poor reagent quality, inappropriate solvent choice, or low substrate reactivity.[1]

  • Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.

    • Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture. Ensure you are using an anhydrous fluoride source and completely dry reaction conditions. Consider using a new bottle of the initiator or drying it under a high vacuum.[1]

    • Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly dependent on the solvent.[1] For instance, DMF has been shown to significantly accelerate reactions and improve yields with these catalysts.[1]

    • Catalyst Loading: Insufficient catalyst loading can cause the reaction to stall. While catalytic amounts (0.1-10 mol%) are typical, optimization may be necessary. For some systems, catalyst loading can be as low as 0.01 mol%.[1]

  • Reagent Quality: The purity of the trifluoromethylating reagent can vary. If you suspect reagent degradation, consider using a new batch or a product from a different supplier.[1]

  • Solvent Effects: The reaction is highly solvent-dependent.

    • THF: A common solvent, but reactions can be sluggish.[1]

    • DMF: Can significantly accelerate reactions and improve yields, especially with non-fluoride initiators.[1]

    • Solvent Choice and Regioselectivity: The choice of solvent can also influence the regioselectivity of the reaction. For example, in the trifluoromethylation of 4-acetylpyridine, using DCM:H₂O favors C-2 substitution, while DMSO:H₂O leads to a reversal of selectivity.[2]

  • Substrate Reactivity: Electron-deficient substrates are generally more reactive. For less reactive substrates, you may need to use a more potent initiator system or a more forcing solvent like DMF.[1] Electron-donating groups on the substrate generally lead to higher product yields compared to electron-withdrawing groups.[3]

Question: My reaction stalls before the starting material is fully consumed. What can I do?

Answer: Reaction stalling can be due to catalyst deactivation or the presence of inhibitors.[1]

  • Catalyst Deactivation: This is a common issue with moisture-sensitive initiators. Ensure all glassware is oven-dried or flame-dried, and all reagents and solvents are anhydrous.[1] In some cases, catalyst deactivation can be caused by the deposition of metallic byproducts on the catalyst surface.[4]

Question: I am observing the formation of significant byproducts. How can I minimize them?

Answer: Byproduct formation is a common issue, and the strategies to minimize it depend on the specific side reaction.

  • Silyl Enol Ether Formation: When working with enolizable ketones, the formation of silyl enol ether byproducts can be significant.[1]

  • Difficult-to-Separate Byproducts: Some trifluoromethylating reagents generate byproducts that are challenging to separate from the desired product. For example, reagents developed by Umemoto and co-workers can produce dibenzothio-, seleno-, and tellurophene byproducts.[5] Using sulfonated analogs of these reagents can facilitate byproduct removal through simple filtration or washing.[5]

  • Polymerization and Isomerization: In the trifluoromethylation of styrenes, challenges include unproductive polymerization, product isomerization, oxidation, and dimerization.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right trifluoromethylating reagent for my reaction?

A1: The choice of reagent depends on the nature of your substrate and the desired reaction pathway (nucleophilic, electrophilic, or radical).

  • Nucleophilic Trifluoromethylation: Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃ or Ruppert-Prakash reagent) are excellent for delivering a nucleophilic trifluoromethyl anion (CF₃⁻) under mild conditions, especially for reactions with carbonyl compounds.[1][7][8]

  • Electrophilic Trifluoromethylation: For electrophilic trifluoromethylation, shelf-stable reagents like Umemoto's reagents, Togni's reagents, and Shibata's reagent are widely used.[9][10][11] These are particularly useful for the N-trifluoromethylation of heterocycles.[10]

  • Radical Trifluoromethylation: Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na or Langlois' reagent) and triflyl chloride (CF₃SO₂Cl) can generate trifluoromethyl radicals for C-H trifluoromethylation.[12][13][14]

Q2: What are the safety considerations when working with trifluoromethylating reagents?

A2: Some trifluoromethylating reagents, such as Togni reagents, can be thermally unstable and may decompose exothermically. It is crucial to conduct a thorough risk assessment before handling these reagents. Always use appropriate personal protective equipment and work in a well-ventilated fume hood. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information on the thermal stability of these reagents.[15]

Q3: How can I purify my trifluoromethylated heterocyclic compound?

A3: Purification is typically achieved through standard techniques like flash column chromatography.[1][16] The choice of eluent will depend on the polarity of your compound. For instance, a mixture of petroleum ether and ethyl acetate is commonly used.[16] In some cases, byproducts can be removed by simple filtration or washing if the appropriate reagent is chosen.[5]

Q4: What is the role of additives in trifluoromethylation reactions?

A4: Additives can play a crucial role in improving reaction efficiency and selectivity. For example, N,N,N',N'-Tetramethylethylenediamine (TMEDA) can act as both a ligand and a carbon donor in certain domino trifluoromethylation/cyclization reactions.[3] However, in some cases, additives like TBAI, BQ, AgOAc, or TEMPO may not improve the reaction outcome.[17]

Data Presentation

Table 1: Optimization of Reaction Conditions for Trifluoromethylation of Indoles

EntryCF₃ Reagent (equiv.)Oxidant (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1CF₃SO₂Na (2)TBHP (3)CH₃CN1401866[18]
2CF₃SO₂Na (1)TBHP (3)CH₃CN1401845[18]
3CF₃SO₂Na (3)TBHP (3)CH₃CN14018byproduct[18]
4CF₃SO₂Na (2)TBHP (2)CH₃CN1401836[18]
5CF₃SO₂Na (2)TBHP (3)CH₃CN801836[18]
6TMSCF₃TBHP (3)CH₃CN14018trace[18]

Experimental Protocols

General Protocol for Trifluoromethylation of an Aldehyde using TMSCF₃

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL) to a flame-dried flask.

  • Reagent Addition: Add TMSCF₃ (1.5 mmol) to the solution.

  • Initiation: Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF) (0.1 mmol), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.[1]

Visualizations

Troubleshooting_Low_Yield start Low or No Yield in Trifluoromethylation Reaction check_initiator Check Initiator/Catalyst start->check_initiator check_reagent Check Reagent Quality start->check_reagent check_solvent Check Solvent start->check_solvent check_substrate Check Substrate Reactivity start->check_substrate initiator_moisture Moisture Sensitive? (e.g., TBAF, CsF) check_initiator->initiator_moisture optimize_loading Optimize Catalyst Loading check_initiator->optimize_loading reagent_new_batch Use New Batch/Supplier check_reagent->reagent_new_batch solvent_optimize Optimize Solvent (e.g., THF vs. DMF) check_solvent->solvent_optimize substrate_forcing Use Forcing Conditions (Stronger Initiator, DMF) check_substrate->substrate_forcing dry_conditions Use Anhydrous Conditions Dry Initiator initiator_moisture->dry_conditions Yes initiator_moisture->optimize_loading No

Caption: Troubleshooting workflow for low or no yield in trifluoromethylation reactions.

Experimental_Workflow_TMSCF3 prep 1. Preparation (Aldehyde, Anhydrous THF) reagent_add 2. Add TMSCF₃ prep->reagent_add initiation 3. Add Initiator (e.g., TBAF) reagent_add->initiation reaction 4. Stir at Room Temperature (Monitor by TLC) initiation->reaction quench 5. Quench with NH₄Cl (aq) reaction->quench extract 6. Extraction (Ethyl Acetate, H₂O, Brine) quench->extract purify 7. Dry, Concentrate & Purify (Flash Chromatography) extract->purify product Desired Trifluoromethylated Alcohol purify->product

Caption: General experimental workflow for the trifluoromethylation of aldehydes using TMSCF₃.

References

Technical Support Center: Minimizing Cytotoxicity of Tetrahydroimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of tetrahydroimidazo[1,2-a]pyrazine derivatives during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high cytotoxicity observed with tetrahydroimidazo[1,2-a]pyrazine derivatives in cell culture?

High cytotoxicity can stem from several factors:

  • Concentration-Dependent Effects: Like most small molecule inhibitors, tetrahydroimidazo[1,2-a]pyrazine derivatives can exhibit cytotoxicity at high concentrations. It is crucial to determine the optimal concentration that achieves the desired biological effect with minimal toxicity.

  • Off-Target Effects: At higher concentrations, these compounds may bind to unintended cellular targets, leading to toxic side effects. For instance, the prototypical inhibitor BIM-46187 has been shown to affect cytoskeletal dynamics independently of its primary target, Gαq/11.[1][2]

  • Solvent Toxicity: The solvent used to dissolve the derivatives, typically DMSO, can be toxic to cells, especially at concentrations above 0.5%.

  • Cell Line Sensitivity: Different cell lines possess varying sensitivities to chemical compounds. It is essential to determine the cytotoxic profile of your specific derivative in your cell line of interest.

  • Compound Stability: Degradation of the compound in the culture medium over time can lead to the formation of toxic byproducts.

Q2: How can I determine the optimal, non-toxic concentration of my tetrahydroimidazo[1,2-a]pyrazine derivative?

The optimal concentration should be empirically determined for each specific derivative and cell line. A dose-response experiment is the most effective method. This involves treating your cells with a range of concentrations (e.g., from nanomolar to micromolar) and assessing cell viability at different time points (e.g., 24, 48, 72 hours). The ideal concentration will be the lowest dose that provides significant on-target activity with minimal impact on cell viability (e.g., >90% viability).

Q3: What are some known off-target effects of tetrahydroimidazo[1,2-a]pyrazine derivatives that could contribute to cytotoxicity?

One of the well-documented off-target effects for a prototypical tetrahydroimidazo[1,2-a]pyrazine derivative, BIM-46187, is the disruption of cytoskeletal dynamics.[1][2] This effect was observed to be independent of its intended Gαq/11 inhibitory activity.[1][2] Researchers should be aware that observed cytotoxicity may not always be a direct result of on-target inhibition. Other derivatives of the broader imidazo[1,2-a]pyrazine class have been shown to inhibit various kinases, which could also represent potential off-target activities leading to cytotoxicity.

Q4: How can I differentiate between on-target and off-target cytotoxic effects?

Distinguishing between on-target and off-target effects is crucial for data interpretation. Here are a few strategies:

  • Use a Structurally Different Inhibitor: If another inhibitor for the same primary target exists but with a different chemical scaffold, comparing its effects can be insightful.

  • Rescue Experiments: If possible, introducing a mutant version of the primary target that is resistant to the inhibitor can help determine if the observed cytotoxicity is reversed.

  • Knockdown/Knockout Models: Using techniques like siRNA or CRISPR to reduce the expression of the primary target can help validate whether the inhibitor's phenotype is consistent with target inhibition.

Troubleshooting Guide

Problem Possible Causes Solutions
High cell death even at low concentrations - High sensitivity of the cell line.- Sub-optimal health of the cells prior to treatment.- Inaccurate compound concentration.- Perform a dose-response curve starting from a much lower concentration (e.g., in the nanomolar range).- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.- Verify the concentration of your stock solution.
Inconsistent results between experiments - Variability in cell density or passage number.- Degradation of the compound.- Inconsistent incubation times.- Standardize cell seeding density and use cells within a consistent range of passage numbers.- Prepare fresh stock solutions and consider the stability of the compound in your culture medium for long-term experiments.- Ensure precise and consistent treatment durations across all experiments.
Observed phenotype (e.g., morphological changes) does not match the known function of the primary target - The phenotype is driven by an off-target effect.- Investigate known off-target effects of the compound class, such as impacts on cytoskeletal dynamics.[1][2]- Use orthogonal methods to validate on-target engagement (e.g., a secondary inhibitor or genetic knockdown).
High background toxicity in vehicle control wells - The concentration of the solvent (e.g., DMSO) is too high.- Ensure the final solvent concentration is typically ≤ 0.1% and is consistent across all wells, including controls.[3]

Quantitative Data

Table 1: Cytotoxicity (IC50) of Imidazo[1,2-a]pyrazine Derivatives in Various Cell Lines

CompoundCell LineIC50 (µM)Reference
Series 10b Hep-2 (Laryngeal Carcinoma)20[4]
HepG2 (Hepatocellular Carcinoma)18[4]
MCF-7 (Breast Carcinoma)21[4]
A375 (Human Skin Cancer)16[4]
Vero (Non-cancerous)76[4]
Series 12b Hep-2 (Laryngeal Carcinoma)11[4][5]
HepG2 (Hepatocellular Carcinoma)13[4][5]
MCF-7 (Breast Carcinoma)11[4][5]
A375 (Human Skin Cancer)11[4][5]
Vero (Non-cancerous)91[4][5]
Doxorubicin (Control) Hep-2 (Laryngeal Carcinoma)10[4]
HepG2 (Hepatocellular Carcinoma)1.5[4]
MCF-7 (Breast Carcinoma)0.85[4]
A375 (Human Skin Cancer)5.16[4]
Vero (Non-cancerous)14[4]

Table 2: Viability of HEK293 Cells Treated with BIM-46187 and its Analogs

CompoundConcentration% Viability (approx.)Reference
BIM-46187 (1) 100 µM~50%[2]
Analog 2 100 µM~60%[2]
Analog 3 100 µM~75%[2]
Analog 4 100 µM~80%[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of imidazo[1,2-a]pyrazine derivatives.[4][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24-48 hours at 37°C and 5% CO2 to allow for cell attachment.[4][6]

  • Compound Treatment: Prepare serial dilutions of the tetrahydroimidazo[1,2-a]pyrazine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).[4][6]

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Assessment of Cytoskeletal Disruption

This protocol is a general guide for visualizing potential off-target effects on the cytoskeleton, as has been noted for some tetrahydroimidazo[1,2-a]pyrazine derivatives.[1][2]

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of the tetrahydroimidazo[1,2-a]pyrazine derivative and a vehicle control for the specified time.

  • Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes to prevent non-specific antibody binding.

  • Staining: Incubate the cells with a fluorescently-labeled phalloidin solution (to stain F-actin) according to the manufacturer's instructions. A counterstain for the nucleus (e.g., DAPI) can also be included.

  • Mounting and Imaging: Wash the coverslips three times with PBS, mount them on microscope slides, and visualize the cells using a fluorescence microscope. Compare the actin cytoskeleton structure between treated and control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start with Healthy Cell Culture seed Seed Cells in 96-well Plate start->seed add_compound Add Compound to Cells seed->add_compound prepare_compound Prepare Serial Dilutions of Derivative prepare_compound->add_compound incubate Incubate for 48h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate Calculate % Viability read_plate->calculate determine_ic50 Determine IC50 calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 value of a tetrahydroimidazo[1,2-a]pyrazine derivative using an MTT assay.

troubleshooting_logic start High Cytotoxicity Observed check_conc Is it a dose-response experiment? start->check_conc check_vehicle Is vehicle control toxic? check_conc->check_vehicle No solution_dose Perform dose-response to find optimal concentration check_conc->solution_dose Yes, at all concentrations check_cell_health Are cells healthy pre-treatment? check_vehicle->check_cell_health No solution_vehicle Lower vehicle (DMSO) concentration to <0.1% check_vehicle->solution_vehicle Yes solution_cell_health Optimize cell culture conditions; use cells in log phase check_cell_health->solution_cell_health No investigate_off_target Consider off-target effects (e.g., cytoskeletal disruption) check_cell_health->investigate_off_target Yes

Caption: A logical workflow for troubleshooting high cytotoxicity in cell culture experiments.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effect Compound Tetrahydroimidazo[1,2-a]pyrazine Derivative Gaq Gαq/11 Compound->Gaq Inhibition (Intended) Cytoskeleton Actin Cytoskeleton Compound->Cytoskeleton Disruption (Unintended) PLC Phospholipase C Gaq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Cytotoxicity Cytotoxicity / Cell Death IP3_DAG->Cytotoxicity Modulation of Survival Morphology Altered Cell Morphology & Adhesion Cytoskeleton->Morphology Morphology->Cytotoxicity

Caption: Potential on-target and off-target pathways contributing to the cytotoxicity of certain tetrahydroimidazo[1,2-a]pyrazine derivatives.

References

Technical Support Center: Enhancing the Bioavailability of Imidazo[1,2-a]pyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability associated with imidazo[1,2-a]pyrazine-based compounds.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and solutions to specific issues you may encounter during your experiments.

Issue 1: Low aqueous solubility of my imidazo[1,2-a]pyrazine compound.

  • Question: My compound shows very low solubility in aqueous buffers, which I believe is limiting its downstream applications. What are the first steps I should take?

  • Answer: Low aqueous solubility is a common characteristic of imidazo[1,2-a]pyrazine derivatives due to their often rigid and hydrophobic nature. Initial steps to address this include:

    • pH modification: Assess the pKa of your compound. If it has ionizable groups, adjusting the pH of the buffer to ionize the compound can significantly increase its solubility.

    • Co-solvents: Employing pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) in your aqueous media can enhance solubility. Start with low percentages and incrementally increase to find a suitable concentration that does not interfere with your assay.

    • Use of surfactants: Surfactants like Tween® 80 or sodium lauryl sulfate can be used at concentrations above their critical micelle concentration to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.

Issue 2: Poor permeability of the compound in Caco-2 assays.

  • Question: My imidazo[1,2-a]pyrazine derivative exhibits low apparent permeability (Papp) in the Caco-2 permeability assay. How can I interpret and address this?

  • Answer: Low Caco-2 permeability suggests that the compound may be poorly absorbed across the intestinal epithelium.

    • Assess Efflux: Determine the efflux ratio by running the Caco-2 assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1] If efflux is confirmed, you can co-administer a known P-gp inhibitor (e.g., verapamil) to see if permeability improves.

    • Structural Modifications: Consider medicinal chemistry approaches to improve permeability. This could involve reducing the number of hydrogen bond donors, decreasing the polar surface area, or introducing fluorine atoms, which has been shown to reduce P-gp mediated efflux and improve bioavailability in some heterocyclic compounds.[2]

    • Prodrug Approach: A prodrug strategy can be employed to transiently mask polar functional groups that hinder membrane permeation. For instance, an imidazo[1,2-a]pyrazine-3-(7H)-one derivative was designed as a prodrug of ibuprofen to enhance its properties.[3]

Issue 3: High first-pass metabolism observed in preclinical species.

  • Question: My compound has good solubility and permeability, but in vivo studies in rats show low oral bioavailability and high clearance. What could be the cause and how can I address it?

  • Answer: This profile is often indicative of extensive first-pass metabolism in the liver.

    • Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to identify the primary metabolic pathways.

    • Structural Modification: Once the metabolic "soft spots" are identified, medicinal chemists can modify the structure at those positions to block or slow down metabolism. For example, replacing a metabolically labile methyl group with a trifluoromethyl group can enhance metabolic stability.

    • Formulation Strategies: While less direct for metabolism, some lipid-based formulations can promote lymphatic transport, partially bypassing the portal circulation and thus reducing first-pass metabolism.

Issue 4: Inconsistent in vivo exposure in animal studies.

  • Question: I am observing high variability in the plasma concentrations (AUC and Cmax) of my imidazo[1,2-a]pyrazine compound after oral dosing in mice. What are the potential reasons?

  • Answer: High variability in exposure can stem from both formulation-related and physiological factors.

    • Formulation Performance: If you are using a simple suspension, the dissolution rate can be highly variable. Consider formulation strategies that provide more consistent drug release, such as solid dispersions or self-emulsifying drug delivery systems (SEDDS).

    • Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Ensure that your dosing protocol (fasted vs. fed state) is consistent across all animals.

    • Particle Size Control: Inconsistent particle size in a suspension can lead to variable dissolution and absorption. Implementing a particle size reduction technique like micronization can help ensure a more uniform particle size distribution.[4][5][6][7]

Quantitative Data on Bioavailability Enhancement

The following tables summarize pharmacokinetic data for imidazo[1,2-a]pyrazine and related compounds, illustrating the impact of structural modifications and formulation strategies on oral bioavailability.

Table 1: Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine/Pyrazine Derivatives in Preclinical Species

CompoundSpeciesDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Imidazo[1,2-a]pyrazine 1Mouse10 (PO)---Poor[8]
Imidazo[1,2-a]pyrazine 16Mouse10 (PO)133027430Good[8]
Imidazo[1,2-a]pyridine 11Rat10 (PO)1604140017[2]
Imidazo[1,2-a]pyridine trans-27Rat10 (PO)3304290036[2]
Imidazo[1,2-a]pyridine 13Mouse25 (PO)20021100100
Imidazo[1,2-a]pyridine 18Mouse25 (PO)260021500083

Note: The data presented is for different compounds and does not represent a direct comparison of bioavailability enhancement techniques for a single molecule.

Table 2: Illustrative Comparison of Formulation Strategies for a Hypothetical Poorly Soluble Compound

FormulationKey PrinciplePotential Improvement in Oral Bioavailability (Illustrative)Key Considerations
Crystalline Suspension (Unformulated)Baseline1xHigh variability, dissolution rate-limited absorption.
Micronized SuspensionIncreased surface area2-5xCan improve dissolution rate but not equilibrium solubility. May lead to particle agglomeration.[4][6]
Amorphous Solid DispersionDrug dispersed in a hydrophilic polymer in an amorphous state5-15xSignificantly enhances dissolution rate and apparent solubility. Physical stability of the amorphous form needs to be ensured.
Self-Emulsifying Drug Delivery System (SEDDS)Drug dissolved in a lipid-based formulation that forms a microemulsion in the GI tract5-20xPresents the drug in a solubilized state, bypassing dissolution. Can enhance lymphatic uptake.

This table provides an illustrative guide. The actual improvement in bioavailability is compound-specific and needs to be determined experimentally.

Experimental Protocols

1. Caco-2 Permeability Assay

This protocol is for determining the intestinal permeability of a compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed the cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

    • Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. TEER values should be above 250 Ω·cm² to indicate a confluent monolayer.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. The Papp of Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (typically at 10 µM in HBSS) to the apical (donor) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, collect samples from the basolateral side and an aliquot from the apical side.

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the rate of appearance of the compound in the receiver compartment.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment.

2. In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical oral pharmacokinetic study in rats.

  • Animal Handling:

    • Use male Sprague-Dawley rats (250-300 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the rats overnight (with free access to water) before dosing.

  • Dosing:

    • Prepare the dosing formulation of the imidazo[1,2-a]pyrazine compound (e.g., as a solution in PEG 400 or a suspension in 0.5% methylcellulose).

    • Administer the formulation to the rats via oral gavage at the desired dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the plasma concentration-time curve)

      • t½ (half-life)

    • If an intravenous dose group is included, calculate the absolute oral bioavailability (F%) as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations

Signaling Pathway Inhibition by a Kinase Inhibitor

G cluster_0 Cell Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Imidazo[1,2-a]pyrazine Kinase Inhibitor Imidazo[1,2-a]pyrazine Kinase Inhibitor Imidazo[1,2-a]pyrazine Kinase Inhibitor->Signaling Cascade (e.g., MAPK/ERK) G cluster_0 In Vitro Screening cluster_1 Formulation Development cluster_2 In Vivo Evaluation Aqueous Solubility Aqueous Solubility Formulation Development Formulation Development Aqueous Solubility->Formulation Development Caco-2 Permeability Caco-2 Permeability Caco-2 Permeability->Formulation Development Metabolic Stability Metabolic Stability Metabolic Stability->Formulation Development Particle Size Reduction Particle Size Reduction Rat PK Study Rat PK Study Particle Size Reduction->Rat PK Study Solid Dispersion Solid Dispersion Solid Dispersion->Rat PK Study Lipid-Based Formulation Lipid-Based Formulation Lipid-Based Formulation->Rat PK Study Bioavailability Calculation Bioavailability Calculation Rat PK Study->Bioavailability Calculation G Poor Oral Bioavailability Poor Oral Bioavailability Low Solubility? Low Solubility? Poor Oral Bioavailability->Low Solubility? Low Permeability? Low Permeability? Low Solubility?->Low Permeability? No Improve Solubility Improve Solubility Low Solubility?->Improve Solubility Yes High First-Pass Metabolism? High First-Pass Metabolism? Low Permeability?->High First-Pass Metabolism? No Improve Permeability Improve Permeability Low Permeability?->Improve Permeability Yes Reduce Metabolism Reduce Metabolism High First-Pass Metabolism?->Reduce Metabolism Yes

References

Technical Support Center: Purification of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. Compound is too polar/non-polar for the chosen solvent system: The target compound either remains on the column or elutes too quickly with the solvent front. 2. Improper column packing: Channeling in the silica gel can lead to a poor separation. 3. Compound degradation on silica: Some nitrogen-containing compounds can be sensitive to acidic silica gel. 4. Incomplete elution: The polarity of the mobile phase may not have been increased sufficiently to elute the compound.1. Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a hexane/ethyl acetate mixture. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol) to achieve an Rf value of 0.2-0.4 for the target compound. 2. Repack the column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. 3. Use deactivated silica or an alternative stationary phase: Treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. Alternatively, consider using alumina as the stationary phase. 4. Perform a polar flush: After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any retained compound.
Co-elution of Impurities 1. Similar polarity of the compound and impurities: The chosen solvent system may not be selective enough to resolve the mixture. 2. Column overloading: Applying too much crude material to the column can lead to broad peaks and poor separation. 3. Presence of regioisomers: Synthetic side-reactions may produce isomers with very similar chromatographic behavior.1. Employ a different solvent system: Try a solvent system with different selectivity, for example, dichloromethane/methanol or toluene/acetone. 2. Reduce the sample load: Use a larger column or reduce the amount of crude material applied. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. 3. Consider preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase) can provide higher resolution.[1][2]
Product is not Crystallizing 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Inappropriate solvent system: The chosen solvent or solvent mixture may not be suitable for inducing crystallization. 3. Compound is an oil at room temperature: The melting point of the pure compound may be below ambient temperature.1. Further purify the material: Re-chromatograph the material or perform an extraction to remove impurities. 2. Screen for suitable recrystallization solvents: Test a range of solvents with varying polarities. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes. 3. Attempt to form a salt: If the freebase is an oil, converting it to a salt (e.g., hydrochloride) can often induce crystallization.
Inconsistent HPLC Purity Results 1. Method not optimized: The HPLC method (column, mobile phase, gradient) may not be suitable for resolving all impurities. 2. Sample degradation: The compound may be unstable in the HPLC mobile phase or under the analysis conditions. 3. Detector saturation: The concentration of the sample may be too high for the detector's linear range.1. Develop a robust HPLC method: Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., acetonitrile/water, methanol/water with additives like formic acid or trifluoroacetic acid). A gradient elution is often necessary to resolve all components. 2. Check for stability: Analyze the sample at different time points after preparation to check for degradation. 3. Dilute the sample: Prepare a dilution series to ensure the analysis is performed within the detector's linear range.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for purifying crude this compound by flash chromatography?

A1: A common and effective method is normal-phase flash chromatography on silica gel.[3] A good starting mobile phase is a gradient of ethyl acetate in hexane. For example, you can start with 100% hexane and gradually increase the concentration of ethyl acetate.[1] The optimal gradient should be determined by preliminary TLC analysis.

Q2: What are the most likely impurities I might encounter?

A2: Potential impurities can include unreacted starting materials from the synthesis, such as the corresponding aminopyrazine and the trifluoromethyl-containing cyclizing agent. Other possible impurities include regioisomers formed during the cyclization step and any byproducts from side reactions.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography is a viable option, especially for preparative HPLC. A C18 column with a mobile phase of acetonitrile and water (often with an acidic modifier like formic acid or trifluoroacetic acid) is a common choice for nitrogen-containing heterocycles.[1]

Q4: My purified compound appears as an oil. How can I solidify it?

A4: If the freebase is an oil, you can attempt recrystallization from a different solvent system or try to form a salt, such as the hydrochloride salt, which is often a crystalline solid.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed by a combination of techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired product.

Data Presentation

The following table provides representative data for the purification of a crude sample of this compound using two different methods. Note: This is example data and actual results may vary.

Purification Method Stationary Phase Mobile Phase/Eluent Crude Loading (mg) Isolated Yield (mg) Purity (by HPLC, %)
Flash Column Chromatography Silica Gel (230-400 mesh)Gradient: 10% to 60% Ethyl Acetate in Hexane500385>95%
Preparative HPLC C18 (10 µm)Gradient: 20% to 80% Acetonitrile in Water (+0.1% Formic Acid)10082>99%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand

  • Cotton or glass wool

  • Beakers, flasks, and collection tubes

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

    • Visualize the plate under a UV lamp to determine the Rf of the product and impurities. Adjust the solvent system until the product has an Rf of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Equilibrate the column by running the initial mobile phase (e.g., 10% ethyl acetate in hexane) through it.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a non-polar solvent like dichloromethane.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase according to the TLC analysis.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_purification Purification Step cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Crude_Product Crude Product (with impurities) Column_Chromatography Flash Column Chromatography (Silica, Hexane/EtOAc) Crude_Product->Column_Chromatography Purity_Check Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check Pure_Product Pure Product (>95%) Purity_Check->Pure_Product Purity OK Impure_Product Impure Product (<95%) Purity_Check->Impure_Product Purity Not OK Recrystallization Recrystallization Impure_Product->Recrystallization Prep_HPLC Preparative HPLC Impure_Product->Prep_HPLC Recrystallization->Purity_Check Prep_HPLC->Purity_Check

Caption: Workflow for the purification and troubleshooting of this compound.

References

optimizing AMPAR modulator assays for reproducibility and accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing AMPAR modulator assays for reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the most common assays used to screen for and characterize AMPAR modulators?

A1: The most common assays include whole-cell patch-clamp electrophysiology, calcium imaging assays, and radioligand binding assays.[1][2][3] High-throughput screening (HTS) often utilizes voltage-sensitive dye (VSD) assays or calcium flux assays to identify initial hits, which are then typically validated and further characterized using patch-clamp electrophysiology for more detailed mechanistic insights.[4]

Q2: How does the subunit composition of the AMPA receptor affect modulator activity?

A2: The subunit composition (combinations of GluA1-4), RNA editing, and alternative splicing of AMPA receptors significantly influence their pharmacological properties.[5] For instance, the presence of the edited GluA2 subunit renders the receptor impermeable to calcium.[2] Modulators can exhibit different potencies and efficacies depending on the specific subunits and splice variants (e.g., flip/flop isoforms) that constitute the receptor.[5]

Q3: What is the role of auxiliary subunits in AMPAR modulator assays?

A3: Auxiliary subunits, such as TARPs (e.g., stargazin), cornichons (CNIHs), and CKAMPs, are critical modulators of AMPAR function and pharmacology.[6][7][8] They can alter receptor trafficking, gating properties, and sensitivity to modulators.[6][7] Therefore, the presence and type of auxiliary subunit in your expression system can profoundly impact the observed effects of a modulator and are a key source of experimental variability.[6][7] Targeting specific AMPAR-auxiliary subunit complexes is an emerging strategy for developing brain region-selective therapeutics.[4][9]

Q4: What are the key differences between positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of AMPA receptors?

A4: PAMs, often called "ampakines," potentiate AMPAR function by increasing the receptor's response to glutamate. They typically achieve this by slowing the deactivation and/or desensitization of the receptor.[10] NAMs, conversely, reduce the receptor's response to glutamate. Both types of modulators bind to allosteric sites, which are distinct from the glutamate binding site.

Q5: How can I ensure the quality and reproducibility of my cell cultures for AMPAR assays?

A5: Maintaining healthy and consistent cell cultures is crucial for reproducible results. Best practices include:

  • Cell Line Authentication: Regularly verify the identity of your cell lines using methods like STR profiling.[11][12]

  • Mycoplasma Testing: Routinely test for mycoplasma contamination, which can alter cellular physiology and experimental outcomes.[11][13]

  • Consistent Passaging: Avoid over-confluency and maintain a consistent passaging schedule, as cell characteristics can change with passage number.[11]

  • Optimized Media and Supplements: Use high-quality, batch-tested reagents and media formulations appropriate for your specific cell type.[11]

  • Aseptic Technique: Strictly adhere to aseptic techniques to prevent contamination.[11][13][14]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can mask the true effects of your AMPAR modulator, leading to unreliable data.

start Low Signal-to-Noise Ratio high_bg High Background Signal? start->high_bg weak_signal Weak Experimental Signal? high_bg->weak_signal No bg_sources Check for: - Autofluorescence (media, plates) - Reagent Instability/Impurity - Nonspecific Binding high_bg->bg_sources Yes signal_sources Check for: - Low Receptor Expression - Poor Cell Health - Suboptimal Reagent Concentrations weak_signal->signal_sources Yes instrument_check Review Instrument Settings: - Excitation/Emission Wavelengths - Gain/Sensitivity - Exposure Time weak_signal->instrument_check No bg_solutions Implement Solutions: - Use low-fluorescence media/plates - Prepare fresh reagents - Optimize washing steps bg_sources->bg_solutions end Improved Signal-to-Noise bg_solutions->end signal_solutions Implement Solutions: - Verify receptor expression (qPCR, WB) - Ensure cells are in log growth phase - Perform dose-response curves signal_sources->signal_solutions signal_solutions->end instrument_check->end

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Common Causes and Solutions for Low Signal-to-Noise Ratio

Potential Cause Troubleshooting Steps References
High Background Signal - Check for autofluorescence from cell culture media (e.g., phenol red), serum, or assay plates.[15] - Ensure reagents are fresh and not degraded.[15] - Optimize washing steps to remove unbound fluorescent compounds.[16][15][16]
Weak Experimental Signal - Verify the expression level of the AMPA receptor subunits and any auxiliary subunits using qPCR or Western blot.[16] - Ensure cells are healthy and in the logarithmic growth phase.[16] - Perform a dose-response curve for the agonist and modulator to ensure optimal concentrations are being used.[16][16]
Instrument Settings - Optimize instrument settings such as gain, exposure time, and excitation/emission wavelengths.[15] - For electrophysiology, ensure proper grounding and shielding to minimize electrical noise.[15]
Issue 2: High Variability and Poor Reproducibility

start High Variability cell_culture Consistent Cell Culture? start->cell_culture reagents Reagent Consistency? cell_culture->reagents Yes cell_culture_check Verify: - Cell line authentication - Mycoplasma status - Passage number consistency cell_culture->cell_culture_check No protocol Standardized Protocol? reagents->protocol Yes reagents_check Verify: - Lot-to-lot consistency of reagents - Fresh preparation of solutions - Proper storage reagents->reagents_check No protocol_check Verify: - Consistent timing of steps - Identical instrument settings - Operator consistency protocol->protocol_check No end Improved Reproducibility protocol->end Yes cell_culture_solutions Implement: - Regular authentication & testing - Use cells within a defined passage range cell_culture_check->cell_culture_solutions cell_culture_solutions->end reagents_solutions Implement: - Test new lots of critical reagents - Prepare fresh solutions daily - Follow storage recommendations reagents_check->reagents_solutions reagents_solutions->end protocol_solutions Implement: - Detailed SOPs - Regular instrument calibration - Consistent training for all users protocol_check->protocol_solutions protocol_solutions->end

Caption: Troubleshooting workflow for high variability.

Common Causes and Solutions for High Variability

Potential Cause Troubleshooting Steps References
Cell Culture Inconsistency - Ensure consistent cell density at the time of the assay. - Use cells within a narrow passage number range.[11] - Regularly authenticate cell lines and test for mycoplasma.[11][13][11][13]
Reagent Variability - Use aliquots of stock solutions to avoid repeated freeze-thaw cycles.[17] - Prepare fresh working solutions for each experiment. - Qualify new lots of critical reagents (e.g., serum, antibodies) before use in critical experiments.[17]
Protocol Execution - Adhere strictly to a detailed, standardized protocol. - Ensure consistent incubation times and temperatures. - Calibrate pipettes and other equipment regularly.
Data Analysis - Use a consistent and objective method for data analysis. - Be aware of potential pitfalls such as overfitting and confounding variables.
Issue 3: Assay-Specific Artifacts

Each assay type has its own potential artifacts that can lead to misinterpretation of results.

Common Artifacts and Solutions

Assay Type Potential Artifact Solution References
Calcium Imaging Phototoxicity or photobleachingReduce excitation light intensity and exposure time. Use antifade reagents.[15][15]
Dye loading issues (uneven loading, incomplete de-esterification)Optimize dye concentration and incubation time. Ensure cell health.
Spurious calcium wavesUse a promoter other than synapsin for indicator expression, or keep viral vector volume low.[18][18]
Motion artifacts in recordings from behaving animalsUse a two-channel imaging approach with an activity-independent fluorophore for correction.[19][19]
Patch-Clamp Electrophysiology "Rundown" of currents over timeUse a perforated patch configuration or include ATP and GTP in the internal solution to maintain cell health.
Voltage-clamp errors (space clamp issues)Use cells with a compact morphology. Ensure low series resistance.
Differences between whole-cell and extracellular recordingsBe aware that the whole-cell configuration may alter the receptor's state and sensitivity to some modulators.[20][20]
Radioligand Binding High nonspecific bindingReduce radioligand concentration. Use a different filter type or pre-soak filters in a blocking agent (e.g., PEI).[21][21]
Failure to reach equilibriumDetermine the time to reach equilibrium through kinetic experiments.[3]
Radioligand degradationCheck the purity and stability of the radioligand. Store properly.

Data Presentation

Table 1: Potency of a Known AMPAR PAM (Cyclothiazide) in a Voltage-Sensitive Dye (VSD) Assay

Cell LineEC50 (µM)
A2R-stg0.9
A2R-C30.8

Data adapted from a study screening for AMPAR auxiliary subunit specific modulators.[4]

Table 2: Example of Internal and External Solutions for AMPAR Patch-Clamp Recordings

Solution TypeComponentConcentration (mM)
Internal (Pipette) K-Gluconate115
NaCl4
GTP-NaCl0.3
ATP-Mg2
HEPES40
External (aCSF) NaCl125
KCl2.5
NaH2PO41.25
NaHCO325
MgCl21
CaCl22
Glucose25

Note: These are example solutions and may need to be optimized for your specific preparation. To isolate AMPAR currents, antagonists for NMDA receptors (e.g., D-AP5) and GABAA receptors (e.g., picrotoxin) are typically added to the external solution.[17]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for AMPAR-Mediated Currents

This protocol outlines the general steps for recording AMPAR-mediated currents from cultured neurons or brain slices.

  • Preparation:

    • Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution (see Table 2 for an example). Continuously bubble aCSF with 95% O2 / 5% CO2.

    • Prepare brain slices or plate cultured neurons in the recording chamber and perfuse with oxygenated aCSF.

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with internal solution.

  • Obtaining a Recording:

    • Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal".[22]

    • Apply a brief pulse of stronger negative pressure to rupture the cell membrane and achieve the whole-cell configuration.[17]

  • Recording AMPAR Currents:

    • In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to record inward currents and to keep NMDA receptors blocked by magnesium.[1]

    • Add antagonists for NMDA receptors (e.g., 50 µM D-AP5) and GABAA receptors (e.g., 50 µM picrotoxin) to the aCSF to isolate AMPAR-mediated currents.[17]

    • Evoke synaptic currents by stimulating nearby axons with a bipolar electrode or apply agonist directly to the cell.

    • After establishing a stable baseline, apply the AMPAR modulator and record the change in current amplitude, kinetics, or frequency.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Experimental Workflow Action Potential Action Potential Vesicle Fusion Vesicle Fusion Action Potential->Vesicle Fusion Glutamate Release Glutamate Release Vesicle Fusion->Glutamate Release AMPAR AMPAR Activation Glutamate Release->AMPAR Binding Cation Influx Na+/Ca2+ Influx AMPAR->Cation Influx Depolarization Postsynaptic Depolarization (EPSC) Cation Influx->Depolarization Prepare Prepare Slice/Culture & Solutions Record Obtain Whole-Cell Recording Prepare->Record Isolate Isolate AMPAR Currents (Blockers, V-hold) Record->Isolate Baseline Record Stable Baseline Isolate->Baseline Modulator Apply Modulator Baseline->Modulator Analyze Analyze Change in Current Modulator->Analyze

Caption: AMPAR signaling and patch-clamp experimental workflow.

Protocol 2: Calcium Imaging for Calcium-Permeable AMPARs (CP-AMPARs)

This protocol describes a method to identify neurons containing functional CP-AMPARs using a calcium-sensitive dye.

  • Cell Preparation and Dye Loading:

    • Culture primary neurons on coverslips.

    • Incubate the neurons with a calcium-sensitive fluorescent probe (e.g., Fura-2 AM) to load the dye into the cells.[2][23]

  • Imaging Setup:

    • Place the coverslip in a recording chamber on an inverted microscope equipped for fluorescence imaging.

    • Perfuse with a physiological saline solution.

  • Experimental Procedure:

    • Acquire a baseline fluorescence signal.

    • To identify all neurons in the field of view, briefly apply a high potassium (KCl) solution to depolarize all cells and cause calcium influx through voltage-gated calcium channels.[2]

    • After a washout and return to baseline, apply a specific AMPAR agonist (e.g., 5-fluorowillardiine) in the presence of blockers for NMDA receptors, kainate receptors, and voltage-gated calcium channels.[2][23]

    • An increase in intracellular calcium under these conditions indicates the presence of functional CP-AMPARs.[2][23]

    • To test the effect of a modulator, pre-incubate the cells with the compound before applying the AMPAR agonist.

start Load Cells with Calcium Indicator kcl_app Apply High KCl start->kcl_app kcl_response Ca2+ Response? kcl_app->kcl_response neuron_id Identify as Neuron kcl_response->neuron_id Yes washout Washout & Return to Baseline neuron_id->washout agonist_app Apply AMPAR Agonist + Blockers (NMDA, VGCC) washout->agonist_app agonist_response Ca2+ Response? agonist_app->agonist_response cp_ampar_id Identify as Neuron with Functional CP-AMPARs agonist_response->cp_ampar_id Yes no_cp_ampar Neuron lacks significant functional CP-AMPARs agonist_response->no_cp_ampar No

Caption: Logical workflow for identifying CP-AMPAR-containing neurons.

Protocol 3: Radioligand Binding Assay

This protocol provides a general workflow for a competitive radioligand binding assay to determine the affinity of a test compound for AMPA receptors.

  • Membrane Preparation:

    • Homogenize brain tissue or cells expressing AMPA receptors in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.[21]

  • Binding Reaction:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable AMPAR radioligand (e.g., [3H]AMPA) and varying concentrations of the unlabeled test compound.[3][21]

    • Include wells for determining total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known AMPAR ligand).[21]

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[21]

  • Separation and Counting:

    • Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand will be trapped on the filter.[3]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[21]

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.[21]

References

Validation & Comparative

comparing 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with YM-254890 as a Gq inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct classes of Gαq protein inhibitors: the well-characterized natural product YM-254890 and synthetic analogs based on the 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold. While direct experimental data for this compound is limited in publicly accessible literature, this guide will draw comparisons using data from structurally related and studied compounds of the tetrahydroimidazo[1,2-a]pyrazine class, namely BIM-46174 and its dimer, BIM-46187.

Introduction to Gq Protein Inhibition

The Gαq subunit of heterotrimeric G proteins is a critical signaling node for a multitude of G protein-coupled receptors (GPCRs). Upon activation, Gαq stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Dysregulation of Gq signaling is implicated in various diseases, including cancer and cardiovascular disorders, making Gαq an attractive therapeutic target. This guide focuses on YM-254890, a potent and selective Gq inhibitor, and compares it with the emerging class of synthetic tetrahydroimidazo[1,2-a]pyrazine-based inhibitors.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for YM-254890 and the related tetrahydroimidazo[1,2-a]pyrazine compound, BIM-46187. It is important to note that direct comparative studies under identical experimental conditions are scarce, and the data presented is compiled from various sources.

ParameterYM-254890BIM-46187 (Tetrahydroimidazo[1,2-a]pyrazine analog)Reference
Mechanism of Action Prevents GDP/GTP exchange by stabilizing the GDP-bound state of GαqTraps Gαq in an empty pocket conformation by allowing GDP exit but preventing GTP entry.[1][1](--INVALID-LINK--1][2]
IC50 (Gq inhibition) 50 nM (ATP/UTP-induced Ca2+ increase in HCAE cells); 95 nM (carbachol-induced IP1 production in CHO cells)1-3 µM (potency range)[2](--INVALID-LINK--)
Selectivity Highly selective for Gαq/11 over other G protein subtypes (Gs, Gi)Preferentially silences Gαq signaling in certain cell contexts (HEK293, CHO cells).[1][1](--INVALID-LINK--)

Note: Data for this compound is not available. BIM-46187 is used as a representative of the tetrahydroimidazo[1,2-a]pyrazine class of Gq inhibitors.

Experimental Protocols

Detailed methodologies for key experiments used to characterize Gq inhibitors are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq signaling pathway.

Objective: To determine the inhibitory effect of a compound on GPCR-mediated calcium release.

Materials:

  • Cells expressing the Gq-coupled receptor of interest (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (optional, to prevent dye leakage)

  • Test compounds (YM-254890, tetrahydroimidazo[1,2-a]pyrazine analogs)

  • Agonist for the target receptor

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove culture medium and add the fluorescent calcium dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid). Incubate for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer and then add the test compounds at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Record baseline fluorescence, then inject the agonist and continue to record the fluorescence signal over time. The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

  • Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the agonist-induced fluorescence signal. Calculate IC50 values from the concentration-response curves.

IP-One HTRF Assay

This competitive immunoassay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Objective: To quantify the inhibition of Gq-mediated IP1 production.

Materials:

  • Cells expressing the Gq-coupled receptor of interest

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer)

  • Test compounds

  • Agonist for the target receptor

  • HTRF-compatible plate reader

Procedure:

  • Cell Stimulation: Plate cells and culture overnight. On the day of the assay, replace the culture medium with stimulation buffer containing the test compounds and the agonist. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Reagent Addition: Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (typically 620 nm for the cryptate and 665 nm for d2).

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the concentration of IP1 produced by the cells. A decrease in the agonist-induced IP1 accumulation in the presence of the inhibitor is used to determine its potency (IC50).

[³⁵S]GTPγS Binding Assay

This biochemical assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Objective: To assess the ability of a compound to inhibit agonist-induced G protein activation.

Materials:

  • Cell membranes expressing the Gq-coupled receptor and Gq protein

  • [³⁵S]GTPγS (radiolabeled)

  • GDP

  • Assay buffer (containing MgCl2, NaCl, EDTA, and a buffer like HEPES)

  • Test compounds

  • Agonist for the target receptor

  • Scintillation counter and filter plates

Procedure:

  • Reaction Setup: In a microplate, combine cell membranes, GDP, and the test compounds in the assay buffer.

  • Agonist Addition: Add the agonist to initiate receptor activation.

  • [³⁵S]GTPγS Binding: Add [³⁵S]GTPγS to start the binding reaction. Incubate at 30°C for a defined period.

  • Termination of Reaction: Stop the reaction by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS.

  • Washing: Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: The inhibitory effect of the compounds is determined by the reduction in agonist-stimulated [³⁵S]GTPγS binding.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Gq_Signaling_Pathway GPCR GPCR Gq_inactive Gαq-GDP -Gβγ GPCR->Gq_inactive activates Agonist Agonist Agonist->GPCR Gq_active Gαq-GTP Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: The Gq signaling pathway, initiated by agonist binding to a GPCR.

Inhibitor_Mechanism cluster_YM YM-254890 Mechanism cluster_BIM BIM-46187 Mechanism Gq_GDP_YM Gαq-GDP GTP_YM GTP Gq_GDP_YM->GTP_YM Exchange Blocked YM YM-254890 YM->Gq_GDP_YM binds to Gq_GDP_BIM Gαq-GDP Gq_empty Gαq (empty) Gq_GDP_BIM->Gq_empty GDP Release BIM BIM-46187 Gq_empty->BIM binds to GTP_BIM GTP BIM->GTP_BIM GTP Entry Blocked

Caption: Mechanisms of action for YM-254890 and BIM-46187.

Calcium_Assay_Workflow start Seed Cells dye_loading Load with Calcium Dye start->dye_loading compound_add Add Inhibitor dye_loading->compound_add agonist_add Inject Agonist compound_add->agonist_add read_fluorescence Measure Fluorescence agonist_add->read_fluorescence analysis Data Analysis (IC50) read_fluorescence->analysis

Caption: Workflow for a typical calcium mobilization assay.

Conclusion

YM-254890 stands as a highly potent and selective Gq inhibitor with a well-defined mechanism of action. The tetrahydroimidazo[1,2-a]pyrazine scaffold, represented here by BIM-46187, presents an alternative class of synthetic Gq inhibitors. While current data suggests BIM-46187 is less potent than YM-254890, it possesses a distinct mechanism of trapping Gαq in an empty pocket state. The lack of specific data for this compound highlights the need for further investigation into this and other related analogs to fully understand their potential as Gq inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the study and development of novel Gq-targeted therapeutics.

References

A Comparative Guide to AMPAR Negative Allosteric Modulators: 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a novel TARP γ-8 selective AMPA receptor (AMPAR) negative allosteric modulator (NAM), with other well-characterized AMPAR NAMs. The information presented herein is supported by experimental data from publicly available scientific literature, offering a comprehensive overview for researchers in neuroscience and drug discovery.

Introduction to AMPA Receptor Negative Allosteric Modulation

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their over-activation is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. Negative allosteric modulators (NAMs) of AMPA receptors offer a therapeutic strategy by reducing receptor activity without directly competing with the endogenous agonist, glutamate. This can lead to a more nuanced modulation of synaptic transmission with a potentially wider therapeutic window compared to competitive antagonists.

This guide focuses on a comparative analysis of three distinct classes of AMPAR NAMs:

  • Imidazo[1,2-a]pyrazines: A newer class of modulators demonstrating selectivity for AMPARs associated with the transmembrane AMPAR regulatory protein (TARP) γ-8 auxiliary subunit. This compound is a representative of this class.

  • 2,3-Benzodiazepines: The first class of non-competitive AMPAR antagonists discovered, with GYKI 52466 being a prototypical member.

  • Aryl-substituted pyridones: A class that includes the FDA-approved anti-epileptic drug, Perampanel.

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters of the selected AMPAR NAMs based on in vitro assays. It is important to note that a specific IC50 value for this compound was not available in the reviewed literature. However, data for a structurally very similar analogue from the same chemical series, a para-fluorophenyl substituted imidazo[1,2-a]pyrazine (compound 7 in Maher et al., 2018), is included to provide a reasonable estimate of its potency.[1]

Compound ClassRepresentative CompoundMechanism of ActionPotency (IC50/pIC50)SelectivityReference
Imidazo[1,2-a]pyrazine 2-(p-fluorophenyl)-...imidazo[1,2-a]pyrazineTARP γ-8 selective NAMpIC50 = 7.9 (FLIPR assay)Selective for TARP γ-8 over γ-2[1]
2,3-Benzodiazepine GYKI 52466Non-competitive NAM10-20 µM (AMPA-induced currents)AMPA/Kainate > NMDA[2][3][4][5][6]
Aryl-substituted pyridone PerampanelNon-competitive NAM93 nM (AMPA-induced Ca2+ influx)AMPA > NMDA, Kainate[1][7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by AMPAR NAMs and the general workflows for the experimental protocols described in this guide.

AMPAR_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPAR->Ion_Channel Opens NAM Negative Allosteric Modulator NAM->AMPAR Binds to allosteric site NAM->Ion_Channel Inhibits opening Depolarization Depolarization Ion_Channel->Depolarization Influx leads to

Fig. 1: AMPAR Signaling and Negative Allosteric Modulation.

Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Output Electrophysiology Whole-Cell Patch Clamp IC50 Potency (IC50) Electrophysiology->IC50 Selectivity Selectivity Profile Electrophysiology->Selectivity Calcium_Imaging Calcium Imaging Assay Calcium_Imaging->IC50 Calcium_Imaging->Selectivity Binding_Assay Radioligand Binding Assay Binding_Affinity Binding Affinity (Kd, Ki) Binding_Assay->Binding_Affinity

Fig. 2: General Experimental Workflow for Characterizing AMPAR NAMs.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of NAMs on AMPA receptor-mediated currents in cultured neurons or heterologous expression systems.

Objective: To determine the IC50 of a test compound for the inhibition of AMPA-evoked currents.

Materials:

  • Cultured neurons or HEK293 cells expressing the AMPA receptor of interest.

  • External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

  • AMPA (agonist).

  • Test compound (NAM).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (3-5 MΩ).

Procedure:

  • Prepare cells on coverslips for recording.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull a glass pipette and fill it with the internal solution.

  • Approach a cell with the pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a brief pulse of AMPA (e.g., 10 µM for 2 ms) to evoke an inward current.

  • Establish a stable baseline of AMPA-evoked currents.

  • Co-apply the test compound at various concentrations with the AMPA pulse.

  • Record the peak amplitude of the AMPA-evoked current at each concentration of the test compound.

  • Wash out the test compound and ensure the current returns to baseline.

  • Analyze the data by plotting the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.[9][10][11]

Calcium Imaging Assay

This high-throughput screening-compatible assay measures changes in intracellular calcium concentration in response to AMPA receptor activation and its modulation by NAMs.

Objective: To determine the IC50 of a test compound for the inhibition of AMPA-induced calcium influx.

Materials:

  • HEK293 cells stably expressing the AMPA receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • AMPA (agonist).

  • Test compound (NAM).

  • Fluorescence microplate reader or imaging system.

Procedure:

  • Plate cells in a 96- or 384-well plate and grow to confluence.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations to the wells and incubate for a specified period.

  • Add a fixed concentration of AMPA to all wells to stimulate the receptors.

  • Measure the fluorescence intensity before and after the addition of AMPA.

  • Calculate the change in fluorescence as an indicator of calcium influx.

  • Normalize the data to the response in the absence of the test compound.

  • Plot the normalized response against the log concentration of the test compound and fit the data to determine the IC50.[12][13][14][15]

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the AMPA receptor, providing information about its binding affinity.

Objective: To determine the binding affinity (Ki) of a test compound for the AMPA receptor.

Materials:

  • Rat brain membranes (e.g., from cortex or hippocampus).

  • [3H]-AMPA (radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compound (unlabeled).

  • Non-specific binding control (e.g., 1 mM L-glutamate).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a series of tubes, add a fixed concentration of [3H]-AMPA, the brain membranes, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., L-glutamate).

  • Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8]

Conclusion

The landscape of AMPA receptor negative allosteric modulators is evolving, with newer compounds like those in the imidazo[1,2-a]pyrazine class offering enhanced selectivity for specific AMPAR-TARP complexes. This selectivity, particularly for the TARP γ-8 subunit which is enriched in the hippocampus, presents a promising avenue for the development of targeted therapies for neurological disorders with potentially fewer off-target effects. The established 2,3-benzodiazepines and the clinically successful aryl-substituted pyridones like perampanel serve as crucial benchmarks for the evaluation of these novel modulators. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of these important therapeutic candidates.

References

validation of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine activity in a secondary assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of a compound's activity in a secondary assay is a critical step in the hit-to-lead and lead optimization process. This guide provides a framework for evaluating the activity of Gαq protein inhibitors, using the 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold as a case study. While specific experimental data for this exact trifluoromethylated derivative in a Gαq secondary assay is not publicly available, we present a comprehensive comparison with established Gαq inhibitors that share a similar core structure or are widely used as benchmarks in the field.

The Gαq signaling pathway plays a crucial role in numerous physiological processes, making it an attractive target for therapeutic intervention in a variety of diseases. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a recognized scaffold for the development of Gαq inhibitors. A standard and widely accepted secondary assay to confirm the inhibitory activity of compounds targeting Gαq is the measurement of inositol monophosphate (IP1) accumulation.

Comparative Analysis of Gαq Inhibitors

To provide a meaningful context for the potential activity of this compound, we compare the performance of three well-characterized Gαq inhibitors in the established IP1 accumulation assay.

CompoundScaffoldAssay TypeCell LineAgonistIC50
BIM-46174 Tetrahydroimidazo[1,2-a]pyrazineIP1 AccumulationHEK293CarbacholNot explicitly reported, but inhibits Gαq signaling
YM-254890 Cyclic DepsipeptideIP1 AccumulationCHO-K1Carbachol~3 nM
FR900359 Cyclic DepsipeptideIP1 AccumulationHEK293Carbachol~10 nM

Note: While BIM-46174 possesses the same core tetrahydroimidazo[1,2-a]pyrazine structure, its published data often focuses on its broad anti-cancer effects rather than a specific IC50 in an IP1 assay. YM-254890 and FR900359 are potent and selective Gαq inhibitors and serve as important benchmarks for in vitro studies.

Gαq Signaling Pathway and IP1 Assay Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Galphaq_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR Galphaq Gαq GPCR->Galphaq Activation PLC PLCβ Galphaq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor IP1 IP1 IP3->IP1 Metabolism PKC PKC DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Inhibitor Gαq Inhibitor (e.g., BIM-46174) Inhibitor->Galphaq

Caption: Gαq signaling pathway leading to IP1 production.

IP1_Assay_Workflow A Seed cells expressing Gαq-coupled receptor B Add test compound (e.g., 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine) A->B C Incubate B->C D Add agonist to stimulate the receptor C->D E Incubate D->E F Lyse cells and add HTRF reagents (Eu-cryptate labeled anti-IP1 Ab and d2-labeled IP1) E->F G Incubate F->G H Read HTRF signal G->H

Caption: Experimental workflow for the IP1 HTRF assay.

Experimental Protocol: Inositol Monophosphate (IP1) HTRF Assay

This protocol outlines a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring IP1 accumulation to determine the potency of Gαq inhibitors.

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing a Gαq-coupled receptor (e.g., M1 muscarinic receptor).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compound (e.g., this compound) and comparator compounds (e.g., YM-254890, FR900359).

  • Gαq receptor agonist (e.g., Carbachol).

  • IP-One HTRF assay kit (containing d2-labeled IP1 and anti-IP1-cryptate).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in culture medium.

    • Seed the cells into a 384-well white plate at a density of 10,000-20,000 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test and comparator compounds in assay buffer.

    • Remove the culture medium from the wells and add the diluted compounds.

    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare the agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the agonist to the wells containing the compounds.

    • Incubate for 60 minutes at 37°C.

  • Cell Lysis and HTRF Reagent Addition:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the d2-labeled IP1 and the anti-IP1-cryptate in the provided lysis buffer.

    • Add the HTRF reagents to each well.

  • Incubation and Signal Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

While direct experimental validation of this compound in a secondary assay for Gαq inhibition is not currently in the public domain, this guide provides the necessary framework for such an evaluation. By utilizing the well-established IP1 accumulation assay and comparing the results to benchmark inhibitors like YM-254890 and FR900359, researchers can effectively characterize the potency and potential of novel compounds targeting the Gαq signaling pathway. The provided protocols and diagrams serve as a valuable resource for designing and executing these critical experiments in the drug discovery pipeline.

Navigating G Protein Selectivity: A Comparative Guide to 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine against various G protein families. While direct experimental data on the cross-reactivity of this specific compound is not extensively available in published literature, this guide draws upon data from structurally related tetrahydroimidazo[1,2-a]pyrazine derivatives to provide a likely profile and outlines the established experimental protocols for comprehensive G protein selectivity screening.

Executive Summary

This compound belongs to a class of compounds recognized for their interaction with G protein signaling pathways. Studies on analogous tetrahydroimidazo[1,2-a]pyrazine derivatives have demonstrated a preferential inhibition of the Gαq protein subfamily.[1][2][3] This suggests a potential for this compound to exhibit selectivity for Gαq-mediated signaling cascades. However, to establish a complete cross-reactivity profile, it is imperative to evaluate its activity against other major G protein families, including Gαs, Gαi/o, and Gα12/13. This guide outlines the methodologies to achieve such a profile and presents a putative comparison based on existing data for the compound class.

Comparative Cross-Reactivity Profile (Hypothetical)

The following table summarizes the anticipated cross-reactivity of this compound against major G protein subfamilies. This profile is extrapolated from studies on related tetrahydroimidazo[1,2-a]pyrazine compounds and should be confirmed by direct experimental evaluation.

G Protein FamilySubunit(s)Second Messenger/EffectorAnticipated Activity of this compound
Gαq/11 Gαq, Gα11Phospholipase C -> IP₃ & DAG -> ↑ Ca²⁺Inhibitory
Gαs Gαs, GαolfAdenylyl Cyclase -> ↑ cAMPLow to negligible activity
Gαi/o Gαi1, Gαi2, Gαi3, GαoAdenylyl Cyclase -> ↓ cAMPLow to negligible activity
Gα12/13 Gα12, Gα13RhoGEF -> RhoA activationActivity to be determined

Signaling Pathways and Experimental Workflow

To elucidate the cross-reactivity profile, a systematic experimental approach is required. The diagrams below illustrate the canonical signaling pathways for each major G protein family and a generalized workflow for assessing the compound's activity.

G_Protein_Signaling_Pathways cluster_Gas Gαs Pathway cluster_Gai Gαi/o Pathway cluster_Gaq Gαq/11 Pathway cluster_Ga12 Gα12/13 Pathway GPCR_s GPCR Gas Gαs GPCR_s->Gas Agonist AC_s Adenylyl Cyclase Gas->AC_s Activates cAMP cAMP AC_s->cAMP PKA PKA cAMP->PKA Activates GPCR_i GPCR Gai Gαi/o GPCR_i->Gai Agonist AC_i Adenylyl Cyclase Gai->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i GPCR_q GPCR Gaq Gαq/11 GPCR_q->Gaq Agonist PLC Phospholipase C Gaq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Activates GPCR_12 GPCR Ga12 Gα12/13 GPCR_12->Ga12 Agonist RhoGEF RhoGEF Ga12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates

Caption: Canonical signaling pathways for the four major G protein families.

Experimental_Workflow start Start: Compound Synthesis and Purification cell_culture Cell Line Selection and Culture (Expressing specific GPCRs and G proteins) start->cell_culture assay_prep Assay Preparation (e.g., cell plating, membrane preparation) cell_culture->assay_prep compound_treatment Compound Incubation (this compound) assay_prep->compound_treatment agonist_stimulation Agonist Stimulation (To activate specific G protein pathway) compound_treatment->agonist_stimulation readout Signal Readout (e.g., cAMP, Ca²⁺, IP₁, GTPγS binding) agonist_stimulation->readout data_analysis Data Analysis (IC₅₀/EC₅₀ determination) readout->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile end End: Comparative Analysis selectivity_profile->end

Caption: Generalized experimental workflow for G protein cross-reactivity profiling.

Detailed Experimental Protocols

To quantitatively assess the cross-reactivity, a panel of functional assays targeting the downstream signaling of each G protein family is recommended.

Gαq/11 Activity: Inositol Monophosphate (IP₁) Accumulation Assay

This assay is based on the principle that Gαq activation leads to the accumulation of inositol phosphates.

  • Cell Line: HEK293 cells endogenously or transiently expressing a Gαq-coupled receptor (e.g., M1 muscarinic acetylcholine receptor).

  • Protocol:

    • Seed cells in a 96-well plate and culture for 24 hours.

    • Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes.

    • Stimulate the cells with an EC₈₀ concentration of a suitable agonist (e.g., carbachol for M1 receptors) for 60 minutes at 37°C.

    • Lyse the cells and measure IP₁ accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.

    • Calculate the IC₅₀ value from the concentration-response curve.

Gαs and Gαi/o Activity: cAMP Accumulation Assays

These assays measure the modulation of cyclic AMP levels, the second messenger for Gαs (stimulation) and Gαi/o (inhibition).

  • Cell Lines:

    • Gαs: HEK293 cells expressing a Gαs-coupled receptor (e.g., β2-adrenergic receptor).

    • Gαi/o: CHO cells expressing a Gαi-coupled receptor (e.g., µ-opioid receptor).

  • Protocol (Gαs):

    • Seed cells in a 96-well plate.

    • Pre-incubate with the test compound or vehicle.

    • Stimulate with an EC₅₀ concentration of a Gαs agonist (e.g., isoproterenol for β2-AR).

    • Measure cAMP levels using an HTRF, ELISA, or LANCE (Lanthanide Chelate Excite) assay kit.

  • Protocol (Gαi/o):

    • Seed cells in a 96-well plate.

    • Pre-incubate with the test compound or vehicle.

    • Co-stimulate with forskolin (to elevate basal cAMP) and an EC₅₀ concentration of a Gαi agonist (e.g., DAMGO for µ-opioid receptor).

    • Measure the inhibition of forskolin-induced cAMP production.

Universal G Protein Activation: [³⁵S]GTPγS Binding Assay

This is a membrane-based assay that directly measures the activation of G proteins upon receptor stimulation.

  • Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest.

  • Protocol:

    • In a 96-well plate, incubate cell membranes with the test compound, GDP, and the GPCR agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C to allow for [³⁵S]GTPγS binding to activated G proteins.

    • Terminate the reaction by rapid filtration through a filter plate, washing away unbound [³⁵S]GTPγS.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • This assay can be adapted to assess selectivity by using specific antibodies to immunoprecipitate different Gα subunits.

Conclusion

The available evidence on related compounds suggests that this compound is a promising candidate for a selective Gαq inhibitor. However, a definitive cross-reactivity profile requires rigorous experimental evaluation against a panel of G protein families. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to comprehensively characterize the selectivity and potential off-target effects of this and other novel small molecules, thereby facilitating the development of more targeted and effective therapeutics.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Imidazo[1,2-a]pyrazine Analogs' Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyrazine scaffold represents a promising frontier in the quest for novel therapeutic agents. This heterocyclic ring system is a cornerstone in the development of molecules targeting a range of diseases, most notably cancer. This guide provides a comparative analysis of the efficacy of different imidazo[1,2-a]pyrazine analogs, supported by experimental data, to aid in the advancement of research and development in this critical area.

Comparative Anticancer Efficacy of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Analogs

A recent study highlights the nuanced differences in anticancer activity between two closely related series of compounds: imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines. The in vitro cytotoxic properties of these synthesized compounds were evaluated against a panel of human cancer cell lines, with doxorubicin serving as a standard chemotherapeutic agent for comparison.

The data, summarized in the table below, reveals that the imidazo[1,2-a]pyridine derivatives generally exhibit more potent anticancer activity than their imidazo[1,2-a]pyrazine counterparts. Notably, compound 12b , an imidazo[1,2-a]pyridine analog, demonstrated significant cytotoxic effects across all tested cancer cell lines, with IC50 values comparable to doxorubicin in some cases.[1][2]

Compound IDScaffoldR GroupHep-2 (IC50, µM)HepG2 (IC50, µM)MCF-7 (IC50, µM)A375 (IC50, µM)Vero (Cytotoxicity, IC50, µM)
10b Imidazo[1,2-a]pyrazinetert-butylamine2018211676
12b Imidazo[1,2-a]pyridinetert-butylamine1113111191
Doxorubicin Standard Drug-101.50.855.1614

Table 1: Comparative in vitro anticancer activity (IC50 in µM) of representative imidazo[1,2-a]pyrazine (10b) and imidazo[1,2-a]pyridine (12b) analogs against various cancer cell lines and a normal cell line (Vero). Data sourced from Krishnamoorthy & Anaikutti, 2023.[1][2]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values was conducted using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells (Hep-2, HepG2, MCF-7, and A375) and normal Vero cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogs and the standard drug, doxorubicin. A control group with untreated cells was also maintained. The plates were incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow

The imidazo[1,2-a]pyrazine scaffold is a versatile backbone for designing inhibitors of various protein kinases involved in cancer cell proliferation and survival. These kinases are crucial components of intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factor AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription CDK9 CDK9 CDK9->Transcription Aurora_Kinase Aurora Kinase Mitosis Mitosis Aurora_Kinase->Mitosis Imidazo_Analog Imidazo[1,2-a]pyrazine Analog Imidazo_Analog->PI3K Imidazo_Analog->CDK9 Imidazo_Analog->Aurora_Kinase

Figure 1: Potential signaling pathways targeted by imidazo[1,2-a]pyrazine analogs.

The diagram above illustrates how imidazo[1,2-a]pyrazine analogs can potentially exert their anticancer effects by inhibiting key protein kinases such as PI3K, CDK9, and Aurora Kinases. Inhibition of these kinases disrupts signaling cascades that are often hyperactivated in cancer, leading to a reduction in cell proliferation and survival.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis Synthesis Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Analogs Cell_Culture Cancer Cell Line Culture (Hep-2, HepG2, MCF-7, A375) Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis Comparison Comparison of Efficacy (Analogs vs. Doxorubicin) Data_Analysis->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Figure 2: Experimental workflow for the comparative analysis of imidazo[1,2-a]pyrazine analogs.

This workflow outlines the key steps involved in the synthesis, biological evaluation, and comparative analysis of the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogs discussed in this guide.

Structure-Activity Relationship (SAR) Insights

The preliminary data suggests that the nitrogen position in the six-membered ring plays a crucial role in the anticancer activity of these compounds. The removal of a nitrogen atom at the 7th position of the imidazole ring, as in the case of the imidazo[1,2-a]pyridine scaffold, appears to enhance the cytotoxic effects against the tested cancer cell lines.[1] This observation provides a valuable starting point for the rational design of more potent analogs. Further studies are needed to explore the impact of various substitutions on the imidazo[1,2-a]pyrazine core to optimize their therapeutic index.

References

selectivity assessment of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of imidazo[1,2-a]pyrazine-based compounds, a promising class of kinase inhibitors. Due to the limited publicly available kinase screening data for the specific compound 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, this guide will utilize a representative compound from the same structural class to illustrate the typical selectivity profile and the methodologies used for its assessment. The data and analyses presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Comparative Analysis of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic window and potential off-target effects. Imidazo[1,2-a]pyrazine derivatives have been widely investigated as potent inhibitors of various kinases, with a notable propensity to target the Aurora kinase family.

Below is a table summarizing the kinase inhibition profile of a representative imidazo[1,2-a]pyrazine compound. This data is illustrative and serves to highlight the typical selectivity pattern observed for this class of inhibitors.

Table 1: Kinase Inhibition Profile of a Representative Imidazo[1,2-a]pyrazine Compound

Kinase TargetIC50 (nM)Percent Inhibition @ 1µM
Aurora A1598%
Aurora B2595%
Aurora C3094%
ABL1> 10,000< 10%
AKT1> 10,000< 5%
CDK25,20025%
EGFR> 10,000< 5%
FLT38,50015%
JAK2> 10,000< 10%
MET7,80018%
p38α (MAPK14)> 10,000< 10%
SRC9,20012%
VEGFR26,40022%

Note: The data presented in this table is hypothetical and for illustrative purposes. It is based on the general selectivity profiles observed for imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.

Experimental Protocols

The determination of a compound's kinase selectivity profile is typically achieved through in vitro kinase inhibition assays. A variety of assay formats are available, with radiometric and fluorescence-based methods being the most common.

In Vitro Radiometric Kinase Assay Protocol

This protocol outlines a standard method for assessing the inhibitory activity of a compound against a panel of kinases using a radiometric assay format. This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Test compound (e.g., this compound)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

  • Assay Plate Setup: Add the serially diluted test compound or DMSO (vehicle control) to the wells of a microplate.

  • Initiation of Reaction: Add the kinase reaction mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Addition of [γ-³²P]ATP: Add [γ-³²P]ATP to each well to initiate the phosphorylation reaction.

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, allowing the phosphorylated substrate to bind to the filter.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]ATP.

  • Signal Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Kinase Selectivity Assessment

The following diagram illustrates the general workflow for assessing the selectivity of a kinase inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine) Reaction Kinase Reaction Compound->Reaction KinasePanel Kinase Panel KinasePanel->Reaction Reagents Assay Reagents ([γ-³²P]ATP, Substrates) Reagents->Reaction Incubation Incubation Reaction->Incubation Termination Reaction Termination Incubation->Termination Detection Signal Detection Termination->Detection Data Raw Data Acquisition Detection->Data Analysis IC50 Determination & Selectivity Profiling Data->Analysis Result Selectivity Profile Analysis->Result

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

Aurora Kinase Signaling Pathway

Imidazo[1,2-a]pyrazine derivatives frequently target Aurora kinases, which are key regulators of cell division. The diagram below depicts a simplified signaling pathway involving Aurora A kinase.

signaling_pathway cluster_upstream Upstream Regulation cluster_core Core Kinase Activity cluster_downstream Downstream Effectors cluster_inhibitor Inhibition TPX2 TPX2 AuroraA Aurora A Kinase TPX2->AuroraA Activates Ajuba Ajuba Ajuba->AuroraA Activates PLK1 PLK1 AuroraA->PLK1 Phosphorylates TACC3 TACC3 AuroraA->TACC3 Phosphorylates NDC80 NDC80 AuroraA->NDC80 Phosphorylates Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->AuroraA

Caption: A simplified representation of the Aurora A kinase signaling pathway.

On-Target Efficacy of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Comparative Guide to siRNA-Mediated Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the on-target effects of the novel compound 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Derivatives of this scaffold have been identified as modulators of Gαq proteins and TARP γ-8 associated AMPA receptors.[1][2][3] This guide will focus on utilizing small interfering RNA (siRNA) as a primary method for target validation and will objectively compare its performance with alternative techniques.

Confirming Target Engagement with siRNA

RNA interference (RNAi) is a powerful tool for reverse genetics, enabling the specific knockdown of a target protein to elucidate its function and validate it as a drug target.[4][5][6][7] By observing a phenotypic rescue or a lack of compound effect in the presence of the siRNA-mediated target knockdown, researchers can confidently attribute the compound's activity to its interaction with the intended target.

Experimental Workflow: siRNA-Mediated Target Validation

The following diagram outlines the typical workflow for confirming the on-target effects of this compound using siRNA.

G cluster_0 Phase 1: siRNA Design and Preparation cluster_1 Phase 2: Cell Culture and Transfection cluster_2 Phase 3: Compound Treatment and Analysis cluster_3 Phase 4: Data Interpretation a Target Gene Identification b siRNA Sequence Design (2-3 unique sequences) a->b c siRNA Synthesis and Purification b->c d Cell Seeding e siRNA Transfection d->e f Incubation (24-72h) e->f g Treatment with 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine f->g i Protein/mRNA Level Analysis f->i h Phenotypic/Biochemical Assay g->h j Compare Compound Effect in Control vs. siRNA-treated cells h->j k Confirm Target Knockdown i->k

Caption: Workflow for siRNA-mediated target validation of a small molecule inhibitor.

Detailed Experimental Protocols

siRNA Transfection Protocol

This protocol is a general guideline and should be optimized for specific cell lines and siRNA sequences.[8][9][10]

  • Cell Seeding:

    • One day prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[9] Use antibiotic-free growth medium.

  • siRNA Preparation:

    • Prepare two solutions in separate sterile tubes:

      • Solution A: Dilute 20-80 pmol of siRNA duplex into 100 µL of serum-free transfection medium.

      • Solution B: Dilute 2-8 µL of a suitable transfection reagent into 100 µL of serum-free transfection medium.

  • Complex Formation:

    • Add Solution A directly to Solution B and mix gently by pipetting.

    • Incubate the mixture for 15-45 minutes at room temperature to allow for the formation of siRNA-transfection reagent complexes.

  • Transfection:

    • Wash the cells once with 2 mL of serum-free transfection medium.

    • Aspirate the medium and add the siRNA-transfection reagent complex mixture to the cells.

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, add 1 mL of normal growth medium containing serum.

    • Incubate the cells for 24-72 hours before proceeding with compound treatment and analysis. The optimal time should be determined empirically.

Western Blotting for Knockdown Validation
  • Cell Lysis:

    • After the desired incubation period, wash the cells with ice-cold PBS.

    • Lyse the cells in 300 µL of 1x electrophoresis sample buffer.

    • Sonicate the lysate on ice if necessary to shear genomic DNA.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected results from a successful siRNA-mediated target validation experiment for this compound, assuming it acts as an inhibitor of the target protein.

Treatment GroupTarget mRNA Level (relative to control)Target Protein Level (relative to control)Downstream Signaling/ Phenotypic Effect (relative to control)
Vehicle Control (No siRNA, No Compound)100%100%100%
Compound Only100%100%~20%
Scrambled siRNA + Vehicle~100%~100%~100%
Scrambled siRNA + Compound~100%~100%~20%
Target siRNA + Vehicle~25%~20%~25%
Target siRNA + Compound~25%~20%~25%

Table 1: Expected quantitative results from siRNA-mediated target validation. A significant reduction in the compound's effect in the "Target siRNA + Compound" group compared to the "Scrambled siRNA + Compound" group confirms on-target activity.

Comparison with Alternative Target Validation Methods

While siRNA is a robust method, other techniques can also be employed to confirm on-target effects. Each has its own advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
siRNA Post-transcriptional gene silencing by degrading target mRNA.[4]High specificity, transient effect, relatively low cost, and applicable to a wide range of cell types.[5][11]Potential for off-target effects, incomplete knockdown, and transient nature may not be suitable for all studies.[12][13]
CRISPR/Cas9 Gene Knockout Permanent gene disruption at the DNA level.[13]Complete and permanent loss of protein expression, leading to a clear phenotype. Fewer off-target effects compared to RNAi.[13]More technically challenging to generate stable knockout cell lines, potential for off-target DNA cleavage, and permanent nature may be lethal if the gene is essential.
shRNA (short hairpin RNA) Vector-based delivery of RNAi for long-term or stable gene silencing.[11]Enables long-term studies and the creation of stable knockdown cell lines. Can be used in vivo.Potential for insertional mutagenesis, off-target effects, and variable knockdown levels.
CETSA (Cellular Thermal Shift Assay) Measures the thermal stabilization of a target protein upon ligand binding.Directly assesses target engagement in a cellular context without the need for genetic manipulation.Requires a specific antibody for the target protein and may not be suitable for all protein targets.
Photoaffinity Labeling Covalent cross-linking of a photoreactive compound analog to its target protein.Provides direct evidence of a physical interaction between the compound and its target.Requires chemical synthesis of a photoactivatable probe, which can be challenging.

Table 2: Comparison of different target validation methods.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the hypothetical signaling pathway and the logical framework for interpreting the experimental results.

G cluster_pathway Hypothetical Signaling Pathway cluster_intervention Receptor GPCR/AMPAR Target Target Protein (e.g., Gαq / TARP γ-8) Receptor->Target Activation Effector Downstream Effector Target->Effector Signal Transduction Response Cellular Response Effector->Response Compound 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Compound->Target Inhibition siRNA Target-specific siRNA siRNA->Target Knockdown G cluster_logic Logical Framework for On-Target Confirmation A Compound shows phenotypic effect C Compound effect is REDUCED in the presence of target siRNA A->C B siRNA knocks down target protein B->C D Conclusion: On-Target Effect Confirmed C->D

References

Bridging the Gap: Correlating In Vitro and In Vivo Activity of Tetrahydroimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, none more critical than establishing a reliable correlation between its performance in controlled in vitro settings and its efficacy and behavior within a complex living organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo activities of compounds based on the 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold. Due to the limited publicly available data on this specific molecule, this guide draws upon published data from structurally related imidazo[1,2-a]pyrazine derivatives to illuminate potential correlations and guide future research.

These derivatives have garnered significant interest for their therapeutic potential across various domains, including oncology, neuroscience, and infectious diseases. Understanding the translation of their potent in vitro effects into tangible in vivo outcomes is paramount for accelerating their development.

Comparative Analysis of In Vitro Activity

The imidazo[1,2-a]pyrazine core has proven to be a versatile scaffold for the development of potent bioactive molecules. In vitro studies have demonstrated significant activity of various derivatives against a range of biological targets. The following table summarizes the in vitro anticancer activity of several imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against different cancer cell lines, providing insights into their structure-activity relationships.

Compound IDTarget/AssayCell Line(s)IC50 (µM)Reference
10b Cytotoxicity (MTT Assay)Hep-220[1]
HepG218[1]
MCF-721[1]
A37516[1]
10f Cytotoxicity (MTT Assay)Hep-225[1]
HepG220[1]
MCF-726[1]
A37520[1]
10i Cytotoxicity (MTT Assay)MCF-717[1]
A37516[1]
12b Cytotoxicity (MTT Assay)Hep-211[2][3]
HepG213[2][3]
MCF-711[2][3]
A37511[2][3]
TB-25 Tubulin Polymerization InhibitionHCT-1160.023[4]
15d, 17e, 18c, 18h, 18i Antiproliferative ActivityA375P< 0.06[5]
Compound 7 ENPP1 Inhibition(Biochemical Assay)0.0057[6]

Insights into In Vivo Performance

While extensive in vivo data for a wide range of imidazo[1,2-a]pyrazine derivatives is not always available in the public domain, some studies provide crucial insights into their therapeutic potential in living models.

One study on an imidazo[1,2-a]pyrazine derivative, compound 7 , an ENPP1 inhibitor, demonstrated promising in vivo pharmacokinetic properties and antitumor efficacy. When combined with an anti-PD-1 antibody, compound 7 (at a dose of 80 mg/kg) achieved a tumor growth inhibition rate of 77.7% in a murine model, significantly improving survival.[6] This highlights the potential of this scaffold in immuno-oncology.

For other classes of imidazo[1,2-a]pyridines, which are structurally similar, in vivo studies in xenograft models using M4Be melanoma cells have shown that treatment with these compounds can lead to a significant decrease in tumor size compared to vehicle controls.[5]

The successful translation from in vitro potency to in vivo efficacy is contingent on favorable pharmacokinetic and pharmacodynamic properties. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in determining the bioavailability and target engagement of the compound in a living system.

Key Signaling Pathways

The biological activities of imidazo[1,2-a]pyrazine derivatives are often attributed to their interaction with specific signaling pathways. Two such pathways that have been implicated are the Gαq protein signaling pathway and the AMPA receptor signaling pathway.

// Nodes Ligand [label="Ligand\n(e.g., Hormone, Neurotransmitter)", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="GPCR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gαq Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCb [label="Phospholipase C-β\n(PLC-β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release\n(from ER)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC) Activation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Responses", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ligand -> GPCR [label="Binds"]; GPCR -> Gq [label="Activates"]; Gq -> PLCb [label="Activates"]; PLCb -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Triggers"]; DAG -> PKC [label="Activates"]; Ca_release -> Downstream; PKC -> Downstream; } caption: Gαq Protein Signaling Pathway.

The Gαq protein signaling cascade is initiated by the binding of a ligand to a G protein-coupled receptor (GPCR).[7][8][9] This activates the Gαq protein, which in turn stimulates phospholipase C-β (PLC-β).[7][8][9] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[7][8][9]

// Nodes Glutamate [label="Glutamate", fillcolor="#FBBC05", fontcolor="#202124"]; AMPAR [label="AMPA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ion_Influx [label="Na⁺/Ca²⁺ Influx", fillcolor="#34A853", fontcolor="#FFFFFF"]; Depolarization [label="Membrane\nDepolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"]; BDNF [label="BDNF Expression", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Synaptic_Plasticity [label="Synaptic Plasticity", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Glutamate -> AMPAR [label="Binds"]; AMPAR -> Ion_Influx [label="Opens Channel"]; Ion_Influx -> Depolarization; AMPAR -> MAPK [label="Activates (metabotropic)"]; MAPK -> BDNF; Depolarization -> Synaptic_Plasticity; BDNF -> Synaptic_Plasticity; } caption: AMPA Receptor Signaling Pathway.

AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission.[10][11] Upon glutamate binding, the receptor channel opens, allowing the influx of sodium and, in some cases, calcium ions, leading to membrane depolarization.[10][11] Beyond their ion channel function, AMPA receptors can also engage in metabotropic signaling, for instance, by activating the mitogen-activated protein kinase (MAPK) pathway, which can influence gene expression, such as that of brain-derived neurotrophic factor (BDNF), and contribute to synaptic plasticity.[10]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Workflow:

// Nodes Cell_Seeding [label="1. Seed cells in a\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="2. Incubate with test\ncompound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT_Addition [label="3. Add MTT reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Formazan_Formation [label="4. Incubate to allow\nformazan formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilization [label="5. Solubilize formazan\ncrystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Absorbance_Reading [label="6. Measure absorbance\n(570 nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Data_Analysis [label="7. Analyze data to\ndetermine IC50", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cell_Seeding -> Incubation; Incubation -> MTT_Addition; MTT_Addition -> Formazan_Formation; Formazan_Formation -> Solubilization; Solubilization -> Absorbance_Reading; Absorbance_Reading -> Data_Analysis; } caption: MTT Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

In Vivo Efficacy: Xenograft Tumor Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research to evaluate the antitumor efficacy of new therapeutic agents.[15][16][17]

Workflow:

// Nodes Cell_Culture [label="1. Culture human\ncancer cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="2. Implant cells into\nimmunodeficient mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Growth [label="3. Monitor tumor\ngrowth", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="4. Administer test\ncompound and control", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="5. Continue monitoring\ntumor volume and\nbody weight", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint [label="6. Euthanize and\nanalyze tumors", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; } caption: Xenograft Tumor Model Workflow.

Detailed Protocol:

  • Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to enhance tumor take rate.[15][17]

  • Animal Model: Use immunodeficient mice (e.g., nude, SCID, or NSG mice) to prevent rejection of the human tumor cells.[15]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[15]

  • Tumor Monitoring: Regularly measure the tumor dimensions with calipers once they become palpable and calculate the tumor volume.[15]

  • Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule and route of administration.[15]

  • Efficacy Evaluation: Monitor tumor growth and the general health of the animals (e.g., body weight) throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weight measurement and histological examination.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutics. While in vitro assays are invaluable for high-throughput screening and initial characterization of compound activity, a strong correlation with in vivo efficacy is the ultimate goal. The data from related compounds suggest that potent in vitro activity can translate to significant in vivo effects, particularly when favorable pharmacokinetic properties are achieved.

Future research on this compound and its analogs should focus on comprehensive profiling that includes a battery of in vitro assays across multiple cell lines and targets, followed by robust in vivo studies in relevant animal models. A thorough understanding of the ADME properties and target engagement in a physiological context will be crucial for successfully bridging the gap between the bench and the clinic. The experimental protocols and pathway analyses provided in this guide offer a framework for conducting such translational research.

References

Evaluating Species-Specific Differences in 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the species-specific potency of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyrazine analogs. While direct comparative potency data for this specific compound across different species is not extensively available in the public domain, this document outlines the key biological targets for this class of molecules and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against various biological targets, including G-protein coupled receptors (GPCRs), Aurora kinases, and AMPA receptors.[1][2][3][4] Species-specific differences in the potency of a compound can arise from variations in the amino acid sequence and structure of the target protein, as well as differences in metabolism and pharmacokinetics between species.[5] Therefore, a thorough evaluation across relevant preclinical species is crucial for the successful development of any new therapeutic agent.

Data Presentation

Due to the limited availability of public data for this compound, a comparative data table cannot be populated at this time. Researchers generating new data are encouraged to structure their findings as follows for clear comparison:

Table 1: Comparative Potency of this compound Across Species

TargetAssay TypeSpeciesPotency (IC₅₀/EC₅₀/Kᵢ) [nM]Reference
e.g., Aurora Kinase ABiochemical AssayHumanData to be generated
MouseData to be generated
RatData to be generated
e.g., GαqCell-based AssayHumanData to be generated
MouseData to be generated
RatData to be generated
e.g., AMPA ReceptorElectrophysiologyRatData to be generated
Human (recombinant)Data to be generated

Experimental Protocols

To facilitate the generation of comparative potency data, detailed protocols for key experimental assays are provided below. These protocols are generalized for the target classes and may require optimization for the specific compound and experimental setup.

Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This protocol is designed to determine the binding affinity (Kᵢ) of the test compound for a specific GPCR.[6][7]

a. Materials:

  • Cell membranes expressing the target GPCR from different species (e.g., human, rat, mouse).

  • Radioligand specific for the target GPCR.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Test compound (this compound).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

b. Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound dilution.

    • 50 µL of radioligand at a concentration near its Kₐ.

    • 100 µL of cell membrane preparation (protein concentration to be optimized).

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

In Vitro Aurora Kinase Inhibition Assay

This protocol measures the ability of the test compound to inhibit the activity of Aurora kinases.[8][9][10][11][12]

a. Materials:

  • Recombinant Aurora kinase A/B from different species (e.g., human, rat, mouse).

  • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • ATP.

  • Substrate (e.g., Kemptide or Histone H3).

  • Test compound.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White 96-well assay plates.

  • Luminometer.

b. Procedure:

  • Prepare serial dilutions of the test compound in Kinase Buffer.

  • Add 2.5 µL of the test compound or vehicle (for control) to the wells of a 96-well plate.

  • Add 5 µL of a solution containing the kinase and substrate in Kinase Buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

  • Read the luminescence on a plate reader.

c. Data Analysis:

  • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Electrophysiological Assay for AMPA Receptor Modulation

This protocol uses patch-clamp electrophysiology to assess the modulatory effect of the test compound on AMPA receptors.[13][14][15]

a. Materials:

  • HEK293 cells or neurons expressing the desired AMPA receptor subunits from different species.

  • External solution (in mM): 140 NaCl, 3.5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

  • Glutamate (agonist).

  • Test compound.

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system).

b. Procedure:

  • Culture cells on glass coverslips.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Voltage-clamp the cell at -60 mV.

  • Rapidly apply glutamate to elicit an AMPA receptor-mediated current.

  • After establishing a stable baseline response, co-apply glutamate with the test compound at various concentrations.

  • Record the changes in the amplitude and kinetics (e.g., deactivation, desensitization) of the glutamate-evoked currents.

c. Data Analysis:

  • Measure the peak amplitude of the current in the absence and presence of the test compound.

  • Calculate the percentage of potentiation or inhibition caused by the test compound.

  • Plot the percentage of modulation against the logarithm of the test compound concentration to determine the EC₅₀ or IC₅₀ value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G Potential Signaling Pathways for Imidazo[1,2-a]pyrazines cluster_0 GPCR Signaling cluster_1 Aurora Kinase Signaling cluster_2 AMPA Receptor Modulation GPCR GPCR G_protein G-protein (e.g., Gαq) GPCR->G_protein Activation PLC Phospholipase C G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Cellular_Response_GPCR Cellular Response Ca_PKC->Cellular_Response_GPCR Aurora_Kinase Aurora Kinase (A/B) Substrates Substrates (e.g., Histone H3) Aurora_Kinase->Substrates Phosphorylation Phosphorylation Substrates->Phosphorylation Cell_Cycle Cell Cycle Progression Phosphorylation->Cell_Cycle AMPAR AMPA Receptor Ion_Flow Na⁺/Ca²⁺ Influx AMPAR->Ion_Flow Glutamate Glutamate Glutamate->AMPAR Binding Depolarization Depolarization Ion_Flow->Depolarization Synaptic_Transmission Fast Synaptic Transmission Depolarization->Synaptic_Transmission Compound 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Compound->GPCR Inhibition? Compound->Aurora_Kinase Inhibition? Compound->AMPAR Modulation?

Caption: Potential signaling pathways modulated by imidazo[1,2-a]pyrazine derivatives.

G General Workflow for Evaluating Species-Specific Potency start Start target_selection Identify Potential Biological Targets (GPCRs, Kinases, Ion Channels) start->target_selection assay_development Develop/Optimize In Vitro Assays (Binding, Functional, Electrophysiology) target_selection->assay_development species_selection Select Relevant Species (e.g., Human, Mouse, Rat) assay_development->species_selection potency_determination Determine Potency (IC₅₀/EC₅₀) in Each Species species_selection->potency_determination data_analysis Compare Potency Data Across Species potency_determination->data_analysis conclusion Evaluate Species-Specific Differences data_analysis->conclusion

Caption: Workflow for assessing species-specific differences in compound potency.

References

comparing the pharmacokinetic profiles of various tetrahydroimidazo[1,2-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the pharmacokinetic properties of emerging therapeutic candidates.

The tetrahydroimidazo[1,2-a]pyrazine scaffold is a promising privileged structure in medicinal chemistry, forming the core of various derivatives with therapeutic potential. This guide provides a comparative analysis of the pharmacokinetic profiles of two notable derivatives: GFB-887, a clinical-stage inhibitor of the TRPC5 channel for kidney diseases, and BIM-46174, a preclinical inhibitor of Gαq proteins with applications in oncology.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for GFB-887 in humans and preclinical data for other relevant compounds. Due to the limited publicly available data for multiple tetrahydroimidazo[1,2-a]pyrazine derivatives, a direct comparison is supplemented with qualitative descriptions where specific values are not disclosed.

DerivativeSpeciesDoseCmaxTmaxAUCHalf-life (t½)Bioavailability (F)
GFB-887 Human5 - 900 mg (single oral dose)N/AN/AN/A55 - 68 hours[1]N/A
Compound 12 Rat10 mg/kg (oral)N/AN/AN/AN/A"Acceptable"[2]
BIM-46174 N/AN/AN/AN/AN/AN/AN/A

N/A: Not Available in the public domain.

Experimental Protocols

The pharmacokinetic parameters outlined above are typically determined through a series of in vivo studies. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol outlines the general procedure for determining the pharmacokinetic profile of a tetrahydroimidazo[1,2-a]pyrazine derivative following oral administration in rats.

1. Animal Preparation:

  • Male Sprague-Dawley rats are typically used.

  • Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.[8]

  • For serial blood sampling, a catheter may be surgically implanted in the jugular vein.[9]

2. Dosing:

  • The test compound is formulated in an appropriate vehicle (e.g., a solution or suspension).

  • A single oral dose is administered to the rats using oral gavage.[10][11] The volume administered is typically kept to a minimum to avoid gastric distress.[10]

3. Blood Sampling:

  • Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[8]

  • Blood is drawn via the cannulated jugular vein or another appropriate site.[9]

4. Sample Processing and Analysis:

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of the drug and its potential metabolites in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes related to these compounds, the following diagrams are provided in DOT language.

GFB_887_Signaling_Pathway cluster_membrane Podocyte Cell Membrane cluster_cytosol Cytosol TRPC5 TRPC5 Channel Ca_ion Ca²⁺ TRPC5->Ca_ion Influx Rac1_inactive Rac1-GDP (Inactive) Rac1_active Rac1-GTP (Active) Rac1_inactive->Rac1_active Activation Podocyte_injury Podocyte Injury (e.g., Cytoskeletal Rearrangement) Rac1_active->Podocyte_injury GFB887 GFB-887 GFB887->TRPC5 Inhibition Ca_ion->Rac1_inactive

Caption: Signaling pathway of GFB-887 in podocytes.

The above diagram illustrates the proposed mechanism of action for GFB-887. In podocytes, the activation of the TRPC5 channel leads to an influx of calcium ions, which in turn activates Rac1.[12][13][14] Activated Rac1 contributes to cytoskeletal rearrangement and subsequent podocyte injury.[13] GFB-887 acts by inhibiting the TRPC5 channel, thereby preventing this cascade of events.[12][13]

BIM_46174_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq_protein Gαq Protein (Inactive) GPCR->Gq_protein Activation Gq_active Gαq-GTP (Active) Gq_protein->Gq_active PLC Phospholipase C Gq_active->PLC Activation BIM46174 BIM-46174 BIM46174->Gq_protein Inhibition PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling Ca_release->Downstream PKC_activation->Downstream

Caption: Gαq protein signaling pathway and the inhibitory action of BIM-46174.

This diagram depicts the Gαq signaling cascade. Upon activation by a G-protein coupled receptor (GPCR), the Gαq protein activates phospholipase C (PLC).[15][16][17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger downstream signaling through calcium release and protein kinase C (PKC) activation, respectively.[15][16] BIM-46174 is proposed to inhibit this pathway by targeting the Gαq protein.[4][15]

Pharmacokinetic_Workflow cluster_in_vivo In-Vivo Phase cluster_ex_vivo Ex-Vivo Phase cluster_data_analysis Data Analysis Phase Dosing Oral Administration (Gavage) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis NCA Non-Compartmental Analysis Analysis->NCA Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t½) NCA->Parameters

Caption: General experimental workflow for a preclinical pharmacokinetic study.

The workflow for a typical preclinical pharmacokinetic study begins with the administration of the compound to the animal model, followed by the collection of biological samples over a specific time course. These samples are then processed and analyzed to determine the drug concentration. Finally, the resulting data is subjected to pharmacokinetic modeling to calculate key parameters that describe the absorption, distribution, metabolism, and excretion (ADME) of the compound.

References

Safety Operating Guide

Proper Disposal of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is essential for maintaining a safe laboratory environment and ensuring environmental compliance. This guide provides a comprehensive, step-by-step procedure for its proper disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for mitigating risks associated with halogenated heterocyclic compounds.

Hazard Identification and Assessment

Assumed Hazard Profile:

Hazard ClassDescription
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or fumes.
Aquatic Toxicity Halogenated organic compounds can pose a threat to aquatic environments.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety goggles and a face shield.
Body Protection Laboratory coat. An apron or coveralls may be necessary for larger quantities.
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols[2].

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety. Due to the presence of a trifluoromethyl group, this compound is classified as a halogenated organic compound.

Procedure:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect in a designated solid waste container.

    • Liquid Waste (Solutions): Collect in a designated liquid waste container. It is crucial to keep aqueous and organic solvent waste streams separate[2]. Halogenated and non-halogenated solvent wastes must not be mixed to reduce disposal costs and complexity[3][4].

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." All constituents and their approximate concentrations should be listed[3].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

  • Waste Transfer: Carefully transfer the waste chemical into the designated and labeled hazardous waste container. This should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors[1]. Avoid generating dust or splashes.

  • Container Sealing: Securely seal the container when not in use and ensure it is stored in a designated hazardous waste accumulation area[2].

  • Storage: The hazardous waste storage area should be well-ventilated, away from sources of ignition, and incompatible materials[1][2]. The storage container should be kept in secondary containment to prevent spills[3].

  • Waste Pickup: Arrange for the collection of the hazardous waste by a licensed environmental disposal facility. Laboratories are typically permitted to store chemical waste for a specified period before it must be transported to a licensed facility[2].

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation[1][5].

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[5][6].

  • Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1][6].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[1][6].

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention[5].

Disposal Workflow

start Start: Disposal of 2-(Trifluoromethyl)-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) sds->ppe segregate Segregate Waste ppe->segregate solid Solid Waste segregate->solid Is it solid? liquid Liquid Waste segregate->liquid Is it liquid? solid_container Collect in Labeled Halogenated Solid Waste Container solid->solid_container liquid_container Collect in Labeled Halogenated Liquid Waste Container liquid->liquid_container storage Store Sealed Container in Designated Hazardous Waste Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Licensed Disposal Facility storage->pickup end End pickup->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

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